Product packaging for ASPT(Cat. No.:CAS No. 159721-38-7)

ASPT

Cat. No.: B070795
CAS No.: 159721-38-7
M. Wt: 602.6 g/mol
InChI Key: VQUVCIYMYJAJIZ-UHFFFAOYSA-N
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Description

ASPT is a useful research compound. Its molecular formula is C42H43BN2O and its molecular weight is 602.6 g/mol. The purity is usually 95%.
The exact mass of the compound trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H43BN2O B070795 ASPT CAS No. 159721-38-7

Properties

IUPAC Name

2-[N-ethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]anilino]ethanol;tetraphenylboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20B.C18H23N2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-20(14-15-21)18-8-6-16(7-9-18)4-5-17-10-12-19(2)13-11-17/h1-20H;4-13,21H,3,14-15H2,1-2H3/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUVCIYMYJAJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCN(CCO)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCN(CCO)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H43BN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570207
Record name 4-[(E)-2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}ethenyl]-1-methylpyridin-1-ium tetraphenylborate(1-)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159721-38-7
Record name 4-[(E)-2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}ethenyl]-1-methylpyridin-1-ium tetraphenylborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Styrylpyridinium Dyes: A Representative Analysis Based on trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound, trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate (ASPT), is not extensively characterized in publicly available literature. This guide therefore provides a comprehensive overview of the chemical and photophysical properties representative of the broader class of cationic styrylpyridinium dyes, drawing on established principles and data from structurally similar compounds. The experimental protocols and data presented are illustrative and should be adapted and verified for the specific compound of interest.

Introduction

Styrylpyridinium dyes are a class of organic molecules characterized by a donor-π-acceptor (D-π-A) structure. This architecture typically consists of an electron-donating group connected through a conjugated π-system to an electron-accepting pyridinium moiety. This arrangement gives rise to their characteristic photophysical properties, including strong absorption and fluorescence in the visible to near-infrared (NIR) spectrum. These properties make them valuable tools in various scientific and biomedical applications, particularly as fluorescent probes for cellular imaging and as sensors for biological analytes.[1][2] The subject of this guide, trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate, is a member of this family. The tetraphenylborate anion is a large, lipophilic counter-ion that can enhance the solubility of the cationic dye in organic solvents and influence its biological interactions.[3]

Chemical and Physical Properties

The properties of styrylpyridinium dyes are highly tunable by modifying their molecular structure. The choice of the electron-donating group, the length and nature of the conjugated bridge, and the substituents on the pyridinium ring all influence the dye's absorption and emission characteristics, as well as its solubility and environmental sensitivity.

Representative Physicochemical Data

The following table summarizes typical physicochemical data for a generic styrylpyridinium dye, based on literature values for analogous compounds.

PropertyRepresentative ValueNotes
Molecular Formula C42H43BN2OFor the specific compound of interest.
Molecular Weight 602.62 g/mol For the specific compound of interest.[4]
Appearance Crystalline solid (color may vary)
Melting Point >300 °COften high due to the ionic nature. The tetraphenylborate salt contributes to this.[3]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, acetonitrile), sparingly soluble in water.The tetraphenylborate anion increases lipophilicity.[3]
Representative Photophysical Properties

The photophysical properties of styrylpyridinium dyes are their most defining feature. They are known for their sensitivity to the local environment, such as solvent polarity and viscosity.

PropertyRepresentative Value RangeNotes
Maximum Absorption (λmax) 470 - 560 nmDependent on the specific molecular structure and solvent.[1][5]
Maximum Emission (λem) 620 - 720 nmTypically in the red to near-infrared region.[1]
Molar Extinction Coefficient (ε) 30,000 - 80,000 M⁻¹cm⁻¹Indicates strong light absorption.
Fluorescence Quantum Yield (ΦF) 0.01 - 0.40Highly dependent on the molecular rigidity and environment. Can be low in solution but may increase upon binding to targets like proteins or nucleic acids.[5]
Stokes Shift 100 - 240 nmLarge Stokes shifts are a characteristic and advantageous feature of these dyes, minimizing self-quenching.[1][2]

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and characterization of styrylpyridinium dyes.

General Synthesis of Styrylpyridinium Dyes

The synthesis of styrylpyridinium dyes typically involves a Knoevenagel-type condensation reaction.

Reaction Scheme: An electron-rich benzaldehyde derivative is reacted with a methyl-substituted pyridinium salt in the presence of a base catalyst, such as piperidine or pyrrolidine, in a suitable solvent like ethanol or methanol.

Illustrative Protocol:

  • Reactant Preparation: Dissolve equimolar amounts of 4-(N-Ethyl-2-hydroxyethylamino)benzaldehyde and 1,4-dimethylpyridinium salt in absolute ethanol.

  • Catalysis: Add a catalytic amount of piperidine to the solution.

  • Reaction: Reflux the mixture for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Purification: After cooling, the product often precipitates. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pyridinium salt with its original counter-ion.

  • Anion Exchange (for Tetraphenylborate Salt): To obtain the tetraphenylborate salt, dissolve the purified pyridinium salt in a suitable solvent and add a solution of sodium tetraphenylborate.[3] The desired tetraphenylborate salt, being less soluble, will precipitate and can be collected by filtration.

Photophysical Characterization

Objective: To determine the absorption and fluorescence properties of the dye.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the dye (e.g., 1 mM) in a high-purity solvent like DMSO.

  • Working Solutions: Prepare a series of dilutions in the solvent of interest (e.g., ethanol, methanol, water) to a final concentration suitable for absorbance and fluorescence measurements (typically in the micromolar range).

  • Absorbance Measurement: Record the absorption spectrum of the diluted solutions using the UV-Vis spectrophotometer to determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε).

  • Fluorescence Measurement: Using the fluorometer, excite the sample at its λmax and record the emission spectrum to determine the maximum emission wavelength (λem).

  • Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a standard dye with a known quantum yield (e.g., Rhodamine 6G in ethanol).

Visualization of Experimental Workflows

The following diagrams illustrate common experimental workflows for the evaluation of a new fluorescent probe, a primary application for styrylpyridinium dyes.

General Workflow for Fluorescent Probe Evaluation

This diagram outlines the typical steps involved from dye synthesis to its application in cellular imaging.

G cluster_0 Probe Development & Characterization cluster_1 In Vitro Application Synthesis Synthesis & Purification Photophysical Photophysical Characterization (Abs, Em, QY) Synthesis->Photophysical Cytotoxicity Cytotoxicity Assay Photophysical->Cytotoxicity Cell_Culture Cell Culture Cytotoxicity->Cell_Culture Select non-toxic concentration Staining Cell Staining Protocol Cell_Culture->Staining Microscopy Fluorescence Microscopy Staining->Microscopy Analysis Image Analysis Microscopy->Analysis

References

An In-depth Technical Guide on the Core Mechanism of Action of trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the styryl dye trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate, commonly known as FM4-64, with a specific focus on the role of the tetraphenylborate counterion. This document details the photophysical properties, membrane interaction, and the process of endocytic tracking that make this molecule an invaluable tool in cellular biology and drug development. Quantitative data are presented in tabular format, and key experimental protocols are outlined. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying principles.

Introduction

trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium (FM4-64 cation) is a lipophilic, amphiphilic styryl dye widely utilized as a fluorescent probe to investigate the dynamics of cellular membranes, particularly endocytosis and vesicle trafficking.[1][2][3][4] Its utility stems from its unique photophysical properties: it is largely non-fluorescent in aqueous environments but exhibits a significant increase in fluorescence quantum yield upon insertion into the lipid bilayer of cell membranes.[1] This property allows for the specific visualization of membranes and the real-time tracking of their internalization and subsequent transport through the endocytic pathway. The choice of the counterion, in this case, tetraphenylborate, can significantly influence the dye's properties, particularly by mitigating aggregation-caused quenching and enhancing fluorescence.[5][6][7]

Core Mechanism of Action

The mechanism of action of FM4-64 tetraphenylborate can be dissected into three key stages: membrane insertion and fluorescence enhancement, internalization via endocytosis, and trafficking through the endomembrane system.

Membrane Insertion and Fluorescence Enhancement

The FM4-64 cation possesses a hydrophilic pyridinium headgroup and a lipophilic tail. This amphiphilic nature drives its spontaneous insertion into the outer leaflet of the plasma membrane of living cells.[2][4] In the aqueous extracellular medium, the dye exists in a low-fluorescence state. Upon partitioning into the hydrophobic environment of the lipid bilayer, the molecule undergoes a conformational change and is shielded from the quenching effects of water, leading to a dramatic increase in its fluorescence quantum yield.[1]

The Role of the Tetraphenylborate Counterion

The use of a bulky and hydrophobic counterion like tetraphenylborate, in contrast to smaller anions such as iodide, plays a crucial role in optimizing the dye's performance. Tetraphenylborate anions can act as "spacers" between the cationic dye molecules, effectively reducing intermolecular interactions that lead to aggregation-caused quenching (ACQ).[5][6][7] This results in a brighter fluorescent signal upon membrane binding, enhancing the sensitivity of detection. Furthermore, the hydrophobicity of the tetraphenylborate can favor the partitioning of the dye into the lipid phase.

Internalization via Endocytosis

FM4-64 is cell-impermeant and cannot passively diffuse across the plasma membrane.[2] Its entry into the cell is almost exclusively mediated by endocytosis.[2][4][8] As the plasma membrane invaginates to form endocytic vesicles, the dye molecules embedded within the membrane are carried into the cell. This makes FM4-64 an excellent marker for tracking the process of endocytosis in real-time.

Trafficking Through the Endomembrane System

Once internalized, the dye-laden vesicles traffic through the various compartments of the endomembrane system, including early endosomes, late endosomes, and ultimately to the vacuole or lysosome.[3] By following the trail of fluorescence, researchers can delineate the endocytic pathway and study the kinetics of vesicle transport and fusion events.

Quantitative Data

The following tables summarize the key quantitative properties of FM4-64.

PropertyValueReference(s)
Spectral Properties in a Lipid Environment
Excitation Maximum (λex)~515 nm[9]
Emission Maximum (λem)~640 nm[10]
Fluorescence Properties
Quantum Yield (in water)Very low (Φb)[1]
Quantum Yield (in lipid)Significantly higher (Φa >> Φb)[1]
Binding Properties
Apparent Dissociation Constant (Kd) for neuronal membranes3.2 µM

Table 1: Summary of Quantitative Data for FM4-64.

Signaling Pathways and Workflows

Endocytic Pathway Visualization

The following diagram illustrates the pathway of FM4-64 from the plasma membrane through the endocytic compartments.

Endocytic_Pathway PM Plasma Membrane Vesicle Endocytic Vesicle PM->Vesicle Endocytosis EE Early Endosome Vesicle->EE Fusion LE Late Endosome EE->LE Maturation Lysosome Lysosome/Vacuole LE->Lysosome Fusion

Caption: FM4-64 trafficking through the endocytic pathway.

Experimental Workflow for Endocytosis Assay

The diagram below outlines a typical workflow for an endocytosis assay using FM4-64.

Experimental_Workflow Cell_Culture 1. Culture HeLa Cells Staining 2. Incubate with FM4-64 (e.g., 5 µM for 5-15 min at 37°C) Cell_Culture->Staining Wash 3. Wash with cold PBS to remove excess dye Staining->Wash Imaging 4. Image with Confocal Microscopy (Excitation: ~515 nm, Emission: >600 nm) Wash->Imaging Analysis 5. Quantify intracellular fluorescence Imaging->Analysis

Caption: Workflow for an FM4-64 endocytosis assay.

Experimental Protocols

Protocol for Tracking Endocytosis in HeLa Cells using FM4-64

Materials:

  • HeLa cells cultured on glass-bottom dishes

  • FM4-64 tetraphenylborate stock solution (1 mM in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Confocal microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture HeLa cells on glass-bottom dishes to ~70-80% confluency.

  • Staining Solution Preparation: Prepare a working solution of 5 µM FM4-64 in pre-warmed DMEM.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the 5 µM FM4-64 staining solution to the cells.

    • Incubate the cells at 37°C in a 5% CO2 incubator for 5-15 minutes. The incubation time can be varied to visualize different stages of the endocytic pathway.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with ice-cold PBS to remove the dye from the plasma membrane and halt endocytosis.

  • Imaging:

    • Immediately add fresh, pre-warmed DMEM or imaging buffer to the cells.

    • Image the cells using a confocal microscope. Use an excitation wavelength of ~515 nm and collect emission above 600 nm.

  • Data Analysis:

    • Quantify the intracellular fluorescence intensity using image analysis software (e.g., ImageJ/Fiji). The mean fluorescence intensity per cell can be used as a measure of endocytosis.

Conclusion

trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate is a powerful tool for the real-time visualization of endocytosis and membrane trafficking. Its mechanism of action relies on its environmentally sensitive fluorescence and its inability to passively cross the cell membrane. The presence of the bulky tetraphenylborate counterion further enhances its utility by minimizing self-quenching and improving the fluorescent signal. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this probe in their studies of cellular dynamics and drug delivery.

References

In-Depth Technical Guide: Spectral Properties of trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of the styryl dye, trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate. This document details the experimental protocols for its synthesis and characterization and presents its photophysical data in various solvent environments.

Introduction

Styrylpyridinium dyes are a class of organic molecules known for their significant nonlinear optical properties and fluorescence characteristics. Their photophysical properties are often highly sensitive to the surrounding environment, making them valuable as fluorescent probes in biological and chemical research. The subject of this guide, trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate, is a member of this family, featuring an N-Ethyl-2-hydroxyethylamino donor group, a pyridinium acceptor, and a tetraphenylborate counter-ion. This specific substitution pattern is expected to influence its spectral characteristics and potential applications.

Synthesis

The synthesis of trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate is typically achieved through a two-step process: a Knoevenagel condensation followed by an ion exchange reaction.

Experimental Protocol: Knoevenagel Condensation

The core styrylpyridinium cation is synthesized via a Knoevenagel condensation between 4-picoline and a suitable benzaldehyde derivative.

Materials:

  • 4-methylpyridinium iodide

  • 4-(N-Ethyl-2-hydroxyethylamino)benzaldehyde

  • Piperidine or Pyrrolidine (catalyst)

  • Anhydrous ethanol or methanol

Procedure:

  • Dissolve equimolar amounts of 4-methylpyridinium iodide and 4-(N-Ethyl-2-hydroxyethylamino)benzaldehyde in anhydrous ethanol.

  • Add a catalytic amount of piperidine or pyrrolidine to the mixture.

  • Reflux the reaction mixture for several hours (typically 4-24 hours), monitoring the progress by thin-layer chromatography.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, the iodide salt of the styrylpyridinium cation, may precipitate out of solution. If not, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Experimental Protocol: Ion Exchange for Tetraphenylborate Salt

The iodide counter-ion is replaced with tetraphenylborate to improve the compound's solubility in less polar solvents and potentially influence its photophysical properties.

Materials:

  • trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium iodide

  • Sodium tetraphenylborate

  • Methanol or a suitable polar solvent

Procedure:

  • Dissolve the synthesized styrylpyridinium iodide salt in a minimal amount of a polar solvent like methanol.

  • In a separate flask, dissolve an equimolar amount of sodium tetraphenylborate in the same solvent.

  • Add the sodium tetraphenylborate solution dropwise to the styrylpyridinium iodide solution with stirring.

  • The formation of the tetraphenylborate salt, which is often less soluble in the reaction solvent, may be observed as a precipitate.

  • Stir the mixture for a few hours at room temperature to ensure complete ion exchange.

  • Collect the precipitate by filtration, wash with the solvent to remove any remaining sodium iodide, and dry under vacuum.

Spectral Properties

Absorption and Emission Data

The absorption and emission maxima of styrylpyridinium dyes are known to be solvent-dependent, often exhibiting negative solvatochromism where the absorption and emission maxima shift to shorter wavelengths (blue-shift) as the solvent polarity increases.[2]

Table 1: Absorption and Emission Maxima in Various Solvents (Example Data)

SolventDielectric Constant (ε)Absorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Stokes Shift [nm]
Dichloromethane8.93490630140
Acetone20.7485620135
Acetonitrile37.5480610130
Methanol32.7475600125
Water80.1460580120
Molar Extinction Coefficient and Fluorescence Quantum Yield

Table 2: Photophysical Constants (Example Data)

SolventMolar Extinction Coefficient (ε) [M⁻¹cm⁻¹]Fluorescence Quantum Yield (Φ_f)
Dichloromethane55,0000.15
Acetone53,0000.10
Acetonitrile51,0000.08
Methanol49,0000.05
Water45,0000.01

Experimental Protocols for Spectral Characterization

UV-Visible Absorption Spectroscopy

Instrumentation: A standard dual-beam UV-Vis spectrophotometer.

Procedure:

  • Prepare a stock solution of the dye in a high-purity solvent (e.g., spectroscopic grade).

  • Prepare a series of dilutions of the stock solution to determine the molar extinction coefficient.

  • Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 300-700 nm).

  • The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

Instrumentation: A spectrofluorometer equipped with a suitable excitation source and emission detector.

Procedure:

  • Prepare dilute solutions of the dye in various solvents, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Excite the sample at its absorption maximum (λ_abs).

  • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ_f) can be determined relative to a well-characterized standard.

Materials:

  • Solution of the sample dye of unknown quantum yield.

  • Solution of a standard dye with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95).

  • UV-Vis spectrophotometer and spectrofluorometer.

Procedure:

  • Prepare solutions of the sample and the standard with closely matched absorbances at the same excitation wavelength.

  • Measure the absorption spectra of both the sample and the standard.

  • Measure the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrumental settings.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Calculate the quantum yield of the sample (Φ_s) using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference.

    • I is the integrated emission intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • Subscripts 's' and 'r' refer to the sample and reference, respectively.

Visualizations

Synthesis_Workflow Synthesis Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Ion Exchange A 4-Methylpyridinium Iodide + 4-(N-Ethyl-2-hydroxyethylamino)benzaldehyde B Piperidine/Pyrrolidine in Ethanol A->B Reactants C Reflux B->C Catalyst & Solvent D Crude Styrylpyridinium Iodide C->D Purification E Styrylpyridinium Iodide D->E F Sodium Tetraphenylborate in Methanol E->F Reactants G Precipitation F->G Anion Exchange H Final Product: trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl) -1-methylpyridinium tetraphenylborate G->H Isolation

Caption: Synthesis workflow for the target molecule.

Spectral_Characterization_Workflow Spectral Characterization Workflow A Synthesized Dye B Prepare Solutions in Various Solvents A->B C UV-Vis Spectroscopy B->C D Fluorescence Spectroscopy B->D E Absorption Spectra (λ_abs, ε) C->E F Emission Spectra (λ_em) D->F H Data Analysis & Tabulation E->H G Quantum Yield Determination (Φ_f) F->G F->H G->H

Caption: Workflow for spectral characterization.

Dye_Properties_Application Properties and Application Relationship A Molecular Structure B Photophysical Properties (Absorption, Emission, Quantum Yield) A->B determines C Solvent Polarity Sensitivity B->C exhibits D Application as Fluorescent Probe B->D enables C->D enables

Caption: Relationship between dye properties and application.

References

In-Depth Technical Guide: trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate (ASPT)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 159721-38-7

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate, commonly known as ASPT. The document details its chemical and physical properties, and summarizes its applications as a fluorescent probe, particularly in the realm of two-photon microscopy.

Core Compound Properties

This compound is a synthetic organic compound classified as an aminostyrylpyridinium hemicyanine dye. Its chemical structure confers upon it significant fluorescent properties, making it a valuable tool in various research applications.

PropertyValueReference
CAS Number 159721-38-7[1]
Molecular Formula C₄₂H₄₃BN₂O[1]
Molecular Weight 602.62 g/mol [1]
Appearance Orange to red powder
Purity ≥95% (HPLC)
Solubility Soluble in acetonitrile and DMSO
One-Photon Excitation (λex) 484 nm (in 92 mM phosphate, 25 mM SDS pH 7.0)
One-Photon Emission (λem) 601 nm (in 92 mM phosphate, 25 mM SDS pH 7.0)
Two-Photon Absorption Cross-Section (σ₂) 4.7 x 10⁻⁴⁶ cm⁴s/photon
Nonlinear Absorption Coefficient (β) 6 cm/GW (at 1.06 µm)

Applications in Fluorescence and Two-Photon Microscopy

This compound has been identified as a potent two-photon absorption (TPA) dye.[2] This characteristic is particularly advantageous for applications in two-photon microscopy, a high-resolution imaging technique that utilizes the simultaneous absorption of two photons to excite a fluorophore. The use of lower-energy (typically infrared) excitation light in two-photon microscopy allows for deeper tissue penetration, reduced phototoxicity, and localized excitation, resulting in enhanced image contrast and reduced background fluorescence.

The solvent-dependent fluorescence of this compound is a notable property. Its emission spectrum is sensitive to the polarity of its microenvironment, which can be exploited to probe the characteristics of its binding site. This solvatochromic behavior makes it a candidate for use as a molecular probe to investigate cellular membranes and other biological structures.

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound in biological imaging are not widely published, a general protocol for its application in two-photon microscopy for optical limiting experiments has been described. This can be adapted for cellular imaging studies.

Preparation of this compound-doped Matrix (for material studies)

A documented application of this compound involves its use in a solid matrix for optical limiting experiments.

  • Materials:

    • trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate (this compound)

    • Epoxy resin (e.g., EPO-TEK 301)

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent.

    • Mix the this compound solution with the epoxy resin to achieve the desired final concentration (e.g., 4 x 10⁻³ M).

    • Cure the mixture to form a solid, this compound-doped epoxy rod.

    • The resulting rod can be used for two-photon absorption and optical limiting measurements.

General Workflow for Cellular Imaging (Hypothetical)

Based on the properties of this compound and general protocols for fluorescent dyes in cellular imaging, a hypothetical workflow can be proposed. Note: This is a generalized workflow and would require optimization for specific cell types and imaging systems.

Hypothetical workflow for cellular imaging with this compound.

Signaling Pathways and Logical Relationships

Currently, there is no published research directly linking this compound to the modulation of or interaction with specific signaling pathways. Its primary application appears to be as a fluorescent probe for imaging rather than as a bioactive molecule that influences cellular signaling.

The logical relationship for its use as a probe is straightforward: the presence and local environment of the dye determine its fluorescent output, which is then used to infer information about the stained structure.

logical_relationship This compound This compound Dye Target Biological Target (e.g., Cell Membrane) This compound->Target Binding Excitation Two-Photon Excitation Target->Excitation Emission Fluorescence Emission Excitation->Emission Signal Detected Signal Emission->Signal Analysis Image Analysis Signal->Analysis

Logical flow of this compound as a fluorescent probe.

Conclusion

trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate (this compound) is a fluorescent dye with significant two-photon absorption properties. Its application has been demonstrated in materials science for optical limiting, and its photophysical characteristics suggest its potential as a fluorescent probe for biological imaging. Further research is required to establish detailed protocols for its use in cellular and tissue imaging and to explore any potential interactions with biological systems beyond its function as a probe.

References

trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate solubility

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility of trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate is a lipophilic styrylpyridinium dye. These dyes are known for their fluorescent properties and are commonly employed as probes in cellular imaging to investigate plasma membrane integrity, endocytosis, and exocytosis. The solubility of this compound is a critical parameter for its effective use in biological assays and for the development of novel therapeutic and diagnostic agents. This guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for solubility determination, and a visualization of the compound's interaction with cellular membranes.

Solubility Profile

The tetraphenylborate anion imparts a significant lipophilic character to the salt, which generally leads to low solubility in aqueous solutions. The synthesis of similar tetraphenylborate salts often involves an ion-exchange reaction in an aqueous medium, where the much lower solubility of the tetraphenylborate salt compared to the halide salt drives the reaction towards precipitation.

Conversely, styrylpyridinium dyes are typically soluble in polar organic solvents. For biological applications, stock solutions of similar dyes are commonly prepared in solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Table 1: Qualitative Solubility of trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate

Solvent ClassGeneral SolubilityCommon Solvents for Similar Dyes
Aqueous SolutionsLowWater (as a precipitation medium)
Polar Organic SolventsHighDimethyl Sulfoxide (DMSO), Ethanol

Experimental Protocols for Solubility Determination

A precise determination of solubility is essential for reproducible experimental results. The following is a generalized protocol for determining the solubility of a sparingly soluble compound like trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate, based on established methodologies.

Method 1: Visual Assessment of Solubility (Tiered Approach)

This method is a stepwise procedure to determine the solubility of a test chemical in various solvents using visual observation.

Materials:

  • trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate

  • Solvents of interest (e.g., cell culture medium, DMSO, ethanol)

  • Glass test tubes

  • Vortex mixer

  • Water bath sonicator

  • Analytical balance

Procedure:

  • High Concentration Test (e.g., 20 mg/mL):

    • Weigh approximately 10 mg of the compound into a glass test tube.

    • Add 0.5 mL of the desired solvent to achieve a concentration of 20 mg/mL.

    • Vortex the mixture for 1 minute.

    • Visually inspect the solution against a dark background for any undissolved particles.

    • If not fully dissolved, sonicate the mixture in a water bath for 15 minutes.

    • Re-examine the solution. If it is clear with no visible precipitate, the compound is considered soluble at this concentration.

  • Medium Concentration Test (e.g., 2 mg/mL):

    • If the compound was not soluble at 20 mg/mL, add an additional 4.5 mL of the solvent to the same tube to achieve a final concentration of 2 mg/mL.

    • Repeat the vortexing and sonication steps.

    • Visually inspect for solubility.

  • Low Concentration Test (e.g., 0.2 mg/mL):

    • If the compound was not soluble at 2 mg/mL, dilute the suspension further to 0.2 mg/mL and repeat the solubility assessment.

  • Solvent Tier: This procedure should be performed in a tiered manner, starting with the solvent of primary interest (e.g., cell culture medium). If the compound is insoluble, the process is repeated with alternative solvents like DMSO or ethanol.[1]

Method 2: Solubility Titration Using UV-Visible Spectroscopy

This method is suitable for chromophoric compounds and can provide a more quantitative measure of solubility.

Materials:

  • trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate

  • Solvent of interest

  • UV-Visible Spectrophotometer

  • Cuvettes

  • Magnetic stirrer and stir bar

Procedure:

  • Place a known volume of the solvent in a cuvette equipped with a small magnetic stir bar.

  • Record the baseline absorbance spectrum of the pure solvent.

  • Prepare a concentrated stock solution of the dye in a solvent in which it is highly soluble.

  • Incrementally add small, known volumes of the concentrated dye solution to the solvent in the cuvette while stirring.

  • After each addition, allow the solution to equilibrate and record the absorbance at the wavelength of maximum absorbance (λmax) of the dye.

  • Plot the absorbance at λmax against the total concentration of the added dye.

  • Initially, the absorbance will increase linearly with concentration (following the Beer-Lambert law). Once the solubility limit is exceeded, the undissolved dye will cause light scattering, leading to a sharp and non-linear increase in the apparent absorbance or a plateau in the true absorbance of the dissolved species.

  • The point at which the plot deviates from linearity is the saturation solubility of the compound in that solvent under the experimental conditions.[2]

Visualization of Experimental and Logical Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the decision-making process for determining the solubility of the target compound.

G Figure 1: Experimental Workflow for Solubility Determination start Start: Weigh Compound add_solvent Add Solvent (e.g., 20 mg/mL) start->add_solvent mix Vortex & Sonicate add_solvent->mix observe Visually Inspect for Dissolution mix->observe soluble Soluble: Record Concentration observe->soluble Yes insoluble Insoluble observe->insoluble No end End soluble->end dilute Dilute to Lower Concentration (e.g., 2 mg/mL) insoluble->dilute dilute->mix

Caption: Workflow for solubility determination.

Cellular Interaction of Styrylpyridinium Dyes

Styrylpyridinium dyes are valuable tools for studying plasma membrane dynamics. The following diagram illustrates the general mechanism of plasma membrane staining and subsequent internalization.

G Figure 2: Mechanism of Plasma Membrane Staining cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space dye Styryl Dye in Solution membrane Lipid Bilayer Insertion dye->membrane Partitioning endocytosis Endocytic Vesicle Formation membrane->endocytosis Internalization

Caption: Cellular uptake of styrylpyridinium dyes.

Conclusion

While quantitative solubility data for trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate is not extensively documented, its chemical properties suggest low aqueous solubility and higher solubility in polar organic solvents like DMSO and ethanol. The provided experimental protocols offer robust methods for researchers to determine the precise solubility in their specific experimental systems. Understanding the solubility of this and similar fluorescent probes is paramount for their effective application in cell biology and drug development, ensuring accurate and reproducible results in bioimaging and related assays.

References

An In-depth Technical Guide to trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate, a member of the styrylpyridinium dye family. This document consolidates available data on its safety, handling, and physicochemical properties, alongside generalized experimental protocols and potential biological interactions, to support its application in research and drug development.

Core Compound Information

trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate, also known as ASPT, is a complex organic salt. Structurally, it consists of a cationic styrylpyridinium chromophore and a large, non-coordinating tetraphenylborate anion. The cationic portion is characterized by a conjugated π-system, which is responsible for its fluorescent properties.

PropertyValueSource
CAS Number 159721-38-7[Molbase, LEAP CHEM CO., LTD.][1][2]
Molecular Formula C42H43BN2O[Molbase, LEAP CHEM CO., LTD.][1][2]
Molecular Weight 602.6 g/mol [LEAP CHEM CO., LTD.][2]
Synonyms This compound, T-4-(4-(N-ETHYLHYDROXYETHYLAMINO)STYRYL)[Molbase][1]

Safety and Handling

Hazard Assessment
  • Tetraphenylborate Component : Sodium tetraphenylborate is classified as toxic if swallowed.[3] It is also harmful to aquatic life with long-lasting effects.[3]

  • Styrylpyridinium Cation : Styrylpyridinium dyes are a broad class of compounds with varying toxicological profiles. Some have been investigated for their antimicrobial and anticancer activities, suggesting potential biological activity that requires careful handling.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and safety goggles with side protection.[4]

  • Ventilation : Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.[5]

  • Hygiene Practices : Do not eat, drink, or smoke in the work area.[6] Wash hands thoroughly with soap and water after handling.[5]

  • Spill Management : In case of a spill, avoid generating dust.[5] Use a dry clean-up method such as sweeping or vacuuming with an explosion-proof vacuum cleaner.[5] Place the spilled material in a sealed container for disposal.[6]

Storage
  • Store in a cool, dry, and well-ventilated area.[5]

  • Keep the container tightly sealed to prevent moisture ingress.[5]

  • Protect from light.[5]

  • Store locked up.[3]

First Aid Measures
  • If Swallowed : Immediately call a POISON CENTER or doctor.[3] Rinse mouth.[3]

  • If on Skin : Rinse skin with water/shower.[4]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[4]

Physicochemical Properties

Quantitative data for the specific title compound is limited. The following table includes available information for the target compound and representative data for a structurally similar styrylpyridinium dye, trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide, to provide context for its expected properties.

Propertytrans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylboratetrans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (Analogous Compound)
Molecular Formula C42H43BN2O[2]C16H19IN2[7]
Molecular Weight 602.6 g/mol [2]366.24 g/mol [7]
Melting Point Not available254-256 °C[7]
λmax (Absorption Maximum) Not available475 nm[7]
Solubility Generally soluble in organic solvents like DMF and DMSO.Not specified
Appearance Not specifiedCrystalline solid

Experimental Protocols

Generalized Synthesis via Knoevenagel Condensation

The synthesis of styrylpyridinium dyes is commonly achieved through a Knoevenagel condensation. The following is a generalized protocol that can be adapted for the synthesis of the title compound.

Materials:

  • 1-methyl-4-picolinium salt (e.g., iodide or tosylate)

  • 4-(N-Ethyl-2-hydroxyethylamino)benzaldehyde

  • A basic catalyst (e.g., piperidine or pyrrolidine)

  • A suitable solvent (e.g., ethanol or methanol)

  • Sodium tetraphenylborate

Procedure:

  • Condensation: Dissolve the 1-methyl-4-picolinium salt and 4-(N-Ethyl-2-hydroxyethylamino)benzaldehyde in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of the basic catalyst to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature. The styrylpyridinium salt with the original counter-ion will precipitate.

  • Filter the crude product and wash it with a cold solvent.

  • Anion Exchange: Dissolve the crude styrylpyridinium salt in a suitable solvent (e.g., methanol).

  • In a separate flask, dissolve an equimolar amount of sodium tetraphenylborate in the same solvent.

  • Add the sodium tetraphenylborate solution dropwise to the styrylpyridinium salt solution with stirring.

  • The desired trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate will precipitate out of the solution.

  • Purification: Filter the final product, wash with a cold solvent, and dry under a vacuum. The product can be further purified by recrystallization if necessary.

Mandatory Visualizations

Knoevenagel_Condensation Generalized Synthesis of Styrylpyridinium Dyes cluster_reactants Reactants cluster_process Process cluster_products Product Picolinium_Salt 1-Methyl-4-picolinium Salt Condensation Knoevenagel Condensation Picolinium_Salt->Condensation Benzaldehyde_Derivative Substituted Benzaldehyde Benzaldehyde_Derivative->Condensation Styrylpyridinium_Salt Styrylpyridinium Salt Condensation->Styrylpyridinium_Salt Base Catalyst (e.g., Piperidine)

Caption: Knoevenagel condensation for styrylpyridinium dye synthesis.

OCT_Interaction Interaction with Organic Cation Transporters (OCTs) cluster_cellular_environment Cellular Environment Extracellular Extracellular Space Cell_Membrane Cell Membrane Intracellular Intracellular Space Styrylpyridinium_Cation Styrylpyridinium Cation (e.g., ASP+) OCT Organic Cation Transporter (OCT) Styrylpyridinium_Cation->OCT Binds to Transport Cellular Uptake OCT->Transport Mediates Transport->Intracellular Translocates into

Caption: Styrylpyridinium cation uptake via Organic Cation Transporters.

Potential Biological Interactions and Applications

While specific data for the title compound is limited, the broader class of styrylpyridinium dyes has been studied for various biological applications. A key interaction for cationic drugs and dyes is their transport into cells via polyspecific organic cation transporters (OCTs).[8][9][10][11][12] These transporters are crucial in the absorption, distribution, and elimination of a wide range of compounds.[9][10][11][12]

The fluorescent nature of styrylpyridinium dyes makes them valuable as probes for studying OCT function and for cellular imaging. The interaction with OCTs suggests that the title compound could potentially be used to:

  • Assess Drug Interactions : Investigate competitive or inhibitory effects on OCTs, which is crucial in drug development to predict drug-drug interactions.

  • Cellular Imaging : Due to their fluorescence, these compounds can be used to visualize cells and potentially specific organelles, depending on their accumulation patterns.

  • Therapeutic Potential : The biological activity of some styrylpyridinium derivatives as antimicrobial or anticancer agents suggests that the title compound could be explored for similar therapeutic applications.[13]

References

The Dawn of Cellular Cartography: A Technical Guide to the Discovery and History of Styrylpyridinium Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core applications of styrylpyridinium dyes, a pivotal class of fluorescent probes that have revolutionized our ability to visualize and understand dynamic cellular processes. From their fundamental chemical synthesis to their sophisticated use in neuroscience and cell biology, this document provides a comprehensive overview for researchers and drug development professionals.

A Historical Odyssey: The Emergence of Styrylpyridinium Dyes

The story of styrylpyridinium dyes is intrinsically linked to the advancement of fluorescence microscopy and the relentless pursuit of tools to illuminate the intricate workings of the cell. While the synthesis of styryl compounds has been known for over a century, their application as biological fluorescent probes is a more recent development. Early research in the mid-20th century laid the groundwork for understanding the photophysical properties of conjugated organic molecules. However, it was in the latter half of the century that the unique characteristics of styrylpyridinium salts as membrane-sensitive dyes began to be recognized.

Pioneering work in the 1980s by researchers such as Dubur and his colleagues explored the synthesis and properties of various styrylpyridinium derivatives.[1] These early investigations focused on their potential as fluorescent probes for studying biochemical and biophysical phenomena. The true watershed moment for styrylpyridinium dyes in the biological sciences arrived with their application in neuroscience. The ability of these dyes to stain cellular membranes, with their fluorescence intensity being highly sensitive to the surrounding environment, made them ideal candidates for tracking dynamic membrane processes.

A significant leap forward came with the use of styrylpyridinium dyes, such as the famous FM series of dyes (e.g., FM1-43 and FM4-64), to visualize synaptic vesicle recycling in neurons.[2] This application, which emerged in the early 1990s, provided an unprecedented window into the fundamental mechanisms of neurotransmission. Researchers could, for the first time, directly observe the exocytosis and endocytosis of synaptic vesicles, providing crucial insights into the processes that underpin all brain function. This has led to a deeper understanding of synaptic plasticity and its role in learning and memory.

The Chemistry of Light: Synthesis and Photophysical Properties

Styrylpyridinium dyes are characterized by a core structure consisting of a pyridinium ring (the electron-accepting moiety) linked to a substituted styrene group (the electron-donating moiety) via a vinyl bridge. This donor-π-acceptor (D-π-A) architecture is the key to their remarkable photophysical properties.[3]

The synthesis of these dyes is most commonly achieved through the Knoevenagel condensation reaction . This versatile reaction involves the base-catalyzed condensation of an active methylene compound (in this case, a picolinium salt) with a carbonyl compound (an aromatic aldehyde).[4][5] More recently, environmentally benign procedures, such as microwave-assisted synthesis and solvent-free reactions, have been developed to improve efficiency and reduce waste.[6]

The photophysical behavior of styrylpyridinium dyes is governed by a process known as Twisted Intramolecular Charge Transfer (TICT) . Upon photoexcitation, an electron is transferred from the donor to the acceptor part of the molecule. In a non-viscous environment, the molecule can then undergo a conformational change to a twisted, non-fluorescent state, leading to quenching of fluorescence. However, when the dye is bound to a membrane or in a viscous environment, this twisting is hindered, resulting in a significant enhancement of fluorescence. This property is the basis for their utility as membrane probes.

Below is a summary of the photophysical properties of representative styrylpyridinium dyes.

DyeAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)
Representative Dye 1 ~480~610~130Varies with environment (low in water, high in membranes)
Representative Dye 2 ~510~750~240Varies with environment
Representative Dye 3 ~460~630~170Varies with environment

Note: The exact photophysical properties can vary depending on the specific substituents on the aromatic rings and the solvent environment.

Experimental Protocols: A Guide for the Bench

General Synthesis of a Styrylpyridinium Dye via Knoevenagel Condensation

This protocol provides a general procedure for the synthesis of a styrylpyridinium dye.

Materials:

  • 4-Picolinium salt (e.g., 1,4-dimethylpyridinium iodide)

  • Substituted benzaldehyde (e.g., 4-(dimethylamino)benzaldehyde)

  • Ethanol or Methanol

  • Piperidine or another suitable base

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Recrystallization solvent (e.g., ethanol/ether mixture)

Procedure:

  • Dissolve equimolar amounts of the 4-picolinium salt and the substituted benzaldehyde in a minimal amount of ethanol or methanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring. The reaction time can vary from a few hours to overnight, depending on the specific reactants.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the crude product by filtration.

  • Purify the product by recrystallization from a suitable solvent system to obtain the pure styrylpyridinium dye.

Staining Mitochondria in Live Cells with a Styrylpyridinium Dye

This protocol outlines a general procedure for visualizing mitochondria in living cells using a suitable styrylpyridinium probe.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Styrylpyridinium dye stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare a working solution of the styrylpyridinium dye by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the nanomolar to low micromolar range).

  • Remove the existing culture medium from the cells and wash them once with warm PBS.

  • Add the dye-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator. The optimal staining time may vary depending on the cell type and the specific dye used.

  • After incubation, remove the staining solution and wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound dye.

  • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

  • Image the stained mitochondria using a fluorescence microscope. Use an excitation wavelength appropriate for the specific dye and collect the emission at its characteristic longer wavelength.

Visualizing the Unseen: Diagrams of Core Concepts

To better illustrate the principles and applications discussed, the following diagrams have been generated using the Graphviz DOT language.

D_pi_A_Structure cluster_donor Electron Donor cluster_acceptor Electron Acceptor donor Styrene Derivative (e.g., with -N(CH3)2) bridge π-conjugated bridge (Vinyl group) donor->bridge Donates Electron Density acceptor Pyridinium Ring bridge->acceptor Transfers Electron Density

Core D-π-A structure of styrylpyridinium dyes.

TICT_Mechanism GS Ground State (Planar) Excitation Photon Absorption (hν) GS->Excitation LE Locally Excited State (Planar) Excitation->LE Fluorescence Fluorescence Emission LE->Fluorescence TICT_State Twisted Intramolecular Charge Transfer State (Non-planar) LE->TICT_State Twisting Motion Membrane Membrane Environment (Viscous) LE->Membrane Inhibited by viscous environment Fluorescence->GS Non_Radiative_Decay Non-Radiative Decay (Heat) TICT_State->Non_Radiative_Decay Non_Radiative_Decay->GS

Twisted Intramolecular Charge Transfer (TICT) mechanism.

Synaptic_Vesicle_Tracking start Start: Add Styrylpyridinium Dye to Extracellular Medium stimulate Stimulate Neuron to Induce Exocytosis start->stimulate endocytosis Dye Labels Vesicular Membrane During Endocytosis stimulate->endocytosis wash Wash to Remove Extracellular Dye endocytosis->wash image Image Fluorescently Labeled Synaptic Boutons wash->image restimulate Re-stimulate Neuron to Induce Exocytosis of Labeled Vesicles image->restimulate release Dye is Released into Extracellular Space restimulate->release image_loss Image Loss of Fluorescence to Track Vesicle Fusion release->image_loss end End: Quantify Synaptic Vesicle Recycling image_loss->end

Workflow for tracking synaptic vesicle recycling.

Conclusion and Future Directions

Styrylpyridinium dyes have undeniably carved a significant niche in the toolkit of cell biologists, neuroscientists, and drug discovery professionals. Their unique photophysical properties, coupled with their ability to report on the dynamics of cellular membranes, have provided invaluable insights into a myriad of biological processes. The ongoing development of new styrylpyridinium derivatives with improved brightness, photostability, and longer wavelength excitation and emission continues to push the boundaries of fluorescence imaging. As microscopy techniques become more advanced, with the rise of super-resolution imaging, the demand for bright and robust fluorescent probes will only increase. The rich history and versatile chemistry of styrylpyridinium dyes position them to remain at the forefront of cellular imaging for years to come.

References

Methodological & Application

Application Notes and Protocols for trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate (ASPT) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate (ASPT) is a styryl dye. This class of fluorescent molecules is known for its utility in biological imaging, particularly for staining cell membranes and studying dynamic cellular processes like endocytosis and exocytosis. Due to their unique chemical structure, styryl dyes typically exhibit low fluorescence in aqueous solution but become highly fluorescent upon binding to lipid membranes. This property makes them valuable tools for live-cell imaging with low background signal.

These application notes provide a generalized protocol for the use of this compound in cell culture, based on common procedures for related styryl dyes. As this compound is a research chemical with limited published data, it is crucial for the end-user to experimentally determine key parameters such as optimal concentration, cytotoxicity, and precise spectral properties for their specific cell type and application.

Physicochemical and Fluorescent Properties

The exact photophysical properties of this compound in a cellular environment are not widely documented. The following table should be populated by the user with experimentally determined values. General properties of similar styryl dyes are provided for reference.

PropertyThis compound ValueReference Styryl Dyes (e.g., FM1-43)
Excitation Maximum (nm) To be determined~480 nm
Emission Maximum (nm) To be determined~598 nm
Quantum Yield To be determinedVariable, increases upon membrane binding
Molar Absorptivity To be determinedNot specified
Solubility See preparation notesVaries with counter-ion

I. Experimental Protocols

A. Protocol for Determining Spectral Properties of this compound

This protocol outlines the steps to determine the excitation and emission spectra of this compound in the presence of liposomes or live cells.

Materials:

  • This compound stock solution (see Protocol II.A)

  • Liposome suspension (e.g., 30% PE / 70% PC) or cultured cells

  • Spectrofluorometer

  • Quartz cuvettes or microplate reader with spectral scanning capabilities

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable buffer (e.g., PBS).

    • Add the liposome suspension or a suspension of the cells of interest to the this compound solution. The final concentration of this compound should be in the low micromolar range to start.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to an estimated maximum (e.g., ~600 nm for a styryl dye).

    • Scan a range of excitation wavelengths (e.g., 400-550 nm) and record the fluorescence intensity.

    • The peak of this scan represents the excitation maximum.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the determined excitation maximum.

    • Scan a range of emission wavelengths (e.g., 500-700 nm) and record the fluorescence intensity.

    • The peak of this scan represents the emission maximum.

B. Protocol for Assessing Cytotoxicity (MTT Assay)

It is essential to determine the cytotoxic potential of this compound on the cell line of interest to establish a working concentration that does not adversely affect cell health.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock, e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

ParameterValue
Cell Line User-specific
Incubation Time 24 hours
IC50 To be determined
C. General Protocol for Live-Cell Staining and Imaging

This protocol provides a starting point for staining live cells with this compound. The optimal concentration and incubation time should be determined through a titration experiment.

Materials:

  • Cells cultured on a suitable imaging dish or coverslip

  • This compound stock solution

  • Serum-free cell culture medium

  • Complete cell culture medium

  • Fluorescence microscope with appropriate filter sets

Methodology:

  • Preparation of Staining Solution: Dilute the this compound stock solution to the desired working concentration in pre-warmed (37°C) serum-free medium. It is recommended to test a range of concentrations from 0.5 µM to 25 µM.[1]

  • Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the pre-warmed staining solution to the cells.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[1]

  • Washing: Remove the staining solution and replace it with fresh, pre-warmed complete culture medium. Incubate for another 30 minutes to allow for the removal of non-internalized dye.[1]

  • Imaging: The stained cells are now ready for imaging using a fluorescence microscope. Use filter sets that are appropriate for the experimentally determined excitation and emission spectra of this compound.

II. Reagent Preparation and Storage

A. Preparation of this compound Stock Solution
  • Solvent Selection: Due to the tetraphenylborate counter-ion, this compound is expected to have good solubility in organic solvents but potentially poor solubility in aqueous solutions.[2] It is recommended to prepare a high-concentration stock solution in a solvent like DMSO.

  • Procedure:

    • Allow the lyophilized this compound powder to come to room temperature.

    • Add a sufficient volume of high-purity DMSO to achieve a stock concentration of 1-10 mM.

    • Vortex briefly to ensure complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

III. Diagrams

experimental_workflow cluster_prep I. Preparation & Characterization cluster_stain II. Cell Staining Protocol cluster_analysis III. Data Acquisition a Prepare this compound Stock Solution b Determine Excitation/ Emission Spectra a->b Characterize Dye c Perform Cytotoxicity Assay (IC50) a->c Determine Safe Concentration Range e Prepare Staining Solution (Titrate Concentration) c->e Inform Concentration Selection d Culture Cells d->e f Incubate Cells with this compound e->f g Wash and Prepare for Imaging f->g h Fluorescence Microscopy g->h i Image Analysis h->i

Caption: Workflow for Characterization and Application of a Novel Styryl Dye.

signaling_pathway cluster_membrane Cellular Membrane cluster_cell Cytoplasm ext Extracellular Space aspt_free This compound (Aqueous) Low Fluorescence aspt_bound This compound (Membrane-Bound) High Fluorescence aspt_free->aspt_bound Partitions into Outer Leaflet endosome Endosome/ Vesicle aspt_bound->endosome Internalized via Endocytosis

Caption: Hypothesized Mechanism of this compound Staining and Internalization.

References

Application Notes and Protocols for Mitochondrial Staining with trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate is a lipophilic cationic styryl dye designed for the fluorescent labeling of mitochondria in living cells. Its accumulation within the mitochondria is driven by the organelle's negative membrane potential, making it a valuable tool for assessing mitochondrial health and function. The positively charged pyridinium core and the lipophilic nature of the molecule facilitate its passage across the plasma membrane and subsequent sequestration into the mitochondrial matrix. The tetraphenylborate counterion further enhances its lipophilicity, potentially allowing for more efficient mitochondrial accumulation compared to salts with smaller, more hydrophilic counterions like iodide. This document provides detailed application notes and protocols for the use of this dye in mitochondrial staining.

Properties and Specifications

PropertyValueReference
Chemical Formula C₄₂H₄₃BN₂ON/A
Molecular Weight 602.62 g/mol N/A
Excitation Maximum (λex) ~485 nm (in Methanol)
Emission Maximum (λem) ~607 nm (in Methanol)
Solubility Soluble in DMSO, DMF, and alcoholsGeneral knowledge
Storage Store at -20°C, protected from lightGeneral knowledge

Note: The exact excitation and emission maxima may vary depending on the cellular environment and solvent polarity. It is recommended to determine the optimal settings experimentally.

Mechanism of Action

The mechanism of mitochondrial staining by trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate is based on its cationic and lipophilic nature.

G cluster_cell Cell cluster_mito Mitochondrion Plasma_Membrane Plasma Membrane Dye_Cytosol Plasma_Membrane->Dye_Cytosol Cytosol Cytosol Outer_Membrane Outer Mitochondrial Membrane Inner_Membrane Inner Mitochondrial Membrane (Negative Potential) Outer_Membrane->Inner_Membrane Dye_Matrix Inner_Membrane->Dye_Matrix Electrophoretic Accumulation Matrix Mitochondrial Matrix Dye_Extracellular Dye_Extracellular->Plasma_Membrane Passive Diffusion Dye_Cytosol->Outer_Membrane Passive Diffusion

Figure 1. Mechanism of mitochondrial accumulation of the cationic dye.

  • Cellular Uptake: The lipophilic dye passively diffuses across the plasma membrane into the cytosol.

  • Mitochondrial Targeting: The dye further diffuses across the outer mitochondrial membrane.

  • Accumulation: Due to the significant negative membrane potential across the inner mitochondrial membrane (~-150 to -180 mV), the positively charged dye is electrophoretically driven into the mitochondrial matrix, where it accumulates to a high concentration.

Experimental Protocols

Reagent Preparation
  • Stock Solution (1 mM): Dissolve 1 mg of trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate in 1.66 mL of high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Live Cell Staining Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

G Start Start: Culture cells to ~70-80% confluency Prepare_Staining Prepare Staining Solution: Dilute 1 mM stock to 50-500 nM in warm media Start->Prepare_Staining Remove_Media Remove culture media Prepare_Staining->Remove_Media Add_Staining Add staining solution to cells Remove_Media->Add_Staining Incubate Incubate at 37°C for 15-30 minutes Add_Staining->Incubate Wash_1 Wash with warm PBS or media (3x) Incubate->Wash_1 Add_Imaging_Media Add fresh warm media or imaging buffer Wash_1->Add_Imaging_Media Image Image cells using fluorescence microscopy Add_Imaging_Media->Image

Figure 2. Workflow for live cell mitochondrial staining.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture to the desired confluency (typically 70-80%).

  • Staining Solution Preparation: On the day of the experiment, prepare a fresh staining solution by diluting the 1 mM stock solution in warm, serum-free cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 50-500 nM. The optimal concentration should be determined empirically.

  • Staining: Remove the culture medium from the cells and gently add the pre-warmed staining solution.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 15-30 minutes. The incubation time may need optimization.

  • Washing: Gently wash the cells three times with warm phosphate-buffered saline (PBS) or fresh culture medium to remove excess dye.

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the stained mitochondria using a fluorescence microscope equipped with appropriate filters (e.g., a standard TRITC or Texas Red filter set).

Cytotoxicity and Photostability

Styrylpyridinium dyes, particularly those without cholesterol tethers, have been shown to be generally non-toxic at the concentrations used for cell staining.[1] However, it is always recommended to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the cytotoxicity of the dye on your specific cell line and experimental conditions.

Photostability is a critical consideration for live-cell imaging. To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time required to obtain a good signal-to-noise ratio.

Data Presentation

Expected Results

Healthy cells with active mitochondria will exhibit bright, punctate fluorescence localized to the mitochondria. In apoptotic or metabolically compromised cells, a decrease in mitochondrial membrane potential will lead to reduced dye accumulation and a dimmer, more diffuse fluorescence signal.

Quantitative Analysis

For quantitative comparisons of mitochondrial membrane potential, the mean fluorescence intensity of the stained mitochondria can be measured using image analysis software (e.g., ImageJ/Fiji).

Cell TypeConditionMean Fluorescence Intensity (Arbitrary Units)
HeLaControl1500 ± 120
HeLaCCCP (50 µM, 1h)450 ± 60
SH-SY5YControl1800 ± 150
SH-SY5YRotenone (10 µM, 2h)600 ± 80

Note: The above data is illustrative. Actual values will depend on the cell type, experimental conditions, and imaging setup.

Troubleshooting

IssuePossible CauseSolution
No or weak staining Dye concentration too low.Increase the dye concentration in a stepwise manner.
Incubation time too short.Increase the incubation time.
Depolarized mitochondria.Use a positive control of healthy cells. Consider using a membrane potential-independent mitochondrial stain to confirm mitochondrial presence.
High background fluorescence Incomplete washing.Ensure thorough but gentle washing steps.
Dye concentration too high.Decrease the dye concentration.
Cell death Dye concentration too high.Perform a cytotoxicity assay to determine the optimal non-toxic concentration.
Phototoxicity.Reduce excitation light intensity and exposure time.

Conclusion

trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate is a promising fluorescent probe for visualizing mitochondria in living cells. Its accumulation is dependent on the mitochondrial membrane potential, providing a valuable tool for assessing mitochondrial health and function in various biological and drug discovery applications. Careful optimization of staining conditions is recommended to achieve the best results.

References

Live-Cell Imaging with trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate (FM4-64 Analog)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The lipophilic styryl dye, known commercially as FM4-64, and its analogs such as trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate, are powerful tools for investigating plasma membrane dynamics and endocytosis in living cells. These dyes are virtually non-fluorescent in aqueous media but become intensely fluorescent upon insertion into the outer leaflet of the plasma membrane.[1][2] This property allows for the precise tracking of membrane internalization and trafficking through the endocytic pathway. This document provides detailed application notes and protocols for the use of this dye in various live-cell imaging experiments.

Principle of Action

The dye possesses a positively charged hydrophilic head and a lipophilic tail, which facilitates its insertion into the plasma membrane without permeating the cell.[3] Following binding to the plasma membrane, the dye is internalized through endocytic vesicles. Over time, it traffics through various intracellular compartments, including endosomes and, in some organisms like yeast and plants, eventually accumulates in the vacuolar membrane.[1][4][5][6] This dynamic process allows for the real-time visualization of endocytosis, vesicle trafficking, and synaptic activity.

Spectral Properties

The spectral properties of FM4-64 and its analogs are crucial for designing imaging experiments. While the exact peaks can shift slightly depending on the lipid environment, the general spectral characteristics are summarized below.

PropertyWavelength (nm)Notes
Excitation Maximum~505-515Can be effectively excited by a 488 nm or 514 nm laser line.[3][7]
Emission Maximum~640-750Emits in the red to far-red spectrum.[7]

Applications

  • Endocytosis and Vesicle Trafficking: The primary application is to monitor the endocytic pathway in a variety of organisms including yeast, fungi, plants, and mammalian cells.[1][4][5][6][8]

  • Synaptic Activity: It is widely used in neuroscience to study synaptic vesicle exocytosis and recycling at neuromuscular junctions and in cultured neurons.[4][9][10]

  • Plasma Membrane Integrity and Dynamics: Can be used to assess membrane integrity and study the dynamics of membrane domains.

  • Drug Screening: High-content screening assays utilize this dye to quantify synaptic vesicle endocytosis in response to various compounds.[2]

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for different cell types. These are starting points and may require optimization for specific experimental conditions.

Table 1: Staining Conditions for Various Cell Types

Cell TypeDye ConcentrationIncubation TimeTemperature
Yeast (Saccharomyces cerevisiae)8 µM - 40 µM15 - 60 min30°C
Hippocampal Neurons2.5 µM - 20 µM10 min37°C
Arabidopsis thaliana Root Cells2 µM5 min (on ice)4°C (staining), Room Temp (imaging)
Synaptosomes (Rat Forebrain)Varies (used to quantify uptake)VariesRoom Temperature

Table 2: Imaging Parameters

ParameterSetting
Excitation Wavelength488 nm or 514 nm
Emission Filter640 nm long-pass or similar
MicroscopeConfocal Laser Scanning Microscope (CLSM)
Objective40x - 60x water-immersion or 100x oil-immersion

Experimental Protocols

Protocol 1: Visualizing Endocytosis in Yeast

This protocol describes a pulse-chase experiment to label the vacuolar membrane in Saccharomyces cerevisiae.

Materials:

  • Log-phase yeast culture (0.5-0.8 OD600/mL)

  • YPD medium

  • FM4-64 stock solution (1.6 mM in DMSO)

  • YNB medium

  • Concanavalin A (ConA) or Poly-L-lysine coated slides

Procedure:

  • Harvest 1 mL of log-phase yeast cells by centrifugation at 5,000 x g for 5 minutes.

  • Resuspend the cell pellet in 50 µL of YPD medium containing the desired concentration of FM4-64 (e.g., 40 µM).

  • Incubate at 30°C for 15-20 minutes.

  • To chase the dye into the vacuole, add 1 mL of fresh YPD, centrifuge at 5,000 x g for 5 minutes, and discard the supernatant.

  • Resuspend the cells in 5 mL of fresh YPD and incubate with shaking at 30°C for 90-120 minutes.

  • Harvest the cells by centrifugation and resuspend in a small volume of YNB medium for imaging (YNB has lower autofluorescence than YPD).[1]

  • Mount the cells on a ConA or poly-L-lysine coated slide and image immediately using a confocal microscope.

Protocol 2: Monitoring Synaptic Vesicle Recycling in Cultured Neurons

This protocol is for labeling and observing synaptic vesicle uptake and release in cultured hippocampal neurons.

Materials:

  • Cultured hippocampal neurons on coverslips

  • Tyrode's solution (or other suitable HEPES-buffered saline)

  • FM4-64 stock solution (1-5 mM in water)

  • High K+ solution (for depolarization-induced uptake)

  • Fixable analog of FM4-64 (e.g., FM4-64FX) for photobleaching controls

Procedure:

  • Prepare a staining solution of 2.5 - 10 µM FM4-64 in Tyrode's solution.[9][11]

  • To load the dye into recycling synaptic vesicles, stimulate the neurons in the presence of the staining solution. This can be achieved by either electrical field stimulation or by depolarization with a high K+ solution.

  • After stimulation, wash the cells thoroughly with dye-free Tyrode's solution to remove the dye from the plasma membrane.

  • Image the stained nerve terminals using a fluorescence microscope. The fluorescence intensity is proportional to the number of recycled vesicles.

  • To observe vesicle release (destaining), stimulate the neurons again in dye-free solution and acquire a time-lapse series of images. The decrease in fluorescence intensity corresponds to the release of dye-loaded vesicles.

Protocol 3: Tracing the Endocytic Pathway in Plant Cells (Arabidopsis thaliana Roots)

This protocol is adapted for visualizing endocytosis in Arabidopsis root epidermal cells.

Materials:

  • Arabidopsis thaliana seedlings grown vertically on ½ MS agar plates

  • Liquid ½ MS medium

  • FM4-64 stock solution (2 mM in DMSO)[12]

  • 24-well plate

  • Ice

Procedure:

  • Prepare a staining solution of 2 µM FM4-64 in liquid ½ MS medium in a well of a 24-well plate. Prepare two additional wells with dye-free medium for washing.[12]

  • Pre-cool the plate on ice for 15-30 minutes.

  • Gently transfer seedlings into the cold staining solution and incubate for 5 minutes on ice. Working on ice inhibits endocytosis, allowing for synchronous internalization upon warming.[12][13]

  • Transfer the seedlings to the cold washing solutions to remove excess dye.

  • Mount the seedlings on a glass slide in a drop of liquid ½ MS medium.

  • As the slide warms to room temperature, endocytosis will resume. Begin imaging immediately to capture the initial stages of dye internalization and trafficking. Acquire images every minute for up to 30 minutes to follow the dynamic process.[12]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Culture Cells/Organisms mounting Mount on Imaging Dish/Slide cell_culture->mounting add_dye Add FM4-64 Solution mounting->add_dye incubation Incubate add_dye->incubation wash Wash Excess Dye incubation->wash confocal Live-Cell Confocal Microscopy wash->confocal time_lapse Time-Lapse Acquisition confocal->time_lapse quantification Fluorescence Quantification time_lapse->quantification tracking Vesicle Tracking quantification->tracking

Caption: General experimental workflow for live-cell imaging with FM4-64.

endocytosis_pathway PM Plasma Membrane Vesicle Endocytic Vesicle PM->Vesicle Internalization EarlyEndosome Early Endosome Vesicle->EarlyEndosome LateEndosome Late Endosome / Prevacuolar Compartment EarlyEndosome->LateEndosome Recycling Recycling to PM EarlyEndosome->Recycling Vacuole Vacuole / Lysosome LateEndosome->Vacuole

Caption: Simplified signaling pathway of endocytosis traced by FM4-64.

References

Application Notes and Protocols for trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium-Based Probes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct in vivo application data for trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate is limited in publicly available literature. The following application notes and protocols are based on the well-documented behavior of the core cation, a member of the styrylpyridinium class of fluorescent dyes. These dyes are primarily recognized for their utility as vital stains for mitochondria in living cells. Researchers should use this information as a guideline and optimize protocols for their specific models and experimental setups.

I. Application Notes

The cationic styryl dye, trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium, belongs to a class of compounds known for their fluorescent properties, which are highly sensitive to the local environment. These dyes typically exhibit a large Stokes shift, a valuable feature for biological imaging that minimizes crosstalk between excitation and emission signals[1][2][3].

Primary Application: In Vivo Mitochondrial Imaging Styrylpyridinium dyes are lipophilic cations. This chemical characteristic facilitates their passage across the plasma membrane of living cells. Due to the highly negative mitochondrial membrane potential (~ -180 mV), these positively charged dyes are electrophoretically driven to accumulate within the mitochondrial matrix of active, healthy cells[4]. This accumulation leads to a significant increase in fluorescence, allowing for the visualization of mitochondrial morphology, distribution, and function in real-time.

Potential in vivo research applications include:

  • Assessing tissue-specific mitochondrial density and activity: Investigating changes in mitochondrial content in various organs in response to stimuli, disease, or therapeutic intervention.

  • Monitoring mitochondrial dysfunction in disease models: Observing alterations in mitochondrial membrane potential in models of neurodegenerative diseases, metabolic disorders, or cancer[1].

  • Evaluating drug-induced mitochondrial toxicity: Using changes in fluorescence intensity as an indicator of mitochondrial damage caused by xenobiotics.

Secondary Application: Probing Organic Cation Transporter (OCT) Function Closely related styrylpyridinium dyes, such as ASP+, are established substrates for organic cation transporters (OCTs)[5][6]. These transporters are crucial for the absorption, distribution, and elimination of a wide range of cationic drugs. Therefore, the dye could potentially be used as an in vivo tool to:

  • Study the biodistribution and activity of OCTs in various tissues.

  • Investigate competitive inhibition of cationic drug transport.

  • Screen for compounds that interact with OCTs.

II. Data Presentation

Table 1: Representative Photophysical Properties of Styrylpyridinium Dyes

PropertyTypical Range/ValueSignificance in Imaging
Excitation Max (λex)460 - 490 nmCompatible with common laser lines (e.g., 488 nm) and LED light sources.
Emission Max (λem)580 - 620 nm (Orange to Red)[1]Emission in the longer wavelength region minimizes autofluorescence from tissues.
Stokes Shift> 100 nm[1][2]Large separation between excitation and emission peaks reduces spectral overlap.
Quantum Yield (Φ)Environment-dependent; low in aqueous solution, high in lipid environmentsBecomes brightly fluorescent upon partitioning into mitochondrial membranes.[1]
BiocompatibilityGenerally low cytotoxicity at working concentrations.[1]Suitable for use in live cells and organisms.

III. Experimental Protocols

The following are generalized protocols that should be adapted and optimized for specific animal models and imaging instrumentation.

Protocol 1: General In Vivo Mitochondrial Imaging in a Murine Model

Objective: To visualize mitochondria in a target organ (e.g., liver, kidney) of a live mouse using intravital microscopy.

Materials:

  • Styrylpyridinium dye stock solution (e.g., 1-5 mM in DMSO)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Anesthetizing agent (e.g., isoflurane, ketamine/xylazine cocktail)

  • Animal model (e.g., C57BL/6 mouse)

  • Intravital fluorescence microscope with appropriate filter sets (e.g., Excitation: 470/40 nm, Emission: 600/50 nm)

Procedure:

  • Probe Preparation: Prepare a fresh working solution of the dye by diluting the DMSO stock solution in sterile saline. The final concentration should be determined empirically, but a starting point of 10-50 µM in a total injection volume of 100-200 µL is recommended. The final DMSO concentration in the injected solution should be kept low (<1%) to avoid toxicity.

  • Animal Preparation: Anesthetize the mouse using a standardized and approved protocol. Ensure the animal is maintained at a stable body temperature (37°C) throughout the procedure.

  • Surgical Exposure (if necessary): For imaging organs like the liver or kidney, a minor surgical procedure to expose the organ of interest may be required.

  • Dye Administration: Administer the dye solution via intravenous (tail vein) injection. The typical dosage will range from 1 to 5 mg/kg body weight. The optimal dose must be determined experimentally.

  • Incubation/Distribution: Allow the dye to circulate and accumulate in the target tissues. A typical distribution time is between 15 and 60 minutes. This timing should be optimized to achieve the best signal-to-noise ratio.

  • Imaging: Position the animal on the microscope stage. Use the fluorescence microscope to acquire images of the target organ. Capture baseline images before injection if possible, and then acquire time-lapse images post-injection to monitor uptake and signal stability.

  • Post-Procedure: Following imaging, euthanize the animal using an approved method. Alternatively, if it is a longitudinal study, suture the incision and allow the animal to recover under appropriate post-operative care.

Protocol 2: Ex Vivo Tissue Staining and Analysis

Objective: To label mitochondria in freshly excised tissues for immediate analysis by confocal microscopy.

Materials:

  • Styrylpyridinium dye working solution (1-10 µM in culture medium or PBS)

  • Freshly harvested animal tissue

  • Vibratome or tissue chopper

  • Confocal microscope

Procedure:

  • Tissue Preparation: Immediately after humane euthanasia and dissection, place the tissue in ice-cold PBS. Prepare acute tissue slices (100-300 µm thick) using a vibratome.

  • Staining: Incubate the tissue slices in the dye working solution for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the slices 2-3 times with fresh PBS or culture medium to remove unbound dye.

  • Mounting: Mount the stained slices on a glass-bottom dish or slide for imaging.

  • Imaging: Use a confocal microscope with an appropriate laser line (e.g., 488 nm) and emission detector settings to visualize the stained mitochondria.

IV. Visualizations (Graphviz)

// Invisible nodes for border node [style=invis, width=0]; CytosolBorder [label="Plasma\nMembrane"]; MitoBorder [label="Inner\nMembrane"]; Dye_EC -> CytosolBorder [style=invis]; CytosolBorder -> Dye_Cyto [style=invis]; Dye_Cyto -> MitoBorder [style=invis]; MitoBorder -> Dye_Mito [style=invis]; } }

Caption: Proposed mechanism of dye uptake into mitochondria.

G A 1. Prepare Dye Solution (10-50 µM in Saline) B 2. Anesthetize Animal & Maintain Temperature A->B C 3. Administer Dye (e.g., IV Injection) B->C D 4. Incubation Period (15-60 min) C->D E 5. Intravital Microscopy (Image Acquisition) D->E F 6. Data Analysis E->F

Caption: Generalized experimental workflow for in vivo imaging.

References

Application Notes and Protocols: trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate as a Neuronal Tracer

Author: BenchChem Technical Support Team. Date: November 2025

Compound Name: trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate Common Analogues: FM1-43, AM1-43

Introduction

trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium (referred to here by its common analogue name, AM1-43) is a fluorescent styryl dye used extensively as a neuronal tracer. These dyes are amphiphilic molecules with a hydrophilic head group and a lipophilic tail, allowing them to insert into the outer leaflet of the plasma membrane. They are virtually non-fluorescent in aqueous solutions but exhibit a significant increase in fluorescence upon binding to cell membranes. This property, combined with their ability to be internalized by active neurons, makes them powerful tools for visualizing and studying neuronal pathways and synaptic activity.

The mechanism of uptake for these dyes is primarily through two pathways: activity-dependent endocytosis at synaptic terminals and permeation through specific ion channels in sensory neurons. This dual mechanism allows for the labeling of both central and peripheral neuronal populations. Once internalized, the dye is trafficked within the neuron, allowing for the tracing of its projections.

Applications

  • Anterograde and Retrograde Neuronal Tracing: The dye can be transported along axons, enabling the mapping of neuronal circuits.

  • Activity-Dependent Labeling of Synapses: The uptake of the dye is dependent on synaptic vesicle recycling, making it an excellent tool for identifying and studying active synapses.

  • Labeling of Sensory Neurons: AM1-43 and related dyes can permeate mechanotransduction channels and other non-selective cation channels in sensory neurons, allowing for their specific labeling.

  • In Vivo and In Vitro Imaging: The dye is suitable for both live-cell imaging in culture and for tracing neuronal pathways in whole-animal models.

Data Presentation

ParameterValueSpecies/SystemReference
Concentration for In Vitro Loading 2 - 10 µMHEK cells, Mouse cochlear outer hair cells[1]
In Vivo Injection Concentration 3 mg/kg body weightJuvenile Mice[1]
Time for Cytoplasmic Filling (In Vitro) ~ 60 secondsMouse cochlear outer hair cells[1]
Persistence of In Vivo Labeling Several weeksJuvenile Mice[1]
Excitation Maximum (in methanol) ~477 nmN/A[2]
Emission Maximum (in methanol) ~598 nmN/A[2]

Experimental Protocols

Protocol 1: In Vivo Labeling of Sensory Neurons in Mice

This protocol describes the systemic administration of AM1-43 to label sensory neurons in juvenile mice.

Materials:

  • AM1-43 dye

  • Sterile saline solution (0.9% NaCl)

  • Insulin syringes

  • Anesthetic agent (e.g., isoflurane)

  • Perfusion solutions (PBS, 4% paraformaldehyde in PBS)

  • Dissection tools

  • Fluorescence microscope

Procedure:

  • Dye Preparation: Prepare a stock solution of AM1-43 in sterile saline. The final injection concentration should be 3 mg/kg of body weight.[1]

  • Animal Preparation: Anesthetize a juvenile mouse (e.g., postnatal day 15) using an appropriate anesthetic.

  • Dye Administration: Administer the AM1-43 solution via a single subcutaneous injection.

  • Incubation Period: Allow the dye to circulate and be taken up by the neurons. A 24-hour period is typically sufficient for labeling of sensory ganglia.[1][2]

  • Tissue Processing:

    • After the incubation period, deeply anesthetize the animal.

    • Perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS to fix the tissues.

    • Dissect the desired tissues, such as the brain, spinal cord, and dorsal root ganglia (DRG).

  • Imaging:

    • The fixed tissues can be sectioned using a vibratome or cryostat.

    • Mount the sections on microscope slides.

    • Visualize the labeled neurons using a fluorescence microscope with appropriate filter sets for AM1-43 (e.g., excitation around 470-490 nm and emission above 580 nm). Labeled neurons will appear brightly fluorescent.

Protocol 2: Activity-Dependent Labeling of Cultured Neurons

This protocol details the labeling of active synaptic terminals in a neuronal culture.

Materials:

  • Neuronal cell culture on coverslips

  • AM1-43 dye

  • Tyrode's solution (or other suitable physiological buffer)

  • High potassium Tyrode's solution (for stimulation)

  • Fixative (e.g., 4% PFA)

  • Fluorescence microscope

Procedure:

  • Dye Loading Solution: Prepare a solution of AM1-43 in Tyrode's solution at a final concentration of 2-10 µM.

  • Stimulation and Loading:

    • Wash the cultured neurons with Tyrode's solution.

    • To induce synaptic activity, replace the normal Tyrode's solution with high potassium Tyrode's solution containing AM1-43. The high potassium will depolarize the neurons and trigger neurotransmitter release and subsequent endocytosis.

    • Incubate for 1-5 minutes to allow for dye uptake into recycling synaptic vesicles.

  • Washing:

    • After the loading period, thoroughly wash the cells with normal Tyrode's solution to remove the extracellular dye. Multiple washes are recommended to reduce background fluorescence.

  • Imaging (Live-Cell):

    • The coverslips can be immediately imaged on a fluorescence microscope to visualize the labeled synaptic terminals.

  • Fixation and Imaging (Fixed-Cell):

    • For long-term storage or further immunocytochemical processing, fix the cells with 4% PFA for 15-20 minutes at room temperature.

    • Wash the coverslips with PBS.

    • Mount the coverslips onto microscope slides with an appropriate mounting medium.

    • Image the fixed preparation.

Visualizations

experimental_workflow_in_vivo cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis prep_dye Prepare AM1-43 (3 mg/kg in saline) inject Subcutaneous Injection prep_dye->inject anesthetize Anesthetize Juvenile Mouse anesthetize->inject incubate Incubate (24 hours) inject->incubate perfuse Perfuse & Fix (PBS, 4% PFA) incubate->perfuse dissect Dissect Tissue (Brain, DRG) perfuse->dissect section Section Tissue dissect->section image Fluorescence Microscopy section->image

In Vivo Neuronal Tracing Workflow

Mechanisms of AM1-43 Neuronal Uptake

References

trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate for measuring membrane potential

Author: BenchChem Technical Support Team. Date: November 2025

Product: trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate

Synonyms: ASPT CAS Number: 159721-38-7[1]

Introduction

Trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate is a member of the styryl dye family, which are potentiometric probes used to measure membrane potential in living cells. These dyes are valuable tools for researchers in neuroscience, cardiology, and drug development to monitor the electrical activity of excitable cells like neurons and cardiomyocytes. The information and protocols provided herein are based on the well-characterized analogs from the ANEP and RH dye series, such as di-4-ANEPPS and RH421, due to the limited specific data for this particular compound. These analogs are known as fast-response probes, capable of detecting transient (millisecond) potential changes.[2][3]

Principle of Operation

Styryl dyes are lipophilic molecules that insert into the outer leaflet of the plasma membrane. Their fluorescence properties are sensitive to the strength of the local electric field. A change in membrane potential alters the electronic structure of the dye molecule, leading to a shift in its fluorescence excitation or emission spectrum, a phenomenon known as electrochromism.[4] This change in fluorescence intensity can be measured and correlated with changes in membrane potential. These dyes are typically non-fluorescent in aqueous solutions and only become brightly fluorescent upon binding to a lipid membrane.[5][6][7]

The general mechanism involves the dye partitioning into the cell membrane. As the membrane potential changes, the dye molecules undergo a rapid conformational change or a redistribution within the membrane, which in turn affects their fluorescence properties. Hyperpolarization (increase in membrane potential) and depolarization (decrease in membrane potential) cause opposing effects on the fluorescence signal, allowing for real-time monitoring of electrical activity.

cluster_membrane Cell Membrane cluster_bilayer Lipid Bilayer Dye_Out Dye Dye_In Dye Dye_Out->Dye_In Partitioning Membrane Fluorescence_Change Fluorescence Change Dye_In->Fluorescence_Change Exhibits Intracellular Intracellular Space Extracellular Extracellular Space Depolarization Depolarization Depolarization->Fluorescence_Change Causes Hyperpolarization Hyperpolarization Hyperpolarization->Fluorescence_Change Causes

Caption: Mechanism of action for potentiometric styryl dyes.

Quantitative Data of Analogous Probes

The following table summarizes the properties of well-characterized styryl dyes analogous to trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate. These values can serve as a starting point for experimental design.

Propertydi-4-ANEPPSRH421
Fluorescence Change ~10% per 100 mV[7]>20% per 100 mV[8][9]
Response Time Millisecond range[7]Fast-responding[8][9]
Excitation Max (in Methanol) ~498 nm~493 nm[7]
Emission Max (in Methanol) ~713 nm~638 nm[7]
Excitation Max (in Membrane) ~475 nm[7]Not specified
Emission Max (in Membrane) ~617 nm[7]Not specified
Cellular Retention Rapidly internalized[2][7][10]Not specified

Note: Spectral properties of styryl dyes are highly dependent on their environment and can shift significantly when bound to cell membranes compared to being in a solvent.[7][10]

Experimental Protocols

Protocol 1: Measurement of Relative Changes in Plasma Membrane Potential

This protocol describes the use of a styryl dye for monitoring relative changes in membrane potential in cultured cells.

Materials:

  • trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate (or analogous styryl dye)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Pluronic® F-127 (optional, to aid in dye solubilization)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cultured cells on coverslips or in a microplate

  • Fluorescence microscope or plate reader with appropriate filter sets

Reagent Preparation:

  • Dye Stock Solution (1-10 mM): Prepare a stock solution of the dye in high-quality, anhydrous DMSO. Store protected from light at -20°C.

  • Pluronic® F-127 Stock Solution (10% w/v, optional): Dissolve 100 mg of Pluronic® F-127 in 1 mL of DMSO.

  • Dye Loading Solution (5-10 µM): Dilute the dye stock solution into HBSS to a final concentration of 5-10 µM. For dyes that are difficult to dissolve, pre-mix the stock solution with an equal volume of Pluronic® F-127 stock solution before diluting in HBSS. The final concentration should be optimized for your specific cell type and experimental conditions.

Experimental Workflow:

Start Start Prepare_Cells Prepare Cultured Cells Start->Prepare_Cells Load_Dye Incubate Cells with Dye Solution Prepare_Cells->Load_Dye Prepare_Dye Prepare Dye Loading Solution Prepare_Dye->Load_Dye Wash Wash Cells with Buffer Load_Dye->Wash Measure_Baseline Measure Baseline Fluorescence Wash->Measure_Baseline Add_Stimulus Apply Stimulus (e.g., K+, agonist) Measure_Baseline->Add_Stimulus Measure_Response Record Fluorescence Changes Add_Stimulus->Measure_Response Analyze Analyze Data (ΔF/F) Measure_Response->Analyze End End Analyze->End

Caption: Experimental workflow for measuring relative membrane potential changes.

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes, coverslips, or appropriate microplates and culture until they reach the desired confluency.

  • Dye Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with HBSS.

    • Add the dye loading solution to the cells and incubate for 5-30 minutes at room temperature or 37°C, protected from light. Optimal loading time and temperature should be determined empirically.

  • Washing:

    • Remove the dye loading solution.

    • Wash the cells 2-3 times with fresh HBSS to remove any unbound dye.

  • Fluorescence Measurement:

    • Place the sample on the fluorescence microscope or in the plate reader.

    • Excite the sample at a wavelength near the dye's excitation maximum in the membrane environment (e.g., ~475 nm for di-4-ANEPPS) and record the emission at its corresponding maximum (e.g., ~617 nm for di-4-ANEPPS).

    • Record a baseline fluorescence signal for a few minutes.

    • Apply your experimental stimulus (e.g., a high concentration of KCl to induce depolarization) and continue recording the fluorescence to measure the change in signal.

  • Data Analysis:

    • Calculate the change in fluorescence as ΔF/F = (F - F₀) / F₀, where F is the fluorescence at a given time point and F₀ is the initial baseline fluorescence.

Protocol 2: Calibration of Membrane Potential using Ionophores

This protocol allows for the calibration of the fluorescence signal to an absolute membrane potential in mV. It relies on using ionophores to clamp the membrane potential at known values based on the Nernst equation for potassium.

Additional Materials:

  • High-potassium calibration buffer (e.g., 150 mM KCl)

  • Low-potassium calibration buffer (e.g., 150 mM NaCl, 0 mM KCl)

  • Valinomycin (a potassium ionophore)

Reagent Preparation:

  • Valinomycin Stock Solution (1 mM): Prepare a stock solution in DMSO.

  • Calibration Buffers: Prepare a set of calibration buffers with varying K+ concentrations (e.g., by mixing the high- and low-potassium buffers) to achieve a range of membrane potentials. The membrane potential (in mV) can be calculated using the Nernst equation: Vm = (RT/zF) * ln([K+]out / [K+]in), where R is the gas constant, T is the absolute temperature, z is the valence of the ion, F is the Faraday constant, and [K+]out and [K+]in are the extracellular and intracellular potassium concentrations, respectively. Assuming [K+]in is ~140 mM.

Procedure:

  • Dye Loading: Load the cells with the styryl dye as described in Protocol 1.

  • Calibration:

    • After washing, add the first calibration buffer containing 1 µM valinomycin to the cells.

    • Record the steady-state fluorescence intensity.

    • Repeat this step for each of the calibration buffers, moving from low to high potassium concentrations.

  • Data Analysis:

    • Plot the measured fluorescence intensity (or ΔF/F) against the calculated membrane potential for each calibration buffer.

    • Fit the data with a linear or appropriate function to create a calibration curve. This curve can then be used to convert fluorescence changes in subsequent experiments into millivolts.

Safety and Handling

The toxicity of trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate is not well-documented. Handle with the same precautions as other laboratory chemicals with unknown toxicity. Use appropriate personal protective equipment, including gloves and safety glasses. Dispose of the dye in accordance with local regulations. These dyes are light-sensitive, so they should be stored protected from light.

References

Application Notes: Two-Photon Microscopy of trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate is a member of the styryl dye family, which are known for their utility as fluorescent probes in biological imaging. Styryl dyes, in general, exhibit significant enhancement of their fluorescence intensity upon binding to nucleic acids, making them effective for visualizing DNA-containing organelles.[1][2] Their cell-permeable nature allows for the staining of live cells, and they have been successfully employed in both single-photon and two-photon excitation microscopy.[1][2] The large two-photon absorption (TPA) cross-sections of some styryl dyes, comparable to that of rhodamine, make them particularly well-suited for two-photon microscopy applications.[1][2][3]

Key Features:

  • Cell Permeability: The dye can penetrate the membranes of living cells, enabling real-time imaging of cellular dynamics.[1][2]

  • Fluorescence Enhancement: A notable increase in fluorescence quantum yield upon binding to biological macromolecules, such as DNA, is a characteristic of styryl dyes.[1][2]

  • Two-Photon Excitation: The molecule is amenable to two-photon excitation, allowing for deeper tissue penetration, reduced phototoxicity, and enhanced spatial resolution in three-dimensional imaging.[4]

  • Organelle Staining: Styryl dyes have been shown to accumulate in nucleic acid-containing organelles, with a noted preference for mitochondria, and can also penetrate the cell nucleus.[1][2]

Applications

  • Live-Cell Imaging: Due to its cell-permeable nature, this dye is suitable for the dynamic imaging of live cells, enabling the study of cellular processes over time.[1][2]

  • Mitochondrial and Nuclear Visualization: The propensity of styryl dyes to bind to nucleic acids allows for the fluorescent labeling of mitochondria and the cell nucleus.[1][2]

  • Deep Tissue Imaging: The use of near-infrared light in two-photon microscopy minimizes scattering and absorption by endogenous chromophores, facilitating imaging deeper into biological tissues.[4][5]

  • Drug Development and Screening: The dye can be used as a counterstain in high-content screening assays to identify and characterize cellular structures in response to drug candidates.

Quantitative Data

PropertyValueNotes
Two-Photon Absorption (TPA) Cross-Section (σ₂) Comparable to rhodamine dyesStyrylcyanines in the presence of DNA demonstrate high TPA cross-section values.[1][2] For a similar dye, HEASPS, the σ₂ was 2.06×10⁻⁴⁷ cm⁴ s/photon at 930 nm.[3]
Excitation Wavelength (Two-Photon) ~880 - 930 nmBased on typical excitation wavelengths for similar styryl dyes in two-photon microscopy.[2][3]
Emission Wavelength ~626 nmThe emission maximum can be influenced by the local environment and binding state. A similar compound, HMASPS, had a lasing wavelength of 626 nm.[3]
Fluorescence Enhancement 2-3 orders of magnitudeThe fluorescence intensity of benzothiazole styryl dyes increases significantly upon interaction with DNA.[1][2]

Experimental Protocols

Protocol 1: Live-Cell Staining and Imaging

This protocol outlines the general steps for staining live cells in culture with trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate for two-photon microscopy.

Materials:

  • trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium appropriate for the cell line

  • Live cells cultured on glass-bottom dishes or chamber slides suitable for microscopy

  • Two-photon microscope with a tunable near-infrared laser (e.g., Ti:sapphire laser)

Procedure:

  • Prepare a Stock Solution: Dissolve the dye in DMSO to prepare a 1 mM stock solution. Store the stock solution at -20°C, protected from light.

  • Prepare a Staining Solution: Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

  • Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.[2]

  • Wash: a. Remove the staining solution. b. Wash the cells twice with pre-warmed PBS to remove any unbound dye.[2]

  • Imaging: a. Add fresh, pre-warmed cell culture medium to the cells. b. Place the dish or slide on the stage of the two-photon microscope. c. Excite the sample using a near-infrared laser tuned to a wavelength between 880 nm and 930 nm.[2][3] d. Collect the fluorescence emission using appropriate filters for the expected emission range (e.g., a bandpass filter centered around 630 nm). e. Acquire images using the microscope software, adjusting laser power and detector gain to optimize the signal-to-noise ratio while minimizing phototoxicity.

Visualizations

G Experimental Workflow for Two-Photon Microscopy prep Prepare Staining Solution stain Incubate Cells with Dye prep->stain wash Wash to Remove Unbound Dye stain->wash image Two-Photon Imaging wash->image analyze Image Analysis image->analyze

Caption: A flowchart of the experimental workflow for live-cell imaging using two-photon microscopy.

G Principle of Two-Photon Excitation cluster_0 Ground State Ground State Virtual State Virtual State Ground State->Virtual State Photon 1 Excited State Excited State Virtual State->Excited State Photon 2 Excited State->Ground State Fluorescence

Caption: Diagram illustrating the principle of two-photon excitation for fluorescence microscopy.

References

Labeling protocols for trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate in tissue slices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium, often referred to as AM1-43, and its analog FM1-43, are fluorescent styryl dyes widely utilized in neuroscience and cell biology research.[1][2] These amphiphilic molecules are virtually non-fluorescent in aqueous solutions but exhibit a significant increase in fluorescence upon insertion into lipid membranes.[3][4] This property makes them excellent tools for investigating processes such as endocytosis, exocytosis, and synaptic vesicle recycling.[2][5] AM1-43 is a fixable analog of FM1-43, making it particularly suitable for experiments requiring post-staining tissue processing and high-resolution imaging.[6]

These dyes are known to label a variety of sensory cells and nerve fibers.[1] Their uptake into cells can occur through two primary mechanisms: activity-dependent endocytosis, where the dye is internalized in newly formed vesicles, and direct passage through cation channels in the plasma membrane.[1][7] This dual mechanism allows for the labeling of various cell types, including mechanosensory cells like hair cells and Merkel cells, as well as neurons.[6]

These application notes provide a detailed protocol for the fluorescent labeling of fresh or fixed tissue slices using AM1-43, enabling researchers to visualize and study cellular dynamics and morphology.

Experimental Protocols

This section outlines the necessary steps for preparing tissue slices and performing fluorescent labeling with AM1-43.

1. Materials

  • AM1-43 tetraphenylborate (or a similar salt)

  • Anhydrous dimethyl sulfoxide (DMSO) for stock solution

  • Physiological buffer (e.g., Hank's Balanced Salt Solution (HBSS)[8], Artificial Cerebrospinal Fluid (ACSF)[4])

  • Fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline (PBS))

  • Mounting medium (e.g., Fluoromount-G)

  • High-quality glass slides and coverslips

  • Vibrating microtome or cryostat for tissue sectioning[9]

  • Incubation chamber

  • Fluorescence microscope with appropriate filter sets (e.g., for TRITC)[10]

2. Preparation of Reagents

  • AM1-43 Stock Solution: Prepare a 1-10 mM stock solution of AM1-43 in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically 1-10 µM) in a physiological buffer. It is crucial to prepare this solution fresh just before use.[8]

3. Tissue Preparation

The choice of tissue preparation method depends on the experimental goals.

  • For Live Tissue Imaging:

    • Perfuse the animal with ice-cold physiological buffer to remove blood.

    • Carefully dissect the tissue of interest and immediately place it in ice-cold, oxygenated buffer.

    • Section the tissue into slices of the desired thickness (e.g., 50-300 µm) using a vibrating microtome.[9]

    • Keep the slices in oxygenated buffer on ice until ready for staining.

  • For Fixed Tissue Imaging:

    • Perfuse the animal with physiological buffer followed by a fixative solution (e.g., 4% paraformaldehyde).

    • Dissect the tissue and post-fix for an appropriate duration (e.g., 2-24 hours) at 4°C.

    • Cryoprotect the tissue if preparing frozen sections.

    • Section the fixed tissue using a vibrating microtome or a cryostat to the desired thickness.[11][12]

    • Wash the sections thoroughly with PBS to remove excess fixative.

4. Staining Protocol

  • Place the tissue slices in a suitable incubation chamber (e.g., a 12-well plate).[8]

  • Gently replace the buffer with the freshly prepared AM1-43 working solution.

  • Incubate the slices for a duration ranging from 5 to 60 minutes at room temperature or 37°C. The optimal time and temperature will depend on the tissue type and the desired labeling (plasma membrane vs. internalized vesicles). For tracking endocytosis, stimulation of the tissue (e.g., with high KCl) during incubation may be necessary.[3][4]

  • Protect the samples from light during incubation.

5. Washing and Mounting

  • After incubation, carefully remove the AM1-43 solution.

  • Wash the slices multiple times with fresh physiological buffer to remove unbound dye and reduce background fluorescence. A typical washing procedure involves 3-5 changes of buffer over 15-30 minutes.

  • For fixed tissue, you may proceed with additional immunostaining steps if required.

  • Carefully mount the stained tissue slices onto high-quality glass slides.

  • Use an appropriate mounting medium to preserve the fluorescence signal and the structural integrity of the tissue.

  • Seal the coverslip with nail polish or a commercial sealant to prevent drying.

6. Imaging

  • Image the labeled tissue slices using a fluorescence or confocal microscope.[13]

  • Use a filter set appropriate for the styryl dye's spectral properties (Excitation/Emission: ~580/660 nm).

  • For confocal microscopy, acquiring optical sections can help in distinguishing surface labeling from internalized puncta.[8][13]

Data Presentation

The following table summarizes key experimental parameters for AM1-43 labeling. Note that these values are starting points and may require optimization for specific tissues and experimental questions.

ParameterRecommended RangeNotes
AM1-43 Concentration 1 - 15 µMHigher concentrations may lead to increased background.
Incubation Time 5 - 60 minutesShorter times favor plasma membrane labeling; longer times allow for internalization.[10]
Incubation Temperature Room Temperature to 37°CEndocytosis is an active process and is more efficient at physiological temperatures.
Tissue Slice Thickness 50 - 300 µmThicker sections may require longer incubation times for dye penetration.
Washing Steps 3 - 5 washesThorough washing is critical for reducing background fluorescence.

Visualizations

Below are diagrams illustrating the experimental workflow and the cellular mechanisms of AM1-43 uptake.

experimental_workflow tissue_prep Tissue Preparation (Vibratome/Cryostat) staining AM1-43 Incubation (1-10 µM, 5-60 min) tissue_prep->staining Add working solution washing Washing (3-5x with buffer) staining->washing Remove dye mounting Mounting on Slide washing->mounting Transfer slice imaging Fluorescence Microscopy mounting->imaging Visualize uptake_mechanisms cluster_cell Cell membrane Plasma Membrane vesicle_formation Endocytosis membrane->vesicle_formation Membrane Invagination channel Cation Channel cytoplasm Cytoplasm channel->cytoplasm Direct Permeation internalized_vesicle Internalized Vesicle (Fluorescent) vesicle_formation->internalized_vesicle am1_43_ext Extracellular AM1-43 am1_43_ext->membrane Membrane Insertion am1_43_ext->channel Uptake

References

Application Notes and Protocols: Styrylpyridinium Compounds in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styrylpyridinium compounds are a class of fluorescent dyes with broad applications in cellular analysis. Their unique photophysical properties, including large Stokes shifts and environmental sensitivity, make them valuable tools for flow cytometry. These cationic dyes are particularly well-suited for investigating cellular health and function, with primary applications in the assessment of mitochondrial membrane potential and cell viability. This document provides detailed application notes and experimental protocols for the use of styrylpyridinium compounds in flow cytometry, designed to guide researchers in their experimental design and execution.

Key Applications

Styrylpyridinium dyes are versatile probes for a range of flow cytometry applications:

  • Mitochondrial Membrane Potential (ΔΨm) Analysis: Cationic styrylpyridinium dyes accumulate in mitochondria in a manner dependent on the mitochondrial membrane potential. In healthy cells with a high ΔΨm, the dyes aggregate in the mitochondria, leading to a strong fluorescent signal. Conversely, in apoptotic or metabolically compromised cells with a depolarized mitochondrial membrane, the dyes are excluded, resulting in a diminished signal. This property allows for the sensitive detection of changes in mitochondrial function.

  • Cell Viability and Cytotoxicity Assays: The integrity of the plasma membrane is a key indicator of cell viability. Some styrylpyridinium derivatives can be used in conjunction with other viability dyes to differentiate between live, apoptotic, and necrotic cells. Their ability to stain intracellular components of membrane-compromised cells makes them effective probes for cytotoxicity studies.

  • Cell Labeling and Tracking: Certain styrylpyridinium compounds exhibit strong and stable cytoplasmic staining, making them suitable for long-term cell labeling and tracking experiments. This is particularly useful in studies of cell migration, proliferation, and co-culture analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for commonly used styrylpyridinium compounds in flow cytometry applications.

Table 1: Spectroscopic Properties of Selected Styrylpyridinium Compounds

CompoundExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (%)Reference
6a 38058019515.1[1]
6b 38058019512.2[1]
6c 530760352Not Reported[1]
6d 530Not Reported3250.5[1]
6e 530Not Reported2400.7[1]

Table 2: Cytotoxicity Data for Selected Styrylpyridinium Compounds

CompoundCell LineIC50 (µg/mL)Basal Toxicity (LD50) (mg/kg)Reference
6c HT-10800.285[1]
6c MH-22A0.1385[1]
6d HT-10801.4Not Reported[1]
6d MH-22A0.05Not Reported[1]
6e HT-10801.0 ± 0.03477[1]
6e MH-22A0.4477[1]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential using DASPEI

This protocol describes the use of 2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide (DASPEI) for the analysis of mitochondrial membrane potential (ΔΨm) in a no-wash format, suitable for high-throughput screening.[2][3]

Materials:

  • DASPEI stock solution (10 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Protonophore uncoupler (e.g., CCCP or DNP) as a control for depolarization

  • 96-well plates

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in a 96-well plate at a density of 5 x 104 to 1 x 105 cells per well and culture overnight.

    • For suspension cells, prepare a cell suspension at a concentration of 1 x 106 cells/mL.

  • Staining:

    • Prepare a working solution of DASPEI in cell culture medium. A final concentration range of 1-100 µM should be tested to determine the optimal concentration for your cell type.

    • For control wells, prepare a working solution of DASPEI containing a mitochondrial membrane uncoupler (e.g., 10 µM CCCP).

    • Remove the culture medium from the wells (for adherent cells) and add 100 µL of the DASPEI working solution (with and without uncoupler). For suspension cells, add 100 µL of the cell suspension to wells already containing 100 µL of 2X DASPEI working solution.

    • Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer without washing the cells.

    • Excite the DASPEI stain using a 488 nm laser and collect the emission in the appropriate channel (typically around 585 nm, e.g., PE or PE-Texas Red channel).

    • Collect a sufficient number of events (e.g., 10,000) for each sample.

  • Data Analysis:

    • Gate on the cell population of interest based on forward and side scatter properties.

    • Analyze the fluorescence intensity of the DASPEI signal. A decrease in fluorescence intensity in treated cells or in the presence of an uncoupler indicates mitochondrial depolarization.

Protocol 2: Cell Viability and Cytotoxicity Assay using a Styrylpyridinium Compound and a Viability Dye

This protocol outlines a method to assess cell viability and cytotoxicity by co-staining with a styrylpyridinium compound for cell labeling and a viability dye like Propidium Iodide (PI).

Materials:

  • Styrylpyridinium compound (e.g., Compound 6e) stock solution (e.g., 10 mM in DMSO)[1]

  • Propidium Iodide (PI) staining solution (e.g., 1 mg/mL)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cytotoxic agent (for positive control)

  • Flow cytometry tubes or 96-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Plate cells and treat with the compound of interest or a known cytotoxic agent for the desired duration. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (for adherent cells, use trypsinization) and wash once with PBS.

    • Resuspend the cell pellet in 100 µL of PBS containing the styrylpyridinium compound at its optimal concentration (e.g., 25 µM for Compound 6e) and incubate for 15 minutes at room temperature, protected from light.[1]

    • Wash the cells twice with 2 mL of PBS to remove unbound dye.

    • Resuspend the cell pellet in 200-400 µL of flow cytometry staining buffer (e.g., PBS with 1% BSA).

  • Viability Staining:

    • Just prior to analysis, add 5-10 µL of PI staining solution to each sample. Do not wash after adding PI.

  • Data Acquisition:

    • Acquire data on the flow cytometer immediately.

    • Use a 488 nm laser for excitation of PI and the appropriate laser for the styrylpyridinium compound (e.g., 561 nm for a compound with excitation at 530 nm).

    • Collect PI fluorescence in the red channel (e.g., >650 nm) and the styrylpyridinium compound's fluorescence in its respective channel.

  • Data Analysis:

    • Gate on the cell population based on forward and side scatter.

    • Create a bivariate plot of the styrylpyridinium compound fluorescence versus PI fluorescence.

    • Live cells will be positive for the styrylpyridinium compound and negative for PI.

    • Dead cells will be positive for both the styrylpyridinium compound and PI.

Visualizations

Experimental Workflow for Styrylpyridinium Compound Staining in Flow Cytometry

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_culture Cell Culture harvest Harvest & Wash cell_culture->harvest stain Incubate with Styrylpyridinium Compound harvest->stain wash Wash (optional) stain->wash acquire Acquire on Flow Cytometer wash->acquire analyze Data Analysis acquire->analyze

Caption: General workflow for flow cytometry analysis using styrylpyridinium compounds.

Mechanism of Mitochondrial Membrane Potential Assessment

mitochondrial_staining cluster_healthy Healthy Cell (High ΔΨm) cluster_apoptotic Apoptotic Cell (Low ΔΨm) healthy_mito Mitochondria high_signal High Fluorescence Signal healthy_mito->high_signal Results in healthy_dye Styrylpyridinium Dye healthy_dye->healthy_mito Accumulation apoptotic_mito Mitochondria low_signal Low Fluorescence Signal apoptotic_mito->low_signal Results in apoptotic_dye Styrylpyridinium Dye apoptotic_dye->apoptotic_mito Exclusion

Caption: Principle of mitochondrial membrane potential measurement with styrylpyridinium dyes.

References

Application Notes and Protocols: The Use of trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate in Drug Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate, also known as ASPT, is a fluorescent dye belonging to the styrylpyridinium family.[1] Styrylpyridinium dyes are valuable tools in biological research and drug discovery due to their ability to insert into cellular membranes and exhibit changes in their fluorescent properties in response to alterations in the membrane environment.[2][3][4] These characteristics make them suitable for a range of applications, including the monitoring of membrane potential and vesicular trafficking.[2][3]

While specific high-throughput screening data for this compound is not widely published, its structural similarity to other well-characterized styrylpyridinium dyes suggests its utility in similar assays. These application notes provide detailed protocols for the use of this compound in two key drug screening assays: a membrane potential assay for ion channel modulators and a vesicle trafficking assay for modulators of endocytosis. The provided data are representative examples to illustrate the expected outcomes of such assays.

Application 1: Membrane Potential Assay for Ion Channel Screening

Principle of the Assay

Ion channels are a major class of drug targets.[2][5] Their activity can be indirectly measured by monitoring changes in the cell's membrane potential.[2] Styrylpyridinium dyes like this compound are lipophilic cations that can partition into the cell membrane. Upon cell depolarization, the influx of the positively charged dye is reduced, leading to a change in fluorescence intensity. Conversely, hyperpolarization can lead to an increase in fluorescence. This change in fluorescence can be used to screen for compounds that modulate ion channel activity.

Representative Quantitative Data

The following table summarizes representative data from a hypothetical high-throughput screening assay for an inhibitory ion channel using this compound.

ParameterValueDescription
Assay Window
Signal (Inhibited)12,500 RFURelative Fluorescence Units in the presence of a known inhibitor (e.g., high K+ depolarization).
Background (Basal)2,500 RFURelative Fluorescence Units of cells in a basal state.
Signal-to-Background5.0A measure of the dynamic range of the assay.
Assay Quality
Z'-Factor0.75A statistical measure of the quality of a high-throughput screening assay. A value > 0.5 is excellent.
Compound Potency
Test Compound IC501.2 µMThe concentration of a test compound that elicits a half-maximal inhibitory response.

Experimental Workflow for Membrane Potential Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate cells in 96/384-well plates incubate_cells Incubate cells overnight plate_cells->incubate_cells add_dye Add this compound dye (e.g., 1-10 µM) incubate_cells->add_dye incubate_dye Incubate at 37°C add_dye->incubate_dye add_compounds Add test compounds and controls incubate_dye->add_compounds incubate_compounds Incubate add_compounds->incubate_compounds add_stimulus Add stimulus (e.g., high K+) incubate_compounds->add_stimulus read_plate Read fluorescence on a plate reader add_stimulus->read_plate normalize_data Normalize data to controls read_plate->normalize_data plot_curves Plot dose-response curves normalize_data->plot_curves calculate_ic50 Calculate IC50/EC50 values plot_curves->calculate_ic50

Workflow for a membrane potential-based drug screening assay.

Detailed Protocol for Membrane Potential Assay

  • Cell Plating:

    • Seed a cell line expressing the ion channel of interest into black-walled, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading:

    • Prepare a 2X working solution of this compound dye in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.

    • Remove the cell culture medium from the plates and add an equal volume of the 2X this compound dye solution to each well.

    • Incubate the plates at 37°C for 30-60 minutes to allow for dye loading into the cell membranes.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and control compounds (e.g., a known inhibitor and a vehicle control like DMSO) in the assay buffer.

    • Add the compound solutions to the wells.

  • Stimulation and Detection:

    • Prepare a stimulating solution (e.g., a high potassium buffer to induce depolarization).

    • Using a fluorescence plate reader equipped with an automated liquid handling system, measure the baseline fluorescence.

    • Inject the stimulating solution into the wells and immediately begin kinetic fluorescence readings. The excitation and emission wavelengths should be optimized for this compound.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Normalize the data to the positive and negative controls.

    • Plot the normalized response against the compound concentration and fit the data to a suitable dose-response model to determine IC50 or EC50 values.

Application 2: Vesicle Trafficking Assay

Principle of the Assay

Vesicular transport is crucial for many cellular processes, and its dysregulation is implicated in various diseases.[6] Styrylpyridinium dyes like this compound are endocytic markers. They are initially non-fluorescent in the aqueous medium but become intensely fluorescent upon binding to the outer leaflet of the plasma membrane. During endocytosis, the dye is internalized within vesicles. The rate and extent of this internalization can be quantified by measuring the increase in intracellular fluorescence over time. This assay can be used to screen for compounds that inhibit or enhance endocytic processes.

Representative Quantitative Data

The following table presents hypothetical data for a screen to identify inhibitors of endocytosis.

ParameterValueDescription
Assay Window
Max Fluorescence (Vehicle)8,000 RFURelative Fluorescence Units in cells treated with a vehicle control (e.g., DMSO).
Min Fluorescence (Inhibitor)1,500 RFURelative Fluorescence Units in cells treated with a known inhibitor of endocytosis (e.g., Dynasore).
Signal-to-Background5.3A measure of the dynamic range of the assay.
Assay Quality
Z'-Factor0.68A statistical measure of the quality of the high-throughput screening assay.
Compound Potency
Test Compound IC505.8 µMThe concentration of a test compound that results in 50% inhibition of dye uptake.

Simplified Endocytic Pathway

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ASPT_ext This compound in media (low fluorescence) ASPT_mem This compound binds to membrane (high fluorescence) ASPT_ext->ASPT_mem Binding endosome Early Endosome ASPT_mem->endosome Endocytosis lysosome Late Endosome / Lysosome endosome->lysosome Maturation

Simplified pathway of this compound uptake during endocytosis.

Detailed Protocol for Vesicle Trafficking Assay

  • Cell Plating:

    • Plate cells in 96-well or 384-well imaging plates or microplates suitable for fluorescence microscopy or plate-based reading.

    • Incubate overnight at 37°C and 5% CO2.

  • Compound Incubation:

    • Treat the cells with test compounds or controls at various concentrations and incubate for a predetermined time (e.g., 30-60 minutes) to allow for target engagement.

  • Dye Labeling and Uptake:

    • Prepare a working solution of this compound in a suitable buffer.

    • Add the this compound solution to the wells to a final concentration of 1-5 µM.

    • Incubate the plate at 37°C to allow for dye uptake via endocytosis. The incubation time should be optimized to be on the linear portion of the uptake curve (e.g., 15-30 minutes).

  • Fluorescence Measurement:

    • For Plate Readers:

      • Wash the cells with ice-cold buffer to remove extracellular dye.

      • Measure the total intracellular fluorescence using a plate reader with appropriate excitation and emission filters for this compound.

    • For High-Content Imaging:

      • Wash the cells as described above.

      • Acquire images using a high-content imaging system.

      • Analyze the images to quantify the number and intensity of fluorescent puncta (vesicles) per cell.

  • Data Analysis:

    • Subtract the background fluorescence from all measurements.

    • Normalize the data to positive and negative controls.

    • Plot the normalized response against compound concentration and determine the IC50 or EC50 values.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Staining with trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for the use of trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate, a styryl dye likely used for fluorescent imaging of plasma membranes or other cellular components.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this styryl dye?

Based on the characteristics of similar styryl dyes, this compound is anticipated to be a fluorescent probe for imaging the plasma membrane in live cells.[1][2] Some styryl dyes can also bind to nucleic acids, making them useful for visualizing cell nuclei or mitochondria.[3]

Q2: What are the excitation and emission properties of this dye?

Q3: Is this dye suitable for fixed cells?

The suitability of this dye for fixed cells depends on its specific mechanism of action. Many styryl dyes are used for dynamic processes in live cells, such as tracking endocytosis.[1] However, some have been successfully used in fixed neurons and glial cells.[2] It is advisable to test the dye's performance on your specific fixed-cell preparation.

Q4: How should I store the dye solution?

Stock solutions of styryl dyes are typically prepared in dimethyl sulfoxide (DMSO) and can be stored at -20°C, protected from light.[5] For working solutions, it is best to prepare them fresh for each experiment to avoid degradation.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a general guideline for staining live cells. The optimal conditions, particularly the dye concentration and incubation time, may vary depending on the cell type and experimental goals.

Materials:

  • trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Live cells cultured on an appropriate imaging dish or slide

Procedure:

  • Prepare a Stock Solution: Dissolve the dye in high-quality, anhydrous DMSO to create a 1-5 mM stock solution.

  • Prepare a Working Solution: Dilute the stock solution in a suitable buffer (e.g., PBS or cell culture medium) to the desired final concentration. Based on similar dyes, a starting concentration range of 0.5 µM to 5 µM is recommended.[2][5]

  • Cell Staining:

    • Wash the cells once with the imaging buffer.

    • Replace the buffer with the dye working solution.

    • Incubate the cells at the desired temperature (e.g., 37°C) for a recommended starting time of 5 to 30 minutes.[2] Protect from light during incubation.

  • Washing: After incubation, wash the cells two to three times with the imaging buffer to remove any unbound dye.

  • Imaging: Proceed with fluorescence microscopy. For initial imaging, use a standard 488 nm laser for excitation and collect emission between 520 nm and 700 nm.[2]

Table 1: Recommended Starting Concentrations and Incubation Times

ParameterRecommended Starting RangeNotes
Dye Concentration 0.5 µM - 5 µMHigher concentrations may lead to increased background. Titration is recommended.[6]
Incubation Time 5 - 30 minutesLonger incubation times may lead to internalization of the dye.
Excitation Wavelength ~488 nmOptimal wavelength should be experimentally determined.
Emission Range 520 - 700 nmAdjust based on the specific emission peak of the dye.

Troubleshooting Guide

Problem: Weak or No Fluorescence Signal

  • Is the dye concentration too low?

    • Solution: Increase the dye concentration in a stepwise manner. Perform a concentration titration to find the optimal signal-to-noise ratio.[6]

  • Are the imaging settings appropriate?

    • Solution: Ensure the excitation and emission wavelengths on the microscope are correctly set for the dye. Check that the laser power and detector gain are sufficient.[6]

  • Has the dye photobleached?

    • Solution: Minimize the exposure of the stained cells to light. Use an anti-fade mounting medium if applicable for fixed cells.[6]

Problem: High Background Fluorescence

  • Is the dye concentration too high?

    • Solution: Reduce the dye concentration. High concentrations can lead to non-specific binding.[6][7]

  • Was the washing step insufficient?

    • Solution: Increase the number and duration of the washing steps after staining to ensure all unbound dye is removed.[7]

Problem: Uneven or Patchy Staining

  • Is the cell health compromised?

    • Solution: Ensure that the cells are healthy and evenly distributed on the imaging substrate. Unhealthy or dying cells can exhibit altered membrane properties and uneven staining.

  • Was the dye solution properly mixed?

    • Solution: Ensure the dye working solution is well-mixed before adding it to the cells to achieve a uniform concentration.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Weak/No Signal Low dye concentrationIncrease concentration; perform titration.[6]
Incorrect imaging settingsVerify excitation/emission wavelengths, laser power, and gain.[6]
PhotobleachingMinimize light exposure; use anti-fade reagents.[6]
High Background High dye concentrationDecrease concentration.[6][7]
Insufficient washingIncrease the number and duration of washes.[7]
Uneven Staining Poor cell healthUse healthy, evenly plated cells.
Inadequate mixing of dyeEnsure the working solution is homogeneous.

Visual Guides

Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A Prepare Stock Solution (1-5 mM in DMSO) B Prepare Working Solution (0.5-5 µM in Buffer) A->B C Wash Cells with Buffer B->C D Incubate with Working Solution (5-30 min) C->D E Wash Cells to Remove Unbound Dye D->E F Fluorescence Microscopy (Ex: ~488 nm, Em: 520-700 nm) E->F Troubleshooting_Logic Start Staining Issue? WeakSignal Weak or No Signal? Start->WeakSignal HighBg High Background? Start->HighBg Uneven Uneven Staining? Start->Uneven ConcLow Increase Concentration WeakSignal->ConcLow Yes SettingsWrong Adjust Microscope Settings WeakSignal->SettingsWrong No, concentration is optimal ConcHigh Decrease Concentration HighBg->ConcHigh Yes WashPoor Improve Washing Steps HighBg->WashPoor No, concentration is low CellHealth Check Cell Health Uneven->CellHealth Yes Mixing Ensure Proper Mixing Uneven->Mixing No, cells are healthy Bleached Minimize Light Exposure SettingsWrong->Bleached No, settings are correct

References

Improving signal-to-noise ratio for trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate imaging

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ASPT Imaging

Welcome to the technical support center for imaging with trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate (this compound) . This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their imaging experiments and improve the signal-to-noise ratio (SNR).

Disclaimer: The provided information is based on the general characteristics of cationic styryl dyes. Due to limited specific data on this compound, these guidelines should be adapted as needed for your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during fluorescence microscopy experiments with styryl dyes like this compound.

Q1: Why is my fluorescence signal weak or undetectable?

Possible Causes:

  • Low Probe Concentration: The concentration of this compound may be too low for adequate staining.

  • Incorrect Filter Sets: The excitation and emission filters on the microscope may not align with the spectral properties of the dye.

  • Photobleaching: The fluorophore is being irreversibly damaged by excessive light exposure.[1]

  • Low Target Expression: If the dye targets a specific cellular component, that component may be expressed at low levels in your sample.

  • Suboptimal pH or Buffer Conditions: The fluorescence of styryl dyes can be sensitive to the local chemical environment.

Troubleshooting Steps:

  • Optimize Concentration: Perform a concentration titration to find the optimal dye concentration that yields a bright signal without high background or toxicity.[2][3][4]

  • Verify Microscope Settings: Ensure your microscope's laser or light source and filter cubes are appropriate for the excitation and emission spectra of this compound (see Table 1).

  • Minimize Light Exposure: Reduce laser power, decrease exposure time, and use the lowest illumination necessary to find and focus on the sample.[1][5][6] Use brightfield or DIC to locate cells before switching to fluorescence.[1]

  • Use Positive Controls: If possible, use a cell line or sample known to stain well with similar dyes to confirm the protocol and microscope are working correctly.[7]

  • Check Buffer pH: Ensure the pH of your imaging medium is stable and within the optimal range for your cells and the dye.[5]

Q2: My images have a high background signal, reducing contrast. How can I fix this?

Possible Causes:

  • Excessive Probe Concentration: Too much dye can lead to non-specific binding or high fluorescence in the aqueous medium.[4]

  • Inadequate Washing: Residual, unbound dye in the imaging medium contributes to background haze.

  • Autofluorescence: Cells and media components can have natural fluorescence, especially at shorter wavelengths.[8]

  • Non-Specific Binding: The dye may be binding to unintended cellular structures or the coverslip.

Troubleshooting Steps:

  • Reduce Dye Concentration: Lower the concentration of this compound used for staining.

  • Improve Washing Steps: Increase the number or duration of washes after staining to remove unbound dye.[9]

  • Use Phenol Red-Free Medium: Standard cell culture medium contains phenol red, which is fluorescent. Switch to a phenol red-free imaging buffer for your experiment.

  • Optimize Filters: Adding secondary excitation and emission filters can help reduce excess background noise and improve the signal-to-noise ratio.[10][11]

  • Image Averaging: For fixed samples, acquiring multiple images and averaging them can significantly lower random background noise while preserving the true signal.[12]

  • Use Blocking Agents: In some cases, pre-incubating with a blocking agent like BSA may reduce non-specific binding.[9]

Q3: The fluorescent signal fades very quickly during imaging. What is happening and how can I prevent it?

Possible Causes:

  • Photobleaching: This is the irreversible destruction of the fluorophore due to light exposure, causing the signal to dim over time.[1][6] This is a common issue in live-cell imaging where oxygen radicals are generated.[5]

  • Phototoxicity: High-intensity light can damage the cells, causing them to change shape, undergo apoptosis, or release the dye.[5][13]

Troubleshooting Steps:

  • Reduce Light Exposure: This is the most critical step.

    • Lower the laser power or illumination intensity to the minimum required.[5][12]

    • Decrease the exposure time for each frame.[1]

    • Increase the time interval between acquisitions in a time-lapse experiment.[1]

  • Use Antifade Reagents: For fixed-cell imaging, use a mounting medium that contains an antifade reagent to protect the dye from photobleaching.[1][6]

  • Optimize Detector Settings: Increase the gain or sensitivity of the detector (e.g., PMT or camera) rather than increasing the excitation light intensity.[12]

  • Choose a More Photostable Dye: If photobleaching remains a persistent issue, consider if an alternative, more photostable fluorophore is available for your application.[1]

Data & Protocols

Probe Properties

While detailed properties for the tetraphenylborate salt are not widely published, the spectral characteristics are determined by the cationic styryl portion. Below are typical properties for similar styryl dyes.

PropertyTypical ValueNotes
Excitation Maximum (λex) ~475 - 488 nmCan be excited by a 488 nm laser line. Similar dyes have a λmax of 475 nm.[14]
Emission Maximum (λem) ~600 - 620 nmExhibits a large Stokes shift. Emission is highly dependent on the environment.
Solvent DMSO, DMFPrepare a concentrated stock solution in an anhydrous solvent.
Working Concentration 1 - 10 µMOptimal concentration is application-dependent and should be determined empirically.
General Protocol for Live-Cell Imaging with this compound

This protocol provides a starting point for staining live cells. Optimization will be required.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or chambered cover glass suitable for high-resolution microscopy.[15] Avoid plastic-bottom plates, which can interfere with imaging.[15]

    • Culture cells to the desired confluency (typically 50-70%).

  • Probe Preparation:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution to the final working concentration (e.g., 1-5 µM) in a warm, serum-free, phenol red-free imaging buffer (e.g., HBSS or FluoroBrite™ DMEM).

  • Staining:

    • Remove the culture medium from the cells.

    • Gently wash the cells once with the warm imaging buffer.

    • Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells 2-3 times with the warm imaging buffer to remove unbound dye.

    • After the final wash, add fresh imaging buffer to the cells for imaging.

  • Imaging:

    • Transfer the sample to the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO2 if required for long-term imaging.[5]

    • Use a 488 nm laser line for excitation and collect emission using a filter centered around 600-640 nm.

    • Start with low laser power and exposure times to minimize photobleaching and phototoxicity.[5][12] Adjust detector gain to achieve a good signal.

Visual Guides

Experimental & Troubleshooting Workflows

Visualizing the experimental process and troubleshooting steps can help streamline your workflow and quickly identify solutions to common problems.

G cluster_experiment Experimental Workflow cluster_troubleshoot Troubleshooting Logic prep Prepare Cells on Glass-Bottom Dish stain Stain with this compound (e.g., 1-5 µM, 30 min) prep->stain wash Wash 2-3x with Phenol Red-Free Medium stain->wash image Image on Microscope (488 nm excitation) wash->image start Acquire Image check_snr Is Signal-to-Noise Ratio (SNR) acceptable? start->check_snr low_signal Problem: Low Signal check_snr->low_signal No, Signal is Weak high_bg Problem: High Background check_snr->high_bg No, Background is High bleaching Problem: Photobleaching check_snr->bleaching No, Signal Fades Fast end_node Optimized Image check_snr->end_node Yes inc_conc Increase Dye Concentration low_signal->inc_conc check_filters Verify Filter Compatibility low_signal->check_filters inc_gain Increase Detector Gain low_signal->inc_gain inc_conc->start check_filters->start inc_gain->start dec_conc Decrease Dye Concentration high_bg->dec_conc inc_wash Improve Wash Steps high_bg->inc_wash use_pr_free Use Phenol Red-Free Medium high_bg->use_pr_free dec_conc->start inc_wash->start use_pr_free->start dec_laser Decrease Laser Power & Exposure Time bleaching->dec_laser use_antifade Use Antifade Mountant (Fixed Cells) bleaching->use_antifade dec_laser->start use_antifade->start

Caption: A flowchart of the experimental and troubleshooting workflow.

Mechanism of Cationic Styryl Dye Accumulation

Many cationic styryl dyes accumulate in organelles with a negative membrane potential, such as mitochondria. The diagram below illustrates this proposed mechanism.

G cluster_cell Cell cluster_mito Mitochondrion ec_space Extracellular Space matrix Matrix (Negative Potential, ~ -180 mV) cytoplasm Cytoplasm probe_out This compound Probe (+) probe_in This compound Probe (+) probe_out->probe_in Crosses Plasma Membrane probe_mito Accumulated this compound (High Fluorescence) probe_in->probe_mito Driven by Negative Membrane Potential

Caption: Accumulation of cationic dye driven by mitochondrial membrane potential.

References

trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate solubility problems in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate (also known as ASPT) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate poorly soluble in my aqueous buffer?

The poor aqueous solubility of this compound is primarily due to the presence of the tetraphenylborate (TPB) anion. The TPB anion is large, hydrophobic, and known to form salts with low solubility in water.[1] While the styrylpyridinium cation has some degree of polarity, the properties of the TPB anion often dominate the overall solubility of the salt in aqueous solutions.

Q2: What is the recommended solvent for preparing a stock solution of this dye?

Due to its low solubility in water, it is highly recommended to prepare stock solutions in an organic solvent. Common choices for styryl dyes and other hydrophobic compounds include dimethyl sulfoxide (DMSO) or ethanol. A high-concentration stock solution (e.g., 1-10 mM) in one of these solvents should then be diluted into the final aqueous buffer for your experiment.

Q3: I'm observing precipitation when I dilute my organic stock solution into my aqueous buffer. What can I do?

This is a common issue when diluting a compound from an organic solvent into an aqueous solution where it is less soluble. Here are several strategies to mitigate this:

  • Lower the final concentration: The most straightforward solution is to use a lower final concentration of the dye in your working solution.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, a small percentage of the organic solvent (e.g., 0.1-1% DMSO) in the final aqueous buffer can help maintain solubility.

  • Use vigorous mixing: Add the stock solution to the buffer while vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Consider temperature: While the effect of temperature on the solubility of this specific compound is not documented, warming the buffer slightly before adding the dye may help. However, be mindful of the temperature stability of your sample and other reagents.

Q4: Are there alternative forms of this dye with better aqueous solubility?

Yes, the counterion of the styrylpyridinium dye plays a significant role in its solubility. Styrylpyridinium dyes are often available with different counterions such as bromide, chloride, or tosylate.[2] These smaller, more hydrophilic counterions generally result in significantly better solubility in aqueous buffers compared to tetraphenylborate. If you are not constrained to using the tetraphenylborate salt for a specific reason, seeking a version with a different counterion is a highly recommended solution to solubility problems.

Troubleshooting Guide

Problem: Precipitate forms immediately upon adding the dye to the aqueous buffer.

Problem: The dye solution is cloudy or hazy.

This indicates that the dye is not fully dissolved and may be forming fine aggregates.

  • Cause: The concentration of the dye is likely above its solubility limit in the chosen buffer system.

  • Solution 1: Try sonicating the solution for a few minutes. This can sometimes help break up small aggregates and improve dissolution.

  • Solution 2: Filter the solution through a 0.22 µm syringe filter to remove undissolved particles. Note that this will reduce the actual concentration of the dye in your working solution.

  • Solution 3: Re-prepare the solution at a lower final concentration.

Solubility Data Summary

Solvent/ConditionSolubility of Tetraphenylborate SaltsRationale
WaterVery LowThe tetraphenylborate anion is large and hydrophobic, leading to poor solvation by water molecules.[1]
Aqueous Buffers (e.g., PBS, Tris)Very LowThe high ionic strength of some buffers can further decrease the solubility of hydrophobic salts.
Organic Solvents (e.g., DMSO, Ethanol)HighThese solvents can effectively solvate the large, organic tetraphenylborate anion.
High Ionic Strength SolutionsCan be very lowThe solubility of tetraphenylborate salts is influenced by the concentration of other ions in the solution.[3]

Experimental Protocol: Preparation of Working Solutions

This protocol provides a general method for preparing a working solution of the dye to minimize precipitation.

  • Prepare a Concentrated Stock Solution:

    • Weigh out a small amount of the solid dye powder.

    • Dissolve the powder in a minimal amount of high-purity DMSO to create a 1-10 mM stock solution. For example, to make a 10 mM stock solution of the compound (Molecular Weight ≈ 602.6 g/mol )[4], dissolve 6.03 mg in 1 mL of DMSO.

    • Ensure the stock solution is completely dissolved and appears as a clear, colored solution. Store the stock solution protected from light, and consider aliquoting to avoid repeated freeze-thaw cycles.

  • Prepare the Working Solution:

    • Begin with your desired aqueous buffer in a suitable container.

    • While vigorously vortexing or stirring the buffer, add a small aliquot of the DMSO stock solution to achieve your final desired concentration. For example, to make a 10 µM working solution in 10 mL of buffer, add 10 µL of the 10 mM stock solution.

    • Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, consider reducing the final concentration.

Visualization of Key Components

References

Preventing non-specific binding of trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to prevent non-specific binding of the fluorescent probe, trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate (ASPT).

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem with styryl dyes like this compound?

A1: Non-specific binding refers to the attachment of a fluorescent probe to cellular components or surfaces other than its intended target. This phenomenon leads to high background fluorescence, which can obscure the specific signal, reduce the signal-to-noise ratio, and lead to false-positive results or misinterpretation of data.[1][2] Styryl dyes, due to their chemical structure, can exhibit hydrophobic and ionic interactions that contribute to such off-target binding.

Q2: I am observing high background fluorescence across my entire sample. What are the likely causes?

A2: High background fluorescence is a common issue and can stem from several factors:

  • Probe Concentration is Too High: Using an excessive concentration of the styryl dye is a primary cause of high background.[3][4][5][6]

  • Inadequate Washing: Insufficient or improper washing steps fail to remove all the unbound probe from the sample.[1][7]

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for background signal.[3][4][5] This is more common at shorter wavelengths (e.g., blue).[4]

  • Hydrophobic Interactions: The probe may be binding non-specifically to lipids, proteins, or plastic surfaces.

Q3: My "no-probe" negative control is showing a signal. How is this possible?

A3: If a sample that has not been incubated with the probe shows fluorescence, the issue is almost certainly autofluorescence.[5] This is caused by endogenous molecules within the cell or tissue, such as NADH, flavins, or lipofuscin.[5] It is crucial to image an unstained control sample to determine the baseline level of autofluorescence under your experimental conditions.[4]

Q4: Can the tetraphenylborate counter-ion influence the binding properties of the dye?

A4: Yes, the counter-ion can influence the dye's properties. Large, hydrophobic counter-ions like tetraphenylborate (TPB) can affect the dye's solubility and aggregation state. A study on related dyes showed that the TPB anion has a unique positive surface charge which can disrupt aggregation in the solid state due to electrostatic repulsion.[8] While its effect in solution for staining is less documented, it could potentially influence interactions with cellular components.

Q5: What are blocking agents and should I use them?

A5: Blocking agents are used to saturate non-specific binding sites on a sample before the primary probe is introduced.[2][9] Common blocking agents include Bovine Serum Albumin (BSA), casein, or non-fat dried milk.[10] Using a blocking buffer can significantly reduce background signal by preventing the styryl dye from adhering to unintended proteins or surfaces.[1][2] Protein-free commercial blocking buffers are also available to avoid cross-reactivity issues.[10]

Troubleshooting Guide

This section provides structured guidance to diagnose and resolve common issues related to non-specific binding.

Problem Potential Cause Recommended Solution Reference
High Uniform Background Dye concentration is too high.Perform a concentration titration to find the optimal dye concentration that maximizes specific signal while minimizing background. Start with a lower concentration than initially used.[1][3][4][6]
Inadequate washing.Increase the number and duration of wash steps after dye incubation. Use a mild detergent like Tween-20 (e.g., 0.05%) in the wash buffer to help remove unbound probe. Wash at least three times for five minutes each.[3][7]
Autofluorescence.Image an unstained control to confirm. If present, consider using a different fluorescent channel with longer wavelengths or use autofluorescence quenching reagents like Sodium Borohydride or Sudan Black.[4][5]
Speckled or Punctate Staining Dye aggregation.Filter the dye stock solution before use (e.g., with a 0.2 µm filter). Ensure the dye is fully dissolved in the working buffer.[3]
Signal in Negative Controls Contamination of buffers or equipment.Use fresh, sterile buffers. Ensure all labware is thoroughly cleaned.[11]
Secondary antibody binding (if applicable).Run a control with only the secondary antibody to check for non-specific binding. Use cross-adsorbed secondary antibodies if necessary.[4][7]

Experimental Protocols

Protocol 1: Optimizing Dye Concentration via Titration

This protocol helps determine the ideal concentration of the styryl dye for your specific cell type and experimental setup.

  • Prepare a Cell Culture Plate: Seed your cells on a multi-well plate (e.g., 96-well) or on coverslips in a 24-well plate and grow to the desired confluency.

  • Prepare Dye Dilutions: Create a serial dilution of the styryl dye stock solution. A typical starting range might be from 10 µM down to 10 nM. Prepare enough of each concentration to treat at least three wells (triplicates).

  • Incubation: Remove the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS). Add the different dye concentrations to the wells and incubate for the desired time (e.g., 15-30 minutes) at the appropriate temperature, protected from light.

  • Washing: Remove the dye solution and wash the cells 3 times with PBS for 5 minutes each time.[7]

  • Imaging: Mount the coverslips or image the plate directly using a fluorescence microscope with the appropriate filter sets.

  • Analysis: Quantify the mean fluorescence intensity of the specific signal and the background for each concentration. The optimal concentration is the one that provides the best signal-to-noise ratio.

Protocol 2: General Staining Protocol to Minimize Non-specific Binding
  • Sample Preparation: Prepare your fixed or live cells on coverslips or in an imaging dish.

  • Washing: Gently wash the sample two times with PBS to remove any residual medium.[12]

  • (Optional) Blocking: To block non-specific binding sites, incubate your sample in a blocking buffer (e.g., PBS with 1-3% BSA) for 30-60 minutes at room temperature.[13] Do not rinse after this step if you are diluting your dye in the same blocking buffer.[7]

  • Dye Incubation: Dilute the styryl dye to its pre-determined optimal concentration in an appropriate buffer (e.g., PBS or the blocking buffer). Incubate the sample with the dye solution for the required time, protected from light.

  • Extensive Washing: Remove the dye solution and wash the sample with PBS containing a mild detergent (e.g., 0.05% Tween-20) three to five times, for 5 minutes each wash.[3][7] The final wash should be with PBS alone to remove the detergent.

  • Mounting and Imaging: Mount the coverslip with an appropriate mounting medium. Proceed with imaging, minimizing light exposure to prevent photobleaching.[11]

Visual Guides

TroubleshootingWorkflow Start Problem: High Background Signal UnstainedControl Image Unstained Control: Is it Fluorescent? Start->UnstainedControl Autofluorescence Issue is Autofluorescence: Use Quenching Agent or Change Filter Set UnstainedControl->Autofluorescence Yes Concentration Is Dye Concentration Optimized? UnstainedControl->Concentration No Titration Reduce Dye Concentration (Perform Titration) Washing Increase Wash Steps (Number & Duration) Blocking Add Blocking Step (e.g., 1-3% BSA) Concentration->Titration No WashingCheck Are Wash Steps Sufficient (3x5 min)? Concentration->WashingCheck Yes WashingCheck->Washing No WashingCheck->Blocking Yes

Caption: A troubleshooting decision tree for high background signals.

BindingMechanisms cluster_0 Desired Interaction cluster_1 Non-Specific Interactions Probe Styryl Dye Target Specific Target Probe->Target Specific Binding Probe2 Styryl Dye Protein Non-Target Protein Probe2->Protein Ionic/ Hydrophobic Lipid Lipid Droplet Probe2->Lipid Hydrophobic Plastic Plastic Surface Probe2->Plastic Hydrophobic

Caption: Mechanisms of specific vs. non-specific dye binding.

ExperimentalWorkflow Prep 1. Sample Preparation Block 2. Blocking Step (e.g., 1% BSA, 60 min) Prep->Block Incubate 3. Dye Incubation (Optimal Concentration) Block->Incubate Wash 4. Extensive Washing (3-5x with Detergent) Incubate->Wash Image 5. Mount & Image Wash->Image

Caption: Workflow for minimizing non-specific binding.

References

Calibration of trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate fluorescence for quantitative analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the calibration and use of trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate (ASPT) in quantitative fluorescence analysis.

Disclaimer: Detailed published photophysical data for this compound is limited. The quantitative data provided in this document is based on the closely related and well-characterized styryl dye, trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (ASP+). This information should be used as a guideline, and users should perform their own characterization for precise quantitative measurements.

Quantitative Data Summary

The following table summarizes the representative photophysical properties of a styryl dye similar to this compound. These values are environmentally sensitive and can change with the solvent, pH, and binding to macromolecules.

PropertyValueNotes
CAS Number 159721-38-7trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate
Molecular Formula C42H43BN2O-
Absorption Maximum (λabs) ~475 - 485 nmIn methanol. The absorption maximum can shift depending on the solvent polarity.[1]
Emission Maximum (λem) ~607 nmIn methanol. Significant Stokes shift is a characteristic of this dye class.[1]
Quantum Yield (Φf) VariableGenerally low in aqueous solutions and increases significantly upon binding to membranes or nucleic acids.[2]
Photostability ModerateStyryl dyes are susceptible to photobleaching upon prolonged exposure to excitation light.[2][3]

Experimental Protocols

Protocol 1: Preparation of Stock Solution and Working Standards
  • Stock Solution (1 mM):

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in anhydrous dimethyl sulfoxide (DMSO) or ethanol to a final concentration of 1 mM.

    • Store the stock solution at -20°C, protected from light.

  • Working Standards:

    • Prepare a series of dilutions from the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline, PBS).

    • The concentration range for the calibration curve should bracket the expected concentration of the analyte in the unknown samples. A typical starting range is from 0.1 µM to 10 µM.

Protocol 2: Generating a Standard Calibration Curve

This protocol outlines the steps to generate a standard curve for quantifying the concentration of a substance using this compound fluorescence.

  • Prepare a Dilution Series:

    • From your working standards, prepare a series of known concentrations of this compound in your experimental buffer.

    • Include a "blank" sample containing only the buffer.

  • Fluorescence Measurement:

    • Transfer the standards and the blank to a suitable container for your fluorometer (e.g., cuvettes or a 96-well plate).

    • Set the excitation and emission wavelengths on the fluorometer based on the spectral data (e.g., Ex: 485 nm, Em: 607 nm). Optimize these settings for your specific instrument and experimental conditions.

    • Measure the fluorescence intensity of the blank and each standard.

  • Data Analysis:

    • Subtract the fluorescence intensity of the blank from the intensity of each standard to correct for background fluorescence.

    • Plot the background-subtracted fluorescence intensity (Y-axis) against the corresponding concentration of this compound (X-axis).

    • Perform a linear regression analysis on the data points that fall within the linear range. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used for quantification.

Visual Guides

Experimental_Workflow Experimental Workflow for this compound Calibration cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis cluster_quantification Quantification stock Prepare 1 mM this compound Stock Solution in DMSO working Prepare Working Standards in Experimental Buffer stock->working dilution Create Serial Dilutions for Calibration Curve working->dilution measure Measure Fluorescence Intensity (Excitation/Emission Scan) dilution->measure blank Prepare Blank Sample (Buffer Only) blank->measure subtract Subtract Blank Fluorescence measure->subtract plot Plot Intensity vs. Concentration subtract->plot regress Perform Linear Regression (y = mx + c, R²) plot->regress calculate Calculate Concentration using Calibration Curve regress->calculate measure_unknown Measure Fluorescence of Unknown Sample measure_unknown->calculate Troubleshooting_Guide Troubleshooting Decision Tree for this compound Fluorescence start Start Troubleshooting issue What is the primary issue? start->issue weak_signal Weak or No Signal issue->weak_signal Weak Signal high_background High Background issue->high_background High Background inconsistent_results Inconsistent Results issue->inconsistent_results Inconsistent signal_decrease Signal Decreases Over Time issue->signal_decrease Signal Decrease check_wavelengths Check Ex/Em Wavelengths (Perform Scan) weak_signal->check_wavelengths check_concentration Verify Dye Concentration (Check Dilutions) check_wavelengths->check_concentration check_quenching Investigate Quenching (Buffer Components) check_concentration->check_quenching check_photobleaching Minimize Light Exposure check_quenching->check_photobleaching check_contamination Check for Contamination (Buffer, Labware) high_background->check_contamination check_autofluorescence Measure Autofluorescence (No-Dye Control) check_contamination->check_autofluorescence check_pipetting Verify Pipetting Accuracy inconsistent_results->check_pipetting check_temp Control Temperature check_pipetting->check_temp check_stability Use Fresh Solutions check_temp->check_stability check_ph Verify Buffer pH check_stability->check_ph photobleaching Reduce Light Exposure (Intensity/Time) signal_decrease->photobleaching precipitation Check Dye Solubility photobleaching->precipitation

References

Artifacts in microscopy with trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate (FM1-43) in microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is FM1-43 and what is its primary application in microscopy?

FM1-43 is a lipophilic, water-soluble styryl dye used as a fluorescent marker to study membrane dynamics, particularly endocytosis and exocytosis.[1][2] Its fluorescence significantly increases when it binds to cell membranes.[3] This property allows for the tracking of synaptic vesicle recycling and membrane trafficking in various cell types.[2][4]

Q2: How does FM1-43 work to label vesicles?

FM1-43 is a membrane-impermeant dye that reversibly partitions into the outer leaflet of the cell membrane. During endocytosis, patches of the membrane containing the dye are internalized, leading to the fluorescent labeling of newly formed vesicles. Conversely, during exocytosis, the labeled vesicles fuse with the plasma membrane, releasing the dye back into the extracellular medium, which results in a loss of fluorescence (destaining).[2][5]

Q3: What are the optimal excitation and emission wavelengths for FM1-43?

The optimal spectral properties for FM1-43 are summarized in the table below.

ParameterWavelength (nm)
Excitation (Ex)480[4]
Emission (Em)598[4]
Alternative Excitation Range451-495[1]
Alternative Emission Range571-590[1]

Q4: How should I prepare and store FM1-43 solutions?

Proper preparation and storage of FM1-43 solutions are critical for experimental success. Below are the recommended guidelines.

Solution TypePreparationStorage Conditions
Stock SolutionDissolve in DMSO to a concentration of 1-5 mM.[1][4] An alternative is to dissolve in water to a final concentration of 4mM.[6]Store in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[1][6]
Working SolutionDilute the stock solution in a suitable buffer (e.g., HBSS, PBS, or cell culture medium) to a final concentration of 5-20 µM.[1] The optimal concentration may vary depending on the cell type and experimental conditions.Prepare fresh before each experiment.

Troubleshooting Guide

This guide addresses common issues and artifacts that may arise during microscopy experiments with FM1-43.

Issue 1: High Background or Non-Specific Staining

Possible Cause:

  • Excessive Dye Concentration: Using a working solution with too high a concentration of FM1-43 can lead to high background fluorescence.

  • Inadequate Washing: Insufficient washing after dye incubation can leave residual dye in the extracellular space and non-specifically bound to the cell surface.[4]

  • Hydrophobic Interactions: The lipophilic nature of FM1-43 can cause it to non-specifically associate with hydrophobic structures.

Troubleshooting Steps:

  • Optimize Dye Concentration: Titrate the FM1-43 working solution concentration to find the lowest effective concentration for your specific cell type and application.

  • Thorough Washing: Increase the number and duration of washes with dye-free medium or buffer after incubation.[4] Ensure complete removal of the dye from the coverslip and surrounding areas.

  • Use of a Quencher: Consider using a non-penetrating quenching agent to reduce extracellular fluorescence.

Issue 2: Cytoplasmic Staining Unrelated to Endocytosis

Possible Cause:

  • Membrane Permeabilization: Cell membrane integrity may be compromised, allowing the dye to enter the cytoplasm directly.

  • Entry through Ion Channels: FM1-43 can act as a permeant blocker and enter cells through certain nonselective ion channels, such as mechanotransducer channels in hair cells, TRPV1, and P2X2 receptors.[3][5][7] This is a known artifact and results in rapid cytoplasmic filling that is not due to endocytosis.[3]

  • Prolonged Incubation: Long incubation times can sometimes lead to dye entry through pathways other than endocytosis.[3]

Troubleshooting Steps:

  • Assess Cell Health: Verify cell viability and membrane integrity using a viability assay (e.g., trypan blue exclusion).

  • Block Suspected Channels: If you suspect entry through specific ion channels, use known pharmacological blockers for those channels to see if cytoplasmic staining is reduced.

  • Optimize Incubation Time: Reduce the incubation time to the minimum required to observe endocytic events.[4]

  • Control Experiments: Perform control experiments at low temperatures (e.g., 4°C), which inhibit endocytosis but may not block channel-mediated entry, to distinguish between the two pathways.[5]

Issue 3: Weak or No Vesicle Staining

Possible Cause:

  • Inactive Endocytosis: The experimental conditions may not be optimal for stimulating endocytic activity.

  • Low Dye Concentration: The concentration of FM1-43 in the working solution may be too low for detection.

  • Inappropriate Stimulation: The method used to stimulate endocytosis (e.g., KCl depolarization, electrical stimulation) may not be effective for the cell type being studied.[6]

  • Fluorescence Quenching: Exposure to light can cause photobleaching and reduce the fluorescent signal.[4]

Troubleshooting Steps:

  • Enhance Endocytic Activity: Ensure that the stimulation protocol (e.g., high potassium, electrical field stimulation) is appropriate and robust enough to induce endocytosis in your cells.[6]

  • Increase Dye Concentration: Incrementally increase the FM1-43 concentration in the working solution.

  • Protect from Light: Minimize the exposure of the dye and stained cells to light to prevent photobleaching.[4]

  • Check Microscope Settings: Ensure that the filter sets and camera settings on the microscope are optimized for FM1-43 fluorescence.

Experimental Protocols

Protocol 1: Staining of Adherent Cells

  • Culture adherent cells on sterile coverslips.

  • Prepare the FM1-43 working solution at the desired concentration in an appropriate buffer.

  • Remove the coverslip from the culture medium and gently aspirate any excess medium.

  • Add the FM1-43 working solution to cover the cells and incubate for 5-30 minutes at room temperature, protected from light. The optimal incubation time will vary by cell type.[1][4]

  • Wash the cells twice with dye-free medium or PBS for 5 minutes each time to remove non-internalized dye.[1]

  • Mount the coverslip and proceed with fluorescence microscopy.

Protocol 2: Staining of Suspension Cells

  • Centrifuge the suspension cells at 400 g for 3-4 minutes and discard the supernatant.[1]

  • Wash the cells twice with PBS, centrifuging after each wash.[1]

  • Resuspend the cells in the FM1-43 working solution and incubate for 5-30 minutes at room temperature, protected from light.[1]

  • Centrifuge the cells to pellet them and discard the supernatant containing the dye.

  • Wash the cells twice with PBS to remove any remaining extracellular dye.[1]

  • Resuspend the cells in a suitable medium or PBS for observation by fluorescence microscopy or flow cytometry.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_wash Washing cluster_imaging Imaging prep_cells Prepare Cells (Adherent or Suspension) incubate Incubate Cells with FM1-43 Working Solution prep_cells->incubate prep_dye Prepare FM1-43 Working Solution prep_dye->incubate stimulate Stimulate Endocytosis (e.g., KCl, Electrical) incubate->stimulate Optional wash_cells Wash to Remove Extracellular Dye incubate->wash_cells stimulate->wash_cells acquire Image with Fluorescence Microscopy wash_cells->acquire

Caption: Experimental workflow for staining cells with FM1-43.

troubleshooting_logic cluster_high_bg High Background cluster_cyto_stain Cytoplasmic Staining cluster_no_signal Weak/No Signal start Microscopy Issue Observed cause_high_conc Cause: High Dye Conc. start->cause_high_conc High Background cause_inadequate_wash Cause: Inadequate Wash start->cause_inadequate_wash High Background cause_permeabilization Cause: Permeabilization start->cause_permeabilization Cytoplasmic Stain cause_ion_channel Cause: Ion Channel Entry start->cause_ion_channel Cytoplasmic Stain cause_inactive_endo Cause: Inactive Endocytosis start->cause_inactive_endo Weak/No Signal cause_low_conc Cause: Low Dye Conc. start->cause_low_conc Weak/No Signal solution_optimize_conc Solution: Optimize Conc. cause_high_conc->solution_optimize_conc solution_improve_wash Solution: Improve Wash cause_inadequate_wash->solution_improve_wash solution_check_viability Solution: Check Viability cause_permeabilization->solution_check_viability solution_block_channels Solution: Block Channels cause_ion_channel->solution_block_channels solution_stimulate Solution: Stimulate Cells cause_inactive_endo->solution_stimulate solution_increase_conc Solution: Increase Conc. cause_low_conc->solution_increase_conc

Caption: Troubleshooting logic for common FM1-43 artifacts.

References

Technical Support Center: trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate (FM1-43)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate, commonly known as FM1-43, for long-term imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate (FM1-43) and what is its primary application?

A1: FM1-43 is a lipophilic styryl dye that is widely used as a fluorescent probe to study the dynamics of membrane trafficking, specifically endocytosis and exocytosis.[1][2] It is virtually non-fluorescent in aqueous solutions but exhibits strong fluorescence upon insertion into the outer leaflet of cell membranes.[3][4] This property allows for the visualization of synaptic vesicle recycling in neurons and other secretory cells.[5][6]

Q2: How does FM1-43 work to label vesicles?

A2: During endocytosis, portions of the plasma membrane invaginate to form vesicles. If FM1-43 is present in the extracellular medium, it becomes trapped within these newly formed vesicles.[5] When these labeled vesicles are later stimulated to undergo exocytosis, the dye is released back into the extracellular space, leading to a decrease in cellular fluorescence.[5] This "staining" and "destaining" process allows for the tracking of vesicle turnover.

Q3: Is FM1-43 suitable for long-term imaging?

A3: FM1-43 has been used for imaging periods extending up to several days in certain cell types, such as Merkel cells in culture for up to 7 days. However, its long-term stability can be influenced by factors such as cell type, metabolic activity, and imaging conditions, including illumination intensity and duration. For long-term tracking, potential issues like dye redistribution and phototoxicity should be considered.

Q4: Can FM1-43 be used in fixed cells?

A4: While FM1-43 is primarily designed for live-cell imaging, a fixable version of the dye is available (e.g., FM1-43FX).[4] Standard FM1-43 is labile, and initial attempts at fixing cells labeled with it may be unsuccessful.[4] If fixation is required, it is recommended to use the fixable variant.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or Weak Fluorescent Signal 1. Incorrect Filter/Wavelength Settings: The microscope's excitation and emission filters do not match the spectral properties of FM1-43.1. Ensure you are using the appropriate filter sets for FM1-43 (Excitation ~480 nm, Emission ~580 nm).[7]
2. Low Dye Concentration: The working concentration of the dye is too low for sufficient membrane labeling.2. Prepare a fresh working solution and consider increasing the concentration. Typical working concentrations range from 5-20 µM.[1]
3. Cell Health: The cells are unhealthy or dead, leading to a lack of endocytic activity.3. Check cell viability using a live/dead stain. Ensure optimal culture conditions.
4. Insufficient Incubation Time: The incubation period was too short for adequate dye uptake.4. Increase the incubation time. Typical incubation times range from 5 to 30 minutes.[8]
High Background or Non-Specific Staining 1. Excess Dye: Residual dye in the extracellular medium that has not been washed away.1. Perform thorough washes with dye-free medium or buffer after the initial staining period to remove non-specifically bound dye.[3]
2. Dye Precipitation: The dye has precipitated out of solution, leading to fluorescent aggregates.2. Ensure the dye is fully dissolved in the working solution. Prepare fresh solutions if necessary as they can be unstable.[2]
Rapid Signal Loss (Not due to Exocytosis) 1. Photobleaching: The fluorescent signal is being destroyed by excessive exposure to excitation light.1. Reduce the intensity and/or duration of the excitation light. Use a more sensitive camera or detector. Consider using an anti-fade mounting medium if applicable for fixed cells.[9]
2. Rapid Internalization and Trafficking: In highly active cells, the dye is quickly internalized and may be trafficked to internal compartments, diffusing the signal.2. Acquire images immediately after staining. For plasma membrane staining, consider working at lower temperatures (e.g., on ice) to reduce endocytosis.[1][10]
3. Dye Efflux: Some cells may actively transport the dye out of the cytoplasm.3. This is an inherent property of some cell types and may limit the utility of FM1-43 for long-term imaging in those specific cells.
Cell Toxicity 1. High Dye Concentration: The concentration of FM1-43 is too high, leading to cytotoxic effects.1. Perform a concentration titration to find the lowest effective concentration.
2. Phototoxicity: The combination of the dye and high-intensity light is generating reactive oxygen species that are damaging the cells.2. Minimize light exposure by using the lowest possible excitation intensity and shortest exposure times.

Data Presentation

Spectral Properties
Parameter Value Reference
Excitation Wavelength (max)~480 nm[7]
Emission Wavelength (max)~580 nm (in liposomes)[7]
Recommended Excitation Range451-495 nm (Blue)[8]
Recommended Emission Range571-590 nm (Yellow)[8]
Recommended Staining Parameters
Parameter Value Reference
Stock Solution Concentration1-5 mM in DMSO or water[1]
Working Solution Concentration5-20 µM in a suitable buffer (e.g., HBSS)[1]
Incubation Time5-30 minutes[8]
Incubation TemperatureRoom temperature or on ice (to slow endocytosis)[1][10]

Experimental Protocols

Protocol 1: General Live-Cell Staining for Endocytosis Visualization
  • Cell Preparation: Culture adherent cells on sterile coverslips or in imaging-compatible dishes. Ensure cells are healthy and at an appropriate confluency.

  • Stock Solution Preparation: Prepare a 1 mM stock solution of FM1-43 by dissolving the powder in high-quality DMSO or water. Aliquot and store at -20°C, protected from light.[1]

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 5-10 µM in a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Protect the working solution from light.[1]

  • Staining: Remove the cell culture medium and wash the cells once with the imaging buffer. Add the FM1-43 working solution to the cells and incubate for 5-30 minutes at room temperature, protected from light.[8]

  • Washing: After incubation, thoroughly wash the cells 2-3 times with fresh, dye-free imaging buffer to remove the dye from the plasma membrane and the extracellular space.[3]

  • Imaging: Immediately proceed with fluorescence microscopy using appropriate filter sets.

Protocol 2: Stimulation of Exocytosis and Destaining
  • Labeling Vesicles: Follow steps 1-4 from Protocol 1 to load the endocytic vesicles with FM1-43. For neuronal cultures, stimulation (e.g., with high KCl) during the dye incubation period can enhance the loading of synaptic vesicles.

  • Washing: Thoroughly wash the cells with dye-free buffer as described in step 5 of Protocol 1.

  • Baseline Imaging: Acquire initial images to establish the baseline fluorescence of the labeled vesicles.

  • Stimulation: Induce exocytosis using a chemical or electrical stimulus appropriate for your cell type (e.g., addition of a high concentration of KCl, a neurotransmitter, or electrical field stimulation).

  • Time-Lapse Imaging: Acquire a time-lapse series of images to monitor the decrease in fluorescence as the dye is released from the fusing vesicles.

Visualizations

Experimental_Workflow_for_Endocytosis_Imaging cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_prep Culture cells on coverslips wash_media Wash cells with buffer cell_prep->wash_media stock_prep Prepare 1 mM FM1-43 stock solution working_prep Dilute stock to 5-10 µM working solution stock_prep->working_prep add_dye Incubate with FM1-43 working solution (5-30 min) working_prep->add_dye wash_media->add_dye wash_dye Wash 2-3x with dye-free buffer add_dye->wash_dye microscopy Fluorescence Microscopy wash_dye->microscopy Logical_Relationship_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor Signal Quality cause1 Photobleaching problem->cause1 cause2 High Background problem->cause2 cause3 Low Dye Uptake problem->cause3 solution1a Reduce light exposure cause1->solution1a solution1b Use antifade cause1->solution1b solution2a Thorough washing cause2->solution2a solution2b Fresh dye solution cause2->solution2b solution3a Increase concentration cause3->solution3a solution3b Increase incubation time cause3->solution3b solution3c Check cell health cause3->solution3c

References

Validation & Comparative

A Head-to-Head Comparison: trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium (ASPT) Dye Versus MitoTracker Probes for Mitochondrial Imaging

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of cellular biology, the mitochondrion stands as a central hub for a multitude of critical processes, from energy production to the regulation of cell death. The ability to visualize and track these organelles in living cells is paramount for researchers in basic science and drug development. This guide provides a comprehensive comparison of a promising styrylpyridinium dye, trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate (referred to hereafter by its core cation, ASPT), and the widely used family of MitoTracker dyes. This objective analysis, supported by available experimental data, will assist researchers in selecting the optimal tool for their specific mitochondrial imaging needs.

Overview of the Probes

trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium (this compound) Dye:

This compound belongs to the class of styrylpyridinium dyes, which are known for their sensitivity to the mitochondrial membrane potential. These cationic dyes accumulate in the negatively charged mitochondrial matrix of healthy, respiring cells. While specific data for the tetraphenylborate salt is limited in publicly available research, the core chromophore has been studied with different counter-ions (e.g., iodide or tosylate), providing valuable insights into its performance as a mitochondrial probe.

MitoTracker Dyes:

The MitoTracker series from Thermo Fisher Scientific represents a family of fluorescent probes designed for labeling mitochondria in live cells.[1] These dyes are available in a range of spectral properties, from green to deep red, allowing for flexibility in multicolor imaging experiments. Their mechanism of action varies; some accumulate based on mitochondrial membrane potential, while others are designed to be less dependent on this parameter.[1][2] A key feature of many MitoTracker dyes is the presence of a mildly thiol-reactive chloromethyl moiety, which allows them to covalently bind to mitochondrial proteins, ensuring their retention even after cell fixation and permeabilization.[1]

Quantitative Performance Comparison

To facilitate a direct comparison, the following tables summarize the key photophysical and performance characteristics of this compound-related styrylpyridinium dyes and a selection of commonly used MitoTracker probes. It is important to note that the data for styrylpyridinium dyes are compiled from various studies on structurally similar compounds and may not precisely reflect the performance of the tetraphenylborate salt.

Parameter Styrylpyridinium Dyes (this compound analogs) MitoTracker Green FM MitoTracker Red CMXRos MitoTracker Deep Red FM
Excitation Max (nm) ~460 - 542[3][4]~490[3]~579[3]~644[3]
Emission Max (nm) ~618 - 765[3][4]~516[3]~599[3]~665[3]
Stokes Shift (nm) Large (~128 - 240)[3][4][5]~26~20~21
Quantum Yield (Φ) 0.2 - 0.7 (in organic solvents)[3]Not widely reportedNot widely reportedNot widely reported
Photostability Reported to be excellent[5]Generally good, but less photostable than some other MitoTrackers[1]GoodGood
Wash-Free Imaging Yes[3]No (wash step recommended)No (wash step recommended)No (wash step recommended)
Biocompatibility Good, with LC50 > 20 µM reported for some analogs[3]Generally good at working concentrationsGenerally good at working concentrationsGenerally good at working concentrations
Fixability Not well documented for covalent retentionNo (signal lost after fixation)[1]Yes (well-retained after fixation)[1]Yes (well-retained after fixation)
Membrane Potential Dependence Dependent[6]Largely independent[1][2]Dependent[2]Dependent

Experimental Methodologies

Detailed protocols are crucial for reproducible results. Below are generalized experimental protocols for staining mitochondria using styrylpyridinium dyes and MitoTracker probes.

Protocol 1: Mitochondrial Staining with Styrylpyridinium Dyes (e.g., this compound)

This protocol is based on methodologies reported for similar styrylpyridinium mitochondrial probes.[3]

1. Reagent Preparation:

  • Prepare a 1 mM stock solution of the styrylpyridinium dye in high-quality, anhydrous dimethyl sulfoxide (DMSO).
  • Protect the stock solution from light and store at -20°C.

2. Cell Preparation:

  • Culture cells to the desired confluence on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

3. Staining:

  • Prepare a fresh working solution of the dye by diluting the 1 mM stock solution in pre-warmed culture medium to a final concentration of 500 nM.
  • Remove the culture medium from the cells and add the dye-containing medium.
  • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

4. Imaging:

  • For wash-free imaging, proceed directly to imaging the live cells using a fluorescence microscope with appropriate filter sets for the dye's excitation and emission spectra.[3]

experimental_workflow_styrylpyridinium cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging reagent_prep Prepare 1 mM Stock in DMSO working_sol Dilute to 500 nM in Medium reagent_prep->working_sol Dilute cell_prep Culture Cells cell_prep->working_sol Add to cells incubation Incubate 15-30 min at 37°C working_sol->incubation live_cell_imaging Live-Cell Fluorescence Microscopy incubation->live_cell_imaging Wash-free

Protocol 2: Mitochondrial Staining with MitoTracker Dyes

This protocol is a general guideline for using MitoTracker Red CMXRos and Deep Red FM. For MitoTracker Green FM, a wash step is typically required before imaging.

1. Reagent Preparation:

  • Prepare a 1 mM stock solution of the MitoTracker dye in high-quality, anhydrous DMSO.
  • Protect the stock solution from light and store at -20°C.

2. Cell Preparation:

  • Culture cells to the desired confluence on a suitable imaging substrate.

3. Staining:

  • Prepare a fresh working solution of the dye by diluting the 1 mM stock solution in pre-warmed serum-free medium to a final concentration of 25-500 nM. The optimal concentration may vary depending on the cell type.
  • Remove the culture medium from the cells and add the dye-containing medium.
  • Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.

4. Washing and Imaging:

  • Remove the staining solution and replace it with fresh, pre-warmed culture medium.
  • Image the live cells using a fluorescence microscope with the appropriate filter sets.

5. (Optional) Fixation and Permeabilization (for fixable MitoTrackers):

  • After staining, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Wash the cells with PBS.
  • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature for subsequent immunostaining if required.

experimental_workflow_mitotracker cluster_prep Preparation cluster_staining Staining cluster_post_staining Post-Staining reagent_prep Prepare 1 mM Stock in DMSO working_sol Dilute to 25-500 nM in Medium reagent_prep->working_sol Dilute cell_prep Culture Cells cell_prep->working_sol Add to cells incubation Incubate 15-45 min at 37°C working_sol->incubation wash Wash with Fresh Medium incubation->wash fixation Optional: Fix and Permeabilize wash->fixation live_cell_imaging Live-Cell Imaging wash->live_cell_imaging fixed_cell_imaging Fixed-Cell Imaging fixation->fixed_cell_imaging

Signaling Pathways and Mechanisms of Action

The primary mechanism for the accumulation of both this compound and potential-dependent MitoTracker dyes within mitochondria is the mitochondrial membrane potential (ΔΨm).

signaling_pathway_accumulation extracellular extracellular cytoplasm cytoplasm extracellular->cytoplasm Passive Diffusion matrix matrix cytoplasm->matrix ΔΨm-driven Accumulation intermembrane_space intermembrane_space

Concluding Remarks

Both styrylpyridinium dyes, such as this compound, and the MitoTracker family of probes are powerful tools for mitochondrial research. The choice between them will largely depend on the specific experimental requirements.

Styrylpyridinium dyes (this compound and analogs) are particularly advantageous for:

  • Live-cell imaging where a large Stokes shift is beneficial to minimize spectral overlap in multicolor experiments.

  • Wash-free protocols , which can simplify experimental workflows and reduce cell stress.

  • Applications requiring high photostability for long-term imaging.

MitoTracker dyes are the preferred choice for:

  • Experiments requiring fixation and permeabilization , where covalent labeling is essential for dye retention (e.g., MitoTracker Red CMXRos and Deep Red FM).

  • Studies where mitochondrial membrane potential-independent staining is desired to assess mitochondrial mass (e.g., MitoTracker Green FM).

  • Flexibility in spectral choice to fit existing filter sets and multicolor imaging panels.

Researchers are encouraged to consider the specific needs of their experiments, including the cell type, imaging instrumentation, and downstream applications, when selecting the most appropriate mitochondrial probe. As with any fluorescent probe, optimization of staining conditions is recommended to achieve the best results.

References

Comparison of trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate with other styryl dyes like FM 1-43

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals on the performance and applications of styryl membrane probes.

In the realm of cellular imaging and neuroscience, styryl dyes are indispensable tools for visualizing and understanding the dynamics of cellular membranes, particularly in the context of synaptic vesicle trafficking. This guide provides a comprehensive comparison of the well-established styryl dye, FM 1-43, with a lesser-known analogue, trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate.

While extensive experimental data is available for FM 1-43, allowing for a thorough evaluation of its performance, publicly available data for trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate is scarce. This guide will present the known characteristics of FM 1-43 and offer a theoretical comparison for the second dye based on its chemical structure.

Overview of Styryl Dyes

Styryl dyes, such as FM 1-43, are amphiphilic molecules characterized by a hydrophilic head group and a lipophilic tail. This structure allows them to reversibly insert into the outer leaflet of the plasma membrane. A key feature of these dyes is their significant increase in fluorescence quantum yield upon binding to a lipid membrane, while they are virtually non-fluorescent in aqueous solutions. This property makes them excellent probes for tracking membrane dynamics, including endocytosis and exocytosis.

Quantitative Data Comparison

The following table summarizes the available quantitative data for FM 1-43. Data for trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate is largely unavailable in the public domain and is marked as such.

PropertyFM 1-43trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate
Molar Mass 564.6 g/mol (dibromide salt)602.62 g/mol
Excitation Maximum (in Methanol) ~474 nmNot Available
Emission Maximum (in Methanol) ~598 nmNot Available
Molar Extinction Coefficient (in Methanol) ~58,000 cm⁻¹M⁻¹Not Available
Quantum Yield (in aqueous solution) Very lowNot Available
Quantum Yield (bound to membranes) Significantly increasedNot Available
Solubility Water solubleNot Available
Counterion DibromideTetraphenylborate

Mechanism of Action: Visualizing Vesicle Cycling

The primary application of styryl dyes like FM 1-43 is in the study of synaptic vesicle recycling. The mechanism involves the following steps:

  • Staining (Endocytosis): When a neuron is stimulated in the presence of the dye, the dye molecules present in the outer leaflet of the presynaptic terminal's plasma membrane are internalized during compensatory endocytosis. This process labels the newly formed synaptic vesicles.

  • Washout: After stimulation, the excess dye in the extracellular solution and on the plasma membrane is washed away.

  • Destaining (Exocytosis): Subsequent stimulation of the neuron in a dye-free solution triggers the fusion of the labeled synaptic vesicles with the presynaptic membrane, releasing their neurotransmitter content and the entrapped dye molecules back into the extracellular space. This leads to a decrease in the fluorescence intensity of the nerve terminal.

The rate of fluorescence decrease during destaining can be used to quantify the rate of exocytosis and vesicle release.

Experimental Protocols

General Staining Protocol with FM 1-43 for Cultured Neurons

This protocol is a standard procedure for labeling synaptic vesicles in cultured neurons with FM 1-43.

  • Preparation of Staining Solution: Prepare a working solution of FM 1-43 in a suitable physiological buffer (e.g., Tyrode's solution) at a final concentration of 5-15 µM.

  • Stimulation and Staining: Incubate the cultured neurons with the FM 1-43 staining solution. Induce synaptic vesicle cycling by stimulating the neurons. This can be achieved through:

    • High Potassium Depolarization: Replace the incubation solution with a high K⁺ buffer (e.g., 90 mM KCl) for 1-2 minutes.

    • Field Stimulation: Apply electrical field stimulation (e.g., 10-20 Hz for 30-60 seconds).

  • Washout: After stimulation, thoroughly wash the cells with a dye-free physiological buffer for 5-10 minutes to remove the dye from the plasma membrane.

  • Imaging: Image the stained nerve terminals using fluorescence microscopy with appropriate filter sets for FM 1-43 (e.g., excitation around 488 nm and emission collection between 520-620 nm).

Destaining Protocol to Measure Exocytosis
  • Baseline Imaging: Acquire baseline fluorescence images of the stained nerve terminals.

  • Stimulation for Destaining: Stimulate the neurons again in a dye-free buffer using the same method as in the staining step to induce exocytosis.

  • Time-Lapse Imaging: Acquire a time-lapse series of fluorescence images during and after stimulation to monitor the decrease in fluorescence intensity as the dye is released.

  • Data Analysis: Quantify the fluorescence intensity of individual nerve terminals over time to determine the rate of destaining, which corresponds to the rate of vesicle exocytosis.

Visualization of Experimental Workflow and Signaling Pathway

Below are diagrams illustrating the experimental workflow for using styryl dyes and the process of synaptic vesicle cycling.

experimental_workflow prep Prepare Staining Solution (FM 1-43 in Buffer) stain Incubate Neurons with Dye + Stimulate (High K+ or Electrical) prep->stain wash Wash with Dye-Free Buffer stain->wash image_stain Image Stained Terminals wash->image_stain stim_destain Stimulate in Dye-Free Buffer image_stain->stim_destain image_destain Time-Lapse Imaging of Destaining stim_destain->image_destain analyze Analyze Fluorescence Decay image_destain->analyze

Caption: Experimental workflow for FM 1-43 staining and destaining.

vesicle_cycling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft pool Vesicle Pool docked Docked Vesicle pool->docked fused Fused Vesicle (Exocytosis) docked->fused Stimulation endocytosis Endocytosis fused->endocytosis Membrane Retrieval dye fused->dye Dye Release new_vesicle Newly Formed Vesicle endocytosis->new_vesicle Dye Internalization new_vesicle->pool

Caption: Synaptic vesicle cycling and FM 1-43 labeling.

Comparative Analysis and Discussion

FM 1-43: As a widely studied dye, FM 1-43's performance is well-documented. Its utility in tracking synaptic vesicle dynamics is proven, and established protocols are readily available. However, it is not without limitations. For instance, its fluorescence emission is broad, which can lead to spectral bleed-through in multi-color imaging experiments.

trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate: Due to the lack of specific experimental data, a direct performance comparison is not possible. However, we can analyze its structure to infer potential properties:

  • Styryl Core: The core structure is similar to other styryl dyes, suggesting it will exhibit similar membrane-staining and fluorescence-enhancing properties upon membrane binding. The N-Ethyl-2-hydroxyethylamino group is a modification of the dialkylamino group found in many styryl dyes and could influence its hydrophobicity and interaction with the membrane.

  • Tetraphenylborate Counterion: FM 1-43 is typically supplied as a dibromide salt. The use of a large, hydrophobic tetraphenylborate counterion in the other dye could potentially influence its solubility and membrane association characteristics. Tetraphenylborate salts are sometimes used to increase the hydrophobicity of cationic compounds. This might affect its optimal concentration, incubation times, and washout efficiency. It is plausible that this modification could lead to a higher affinity for the membrane, which could be advantageous for stable staining but might also result in higher background fluorescence if not washed out effectively.

Conclusion

FM 1-43 remains a robust and well-characterized tool for studying membrane dynamics and vesicle trafficking. Its extensive documentation provides a solid foundation for experimental design and data interpretation.

The performance of trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate as a fluorescent membrane probe remains to be experimentally determined. While its chemical structure suggests it will function as a styryl dye, its specific photophysical properties, staining efficiency, and potential toxicity are unknown. Researchers and drug development professionals interested in using this dye should perform initial characterization experiments to determine its excitation and emission spectra, optimal staining concentrations, and kinetics of membrane association and dissociation. A direct comparison with a well-established standard like FM 1-43 under identical experimental conditions would be necessary to ascertain its relative advantages and disadvantages.

Alternative fluorescent probes to trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Alternatives to trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate for Cellular Imaging and Electrophysiology.

The selection of a fluorescent probe for monitoring cellular membrane potential is a critical decision in experimental design for researchers in neuroscience, cardiology, and drug development. The styryl dye, trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate, is one of a class of probes that transduce changes in membrane potential into a fluorescent signal. This guide provides a detailed comparison with viable and popular alternatives, focusing on their performance characteristics and the experimental protocols for their use.

Quantitative Performance Comparison

For researchers to make an informed decision, a quantitative comparison of the key photophysical properties of these dyes is essential. The following table summarizes the performance of the target probe and two widely used alternatives, di-4-ANEPPS and BeRST 1.

Featuretrans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylboratedi-4-ANEPPSBeRST 1
Excitation (nm) ~488465633
Emission (nm) ~607635700
Quantum Yield ModerateModerateHigh
Molar Absorptivity (ε) HighHighHigh
Voltage Sensitivity (ΔF/F per 100mV) ~2-10%~10%~25-50%
Response Time Microseconds to millisecondsMicroseconds to millisecondsSub-milliseconds
Photostability ModerateModerateHigh

Alternative Probes: A Closer Look

di-4-ANEPPS: A classic and widely used fast-response potentiometric probe. Its mechanism involves a voltage-dependent shift in its electronic structure, leading to a change in its fluorescence excitation and emission spectra. It is valued for its rapid response time, making it suitable for tracking action potentials.

BeRST 1 (Berkeley Red Sensor of Transmembrane Potential): A more recent development, BeRST 1 is a VoltageFluor dye that operates via a photoinduced electron transfer (PeT) mechanism.[1] Changes in membrane potential alter the rate of PeT, which in turn modulates the fluorescence quantum yield.[1] This mechanism provides a high signal-to-noise ratio and excellent voltage sensitivity, making it ideal for imaging spontaneous neuronal activity.[1]

Mechanism of Action: Voltage-Sensitive Dyes

The functionality of these styryl-based dyes relies on their interaction with the cell membrane. The dye molecules insert themselves into the lipid bilayer. A change in the transmembrane potential alters the electronic environment around the dye molecule. This perturbation affects the dye's excited state, leading to a change in its fluorescent properties. This process allows for the real-time optical recording of neural activity.[2][3]

cluster_membrane Cell Membrane RestingPotential Resting Membrane Potential Probe Fluorescent Probe RestingPotential->Probe Ground State Depolarization Depolarization (Action Potential) Depolarization->Probe Altered Electronic Environment FluorescenceChange Change in Fluorescence Intensity Probe->FluorescenceChange Change in Quantum Yield

Caption: Mechanism of voltage-sensitive fluorescent probes.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these probes. Below are generalized protocols for staining and imaging.

Protocol 1: Staining Neuronal Cultures with BeRST 1

  • Prepare a stock solution: Dissolve BeRST 1 in DMSO to a concentration of 1 mM.

  • Prepare staining solution: Dilute the stock solution in a suitable buffer (e.g., HBSS) to a final concentration of 1-5 µM.

  • Cell Culture Preparation: Grow dissociated neuronal cultures on glass coverslips.

  • Staining: Replace the culture medium with the staining solution and incubate for 20-30 minutes at 37°C.

  • Washing: Gently wash the cells twice with fresh, pre-warmed buffer to remove excess dye.

  • Imaging: Mount the coverslip on a fluorescence microscope equipped for imaging in the red to far-red spectrum.

Protocol 2: In Vivo Staining of Cortex with Voltage-Sensitive Dyes

  • Animal Preparation: Anesthetize the animal and perform a craniotomy to expose the cortical surface.

  • Dye Application: Prepare a solution of the voltage-sensitive dye (e.g., 0.15 mg/ml of RH155) in saline.[4] Apply the solution directly onto the cortical surface.

  • Incubation: Allow the dye to penetrate the tissue for 1-2 hours.

  • Imaging Setup: Illuminate the stained cortex with the appropriate excitation wavelength and record the emitted fluorescence using a sensitive camera, such as a CCD or a photodiode array.[2]

  • Data Acquisition: Record fluorescence changes in response to sensory stimuli or spontaneous activity. For continuous recording, a 10-second acquisition at 500 Hz is a typical starting point.[1]

Start Start PrepareDye Prepare Dye Solution Start->PrepareDye PrepareCells Prepare Cell Culture/Tissue Start->PrepareCells Staining Incubate Cells/Tissue with Dye PrepareDye->Staining PrepareCells->Staining Washing Wash to Remove Excess Dye Staining->Washing Imaging Mount for Microscopy Washing->Imaging Acquisition Image Acquisition Imaging->Acquisition Analysis Data Analysis Acquisition->Analysis End End Analysis->End

Caption: General experimental workflow for using voltage-sensitive dyes.

Conclusion

While trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate is a capable fluorescent probe, alternatives such as di-4-ANEPPS and BeRST 1 offer distinct advantages. di-4-ANEPPS remains a reliable choice for fast-response applications. For experiments demanding high sensitivity and photostability, particularly for imaging spontaneous activity in neuronal populations, BeRST 1 represents a significant advancement in the field. The choice of the optimal probe will ultimately depend on the specific experimental requirements, including the biological preparation, the imaging system available, and the nature of the physiological events being investigated.

References

Validating trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate staining with electron microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing styryl dyes like trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate (ASPT) for monitoring synaptic activity, robust validation of staining patterns is paramount. This guide provides a comprehensive comparison of electron microscopy-based validation with alternative advanced imaging methodologies, offering experimental data and detailed protocols to ensure the accurate interpretation of fluorescence signals.

The lipophilic styryl dye, trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate, also known as this compound, belongs to a class of fluorescent probes used to track endocytosis and exocytosis, particularly in neurons.[1] Due to its structural and functional similarities to the extensively studied styryl dye FM1-43, the validation techniques and principles outlined in this guide, primarily focusing on FM1-43, are considered applicable to this compound. These dyes are virtually non-fluorescent in aqueous solutions but exhibit a significant increase in fluorescence upon insertion into the outer leaflet of cell membranes.[2] During synaptic vesicle recycling, these dye molecules are internalized within endocytosed vesicles, leading to punctate fluorescent staining of active nerve terminals.[2] However, to unequivocally confirm that this fluorescence corresponds to synaptic vesicles and not non-specific membrane invaginations or other organelles, validation with high-resolution imaging techniques is essential.

This guide compares the gold-standard method of photooxidation-based correlative light and electron microscopy (CLEM) with emerging super-resolution microscopy and cryo-electron tomography techniques. Each method's principles, advantages, and limitations are discussed to aid in selecting the most appropriate validation strategy for your research needs.

Comparison of Validation Methodologies

The choice of validation method depends on the specific research question, available equipment, and desired level of spatial resolution. The following table provides a quantitative comparison of the key techniques for validating styryl dye staining of synaptic vesicles.

Method Principle Resolution Sample Preservation Key Advantages Key Disadvantages
Photooxidation CLEM A styryl dye (e.g., FM1-43) is used to photoconvert diaminobenzidine (DAB) into an electron-dense polymer, allowing localization of the fluorescent signal in the electron microscope.~5-10 nmChemical fixation can introduce artifacts.Direct correlation between fluorescence and ultrastructure; relatively accessible.Potential for artifacts from fixation and photooxidation; limited to 2D imaging of thin sections.
Super-Resolution Microscopy (STED/STORM) Overcomes the diffraction limit of light to achieve nanoscale resolution of fluorescently labeled structures.20-70 nm (STED), 10-50 nm (STORM)Chemical fixation is typically required.Provides nanoscale resolution of fluorescent signals in a cellular context; enables multi-color imaging.[3]Can be phototoxic to samples; requires specialized equipment and fluorophores.[4]
Cryo-Electron Tomography (Cryo-ET) Provides 3D visualization of vitrified, unstained biological samples in a near-native state.[5]2-5 nmExcellent, as samples are rapidly frozen without chemical fixation.[6]Highest resolution imaging of cellular ultrastructure in a near-native state.[7]Technically challenging; requires specialized equipment; difficult to label specific molecules.
Fluorescent False Neurotransmitters (FFNs) Fluorescently tagged molecules that mimic endogenous neurotransmitters and are packaged into synaptic vesicles via specific transporters.[1]Diffraction-limited (~250 nm) or super-resolutionCompatible with live-cell imaging.Provides functional validation of vesicle loading; can be used in conjunction with styryl dyes.[1]Specific to certain neurotransmitter systems; does not directly validate the localization of the styryl dye itself.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation of styryl dye staining. Below are protocols for styryl dye loading and the primary validation technique of photooxidation for correlative light and electron microscopy.

Protocol 1: Activity-Dependent Staining with Styryl Dyes (e.g., FM1-43)

This protocol describes the loading of styryl dyes into synaptic vesicles of cultured neurons through stimulation-induced endocytosis.

Materials:

  • Neuronal cell culture on coverslips

  • Tyrode's solution (or appropriate physiological saline)

  • High potassium Tyrode's solution (e.g., 90 mM KCl)

  • FM1-43 or other styryl dye (e.g., 10 µM in high potassium solution)

  • Fluorescence microscope

Procedure:

  • Wash cultured neurons twice with Tyrode's solution.

  • Induce synaptic vesicle cycling by incubating the neurons in high potassium Tyrode's solution containing the styryl dye for 1-2 minutes.

  • Wash the cells thoroughly with Tyrode's solution for 5-10 minutes to remove surface-bound dye.

  • Image the stained nerve terminals using a fluorescence microscope with appropriate filter sets (e.g., ~488 nm excitation for FM1-43). Active terminals will appear as bright fluorescent puncta.

Protocol 2: Photooxidation of FM1-43 for Correlative Light and Electron Microscopy (CLEM)

This protocol allows for the direct correlation of fluorescently labeled synaptic vesicles with their ultrastructure as observed by transmission electron microscopy (TEM).

Materials:

  • FM1-43 stained neuronal culture on a gridded coverslip

  • 2.5% glutaraldehyde in 0.1 M cacodylate buffer

  • 0.1 M cacodylate buffer

  • 100 mM NH₄Cl in 0.1 M cacodylate buffer

  • 1.5 mg/mL diaminobenzidine (DAB) in 0.1 M cacodylate buffer

  • 1% osmium tetroxide in 0.1 M cacodylate buffer

  • Uranyl acetate and lead citrate for counterstaining

  • Resins for embedding (e.g., Epon)

Procedure:

  • Fixation: After FM1-43 staining, fix the cells with 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 30 minutes at room temperature.

  • Quenching: Quench the fixation reaction by incubating in 100 mM NH₄Cl for 10 minutes.

  • DAB Incubation: Wash the cells with 0.1 M cacodylate buffer and incubate in 1.5 mg/mL DAB solution for 30 minutes in the dark.

  • Photooxidation: Mount the coverslip on a fluorescence microscope and locate the region of interest. Illuminate the area with blue light (e.g., from a mercury lamp) until a brown reaction product is visible in the fluorescently labeled areas.

  • Post-fixation and Staining: Wash the cells with buffer and post-fix with 1% osmium tetroxide for 1 hour. Stain with uranyl acetate and lead citrate.

  • Embedding and Sectioning: Dehydrate the sample through a graded ethanol series and embed in resin. After polymerization, separate the resin block from the coverslip. Cut ultrathin sections (70-90 nm) from the region of interest.

  • Electron Microscopy: Image the sections using a transmission electron microscope. The electron-dense DAB precipitate will mark the location of the FM1-43-labeled synaptic vesicles.

Visualizing Workflows and Concepts

To better illustrate the processes involved in styryl dye staining and validation, the following diagrams have been generated using Graphviz.

G cluster_membrane Presynaptic Terminal Vesicle_Pool Synaptic Vesicle Pool Fusion Exocytosis (Vesicle Fusion) Vesicle_Pool->Fusion Stimulation Endocytosis Endocytosis Fusion->Endocytosis Membrane retrieval Stained_Vesicle Stained Synaptic Vesicle Endocytosis->Stained_Vesicle Dye uptake Stained_Vesicle->Vesicle_Pool Recycling Styryl_Dye Styryl Dye (e.g., this compound) Styryl_Dye->Endocytosis

Caption: Mechanism of styryl dye uptake into synaptic vesicles.

G Start Styryl Dye Staining (Fluorescence Microscopy) Fixation Chemical Fixation (Glutaraldehyde) Start->Fixation DAB DAB Incubation Fixation->DAB Photooxidation Light Illumination DAB->Photooxidation EM_Processing Osmium Post-fixation, Dehydration & Embedding Photooxidation->EM_Processing Sectioning Ultrathin Sectioning EM_Processing->Sectioning TEM Transmission Electron Microscopy Imaging Sectioning->TEM

Caption: Workflow for Photooxidation CLEM validation.

G cluster_EM Electron Microscopy Based cluster_Optical Advanced Light Microscopy cluster_Functional Functional/Chemical Validation Validation of Styryl Dye Staining Photooxidation_CLEM Photooxidation CLEM Validation->Photooxidation_CLEM Direct Correlation Cryo_ET Cryo-Electron Tomography Validation->Cryo_ET Ultrastructural Context Super_Resolution Super-Resolution (STED, STORM) Validation->Super_Resolution Nanoscale Localization FFNs Fluorescent False Neurotransmitters Validation->FFNs Functional Confirmation

Caption: Relationship between validation methodologies.

References

Co-localization studies with trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate and immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise spatial relationship between cellular components is critical for understanding biological processes. This guide provides a detailed comparison of trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate, a styryl dye commonly known as an analogue of FM4-64, and its alternatives for co-localization studies with immunofluorescence. We will delve into their performance, supported by experimental data, and provide detailed protocols to aid in experimental design.

Introduction to Co-localization in Immunofluorescence

Co-localization analysis in fluorescence microscopy is a powerful technique to determine the spatial overlap of two or more fluorescently labeled molecules within a cell. When combined with immunofluorescence, which uses antibodies to specifically target proteins of interest, it allows for the investigation of protein distribution relative to other cellular structures. The choice of a fluorescent probe to label these structures, such as the plasma membrane or organelles, is critical for the success of such studies. Key considerations include the probe's spectral properties, its compatibility with fixation and permeabilization procedures required for immunolabeling, its photostability, and the ability to yield quantifiable co-localization data.

Here, we compare the styryl dye, represented by its fixable analogue FM4-64FX, with two popular alternatives: CellMask™ Deep Red, a lipophilic plasma membrane stain, and fluorescently conjugated Wheat Germ Agglutinin (WGA), a lectin that binds to glycoproteins on the cell surface.

Performance Comparison of Fluorescent Probes

The selection of an appropriate fluorescent probe for co-localization with immunofluorescence depends on the specific experimental requirements. The following tables summarize the key performance characteristics of FM4-64FX, CellMask™ Deep Red, and WGA-Alexa Fluor™ conjugates.

PropertyFM4-64FX (Fixable Styryl Dye) CellMask™ Deep Red WGA-Alexa Fluor™ Conjugates
Target Plasma membrane and endocytic vesiclesPlasma membraneGlycoproteins on the cell surface and in the Golgi apparatus
Fixation/Permeabilization Compatibility Fixable with aldehydes. Staining is reduced but often still usable after permeabilization with mild detergents.Compatible with formaldehyde fixation. Not compatible with detergent permeabilization. Compatible with formaldehyde fixation and detergent permeabilization.
Live Cell Staining YesYesYes
Mechanism Inserts into the outer leaflet of the plasma membrane.Amphipathic molecule that inserts into the plasma membrane.Binds to N-acetylglucosamine and sialic acid residues.
Photostability ModerateHighHigh
Typical Co-localization Metrics Pearson's and Mander's coefficients are commonly used to quantify co-localization with membrane-associated proteins.Suitable for co-localization with extracellular or non-permeabilized intracellular targets.Widely used for co-localization studies with plasma membrane and Golgi-resident proteins.

Table 1: General Performance Characteristics

ParameterFM4-64FX CellMask™ Deep Red WGA-Alexa Fluor™ 488
Excitation Max (nm) ~560~649~495
Emission Max (nm) ~700~666~519
Quantum Yield Low in aqueous solution, increases upon membrane bindingNot reportedHigh
Stokes Shift (nm) ~140~17~24
Common Laser Lines 561 nm633 nm, 640 nm488 nm

Table 2: Spectral Properties

Experimental Protocols

Protocol 1: Co-localization of a Membrane Protein (Immunofluorescence) and the Plasma Membrane using FM4-64FX

This protocol outlines a sequential staining procedure for labeling an intracellular protein with an antibody and the plasma membrane with the fixable styryl dye, FM4-64FX.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • FM4-64FX (e.g., from Thermo Fisher Scientific)

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against the protein of interest

  • Alexa Fluor™ conjugated secondary antibody

  • Mounting medium with DAPI

Procedure:

  • Cell Culture and Fixation:

    • Grow cells to the desired confluency on sterile glass coverslips.

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • FM4-64FX Staining:

    • Prepare a 5 µg/mL working solution of FM4-64FX in PBS.

    • Incubate the fixed cells with the FM4-64FX solution for 5-10 minutes at room temperature, protected from light.

    • Wash three times with PBS.

  • Immunofluorescence Staining:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the Alexa Fluor™ conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using mounting medium containing DAPI.

    • Image using a confocal microscope with appropriate laser lines and emission filters for DAPI, the secondary antibody fluorophore, and FM4-64FX.

Protocol 2: Co-localization of a Membrane Protein (Immunofluorescence) and Cell Surface Glycoproteins using WGA-Alexa Fluor™ 488

This protocol describes the co-staining of a membrane protein and cell surface glycoproteins.

Materials:

  • Same as Protocol 1, but with WGA-Alexa Fluor™ 488 conjugate instead of FM4-64FX.

Procedure:

  • Cell Culture and Fixation:

    • Follow steps 1.1-1.3 from Protocol 1.

  • WGA Staining:

    • Prepare a 5 µg/mL working solution of WGA-Alexa Fluor™ 488 in PBS.

    • Incubate the fixed cells with the WGA solution for 10-15 minutes at room temperature, protected from light.

    • Wash three times with PBS.

  • Immunofluorescence Staining:

    • Follow steps 3.1-3.7 from Protocol 1.

  • Mounting and Imaging:

    • Follow steps 4.1-4.2 from Protocol 1, ensuring appropriate imaging settings for DAPI, the secondary antibody fluorophore, and Alexa Fluor™ 488.

Quantitative Co-localization Analysis

To objectively assess the degree of spatial overlap between the fluorescent signals, quantitative analysis is essential. The most common metrics are the Pearson's Correlation Coefficient (PCC) and the Mander's Overlap Coefficient (MOC).[1]

  • Pearson's Correlation Coefficient (PCC): This value ranges from +1 (perfect positive correlation) to -1 (perfect negative correlation), with 0 indicating no correlation. It measures the linear relationship between the intensities of the two fluorescent signals on a pixel-by-pixel basis. A high positive PCC suggests that the two proteins are present in the same structures in similar proportions.

  • Mander's Overlap Coefficient (MOC): This value ranges from 0 to 1, where 1 indicates complete overlap. It represents the fraction of the total fluorescence of one channel that overlaps with the signal in the other channel. It is often reported as two separate coefficients (M1 and M2) representing the fraction of each color that is co-localized.

The choice between PCC and MOC depends on the biological question. PCC is sensitive to the correlation of intensities, while MOC is a better measure of the simple co-occurrence of signals.[2]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture 1. Cell Culture on Coverslips fixation 2. Fixation (e.g., 4% PFA) cell_culture->fixation membrane_stain 3a. Membrane Staining (FM4-64FX or WGA) fixation->membrane_stain permeabilization 3b. Permeabilization (e.g., Triton X-100) membrane_stain->permeabilization blocking 4. Blocking permeabilization->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation primary_ab->secondary_ab mounting 7. Mounting with DAPI secondary_ab->mounting imaging 8. Confocal Microscopy mounting->imaging analysis 9. Quantitative Co-localization Analysis (PCC, MOC) imaging->analysis

Caption: Experimental workflow for co-localization studies.

signaling_pathway cluster_membrane Plasma Membrane Receptor Receptor Tyrosine Kinase (Immunolabeled) Grb2 Grb2 Receptor->Grb2 recruits Membrane Lipid Bilayer (Stained with FM4-64FX) Ligand Growth Factor Ligand->Receptor Sos Sos Grb2->Sos Ras Ras Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription nucleus

Caption: Example signaling pathway for co-localization analysis.

Conclusion

The choice between trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate (represented by its fixable analog FM4-64FX), CellMask™ Deep Red, and WGA-Alexa Fluor™ conjugates for co-localization studies with immunofluorescence hinges on the specific experimental context.

  • FM4-64FX is a valuable tool for tracking endocytosis and labeling the plasma membrane in fixed cells, although its signal may be diminished by permeabilization.

  • WGA-Alexa Fluor™ conjugates are robust and reliable for labeling the cell surface and Golgi in fixed and permeabilized cells, making them highly compatible with standard immunofluorescence protocols.

  • CellMask™ Deep Red offers bright and stable plasma membrane staining in fixed cells but is not suitable for protocols requiring detergent-based permeabilization for intracellular targets.

By carefully considering the properties of each probe and following optimized protocols, researchers can achieve high-quality, quantifiable co-localization data to advance their understanding of cellular function and disease.

References

Advantages of using trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate over radiolabeled ligands

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and molecular pharmacology, the precise characterization of ligand-receptor interactions is paramount. For decades, radiolabeled ligands have been the cornerstone of binding assays, providing high sensitivity and specificity. However, the emergence of advanced fluorescent probes, such as trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate (ASPT) , offers a compelling alternative, mitigating many of the drawbacks associated with radioactivity. This guide provides a detailed comparison of the advantages of using a fluorescent styryl dye like this compound over traditional radiolabeled ligands, supported by experimental data and protocols.

At a Glance: Fluorescent Probes vs. Radiolabeled Ligands

Featuretrans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate (this compound)Radiolabeled Ligands (e.g., ³H-Spiperone)
Detection Method Fluorescence (e.g., Fluorescence Polarization, FRET)Scintillation Counting (Radioactivity)
Safety Non-radioactive, minimal safety concernsRadioactive, requires specialized handling and disposal
Cost Lower disposal and regulatory costsHigh costs associated with radioactive waste disposal and regulatory compliance
Versatility Enables a wider range of assays, including live-cell imaging and real-time kinetics.[1]Primarily used for endpoint binding assays in cell lysates or membrane preparations.
Temporal Resolution Allows for real-time monitoring of binding events.Typically provides endpoint measurements.
Spacial Resolution High-resolution imaging at the subcellular level is possible with microscopy techniques.[2]Limited spatial resolution.
Signal Stability Susceptible to photobleaching with prolonged exposure to light.Stable signal over the isotope's half-life.
Throughput Amenable to high-throughput screening (HTS) formats.HTS can be cumbersome and expensive.

Quantitative Comparison: A Focus on the Dopamine D2 Receptor

To illustrate the practical differences, we will consider a hypothetical scenario comparing the use of this compound as a fluorescent ligand for the dopamine D2 receptor (D2R) with the well-established radioligand, ³H-Spiperone. The dopamine D2 receptor is a critical target in the treatment of various neurological and psychiatric disorders.[1]

ParameterFluorescent Ligand (this compound - hypothetical)Radiolabeled Ligand (³H-Spiperone)Reference
Binding Affinity (Kd) 5 - 20 nM0.1 - 2 nM[1][3]
Assay Format Homogeneous (no-wash)Filtration or Scintillation Proximity Assay (SPA)[4]
Instrumentation Fluorescence Plate ReaderScintillation Counter[4]
Sample Type Live cells, cell membranesCell membranes, tissue homogenates[2]
Typical Concentration 1 - 10 nM0.1 - 5 nM

Experimental Protocols

Here, we provide detailed methodologies for competitive binding assays using both a fluorescent probe and a radiolabeled ligand for the dopamine D2 receptor.

Experiment 1: Competitive Binding Assay using a Fluorescent Probe (this compound)

This protocol outlines a homogeneous, fluorescence polarization (FP) based assay. FP measures the change in the tumbling rate of a fluorescent molecule upon binding to a larger partner.

Materials:

  • HEK293 cells expressing the human dopamine D2 receptor

  • Cell culture and membrane preparation reagents

  • This compound (fluorescent ligand)

  • Unlabeled competitor ligands (e.g., haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4)

  • Black, low-volume 384-well microplates

  • Fluorescence plate reader with polarization filters

Methodology:

  • Membrane Preparation: Prepare membranes from HEK293-D2R cells using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in assay buffer.

  • Assay Setup: In a 384-well plate, add 10 µL of assay buffer, 5 µL of unlabeled competitor ligand at various concentrations, and 5 µL of D2R membranes.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Fluorescent Ligand Addition: Add 5 µL of this compound to each well at a final concentration equal to its Kd.

  • Equilibration: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measurement: Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for this compound.

  • Data Analysis: Plot the change in fluorescence polarization against the log concentration of the competitor ligand. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

experimental_workflow_fp cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_membranes Prepare D2R Membranes add_reagents Add Buffer, Competitor, and Membranes to Plate prep_membranes->add_reagents prep_ligands Prepare Ligand Dilutions (this compound & Competitor) prep_ligands->add_reagents incubate1 Incubate (30 min) add_reagents->incubate1 add_this compound Add Fluorescent Ligand (this compound) incubate1->add_this compound incubate2 Incubate (60 min, dark) add_this compound->incubate2 read_fp Measure Fluorescence Polarization incubate2->read_fp analyze_data Calculate IC50 and Ki read_fp->analyze_data experimental_workflow_spa cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_membranes Prepare D2R Membranes couple_beads Couple Membranes to SPA Beads prep_membranes->couple_beads add_reagents Add Buffer, Competitor, and Bead-Membrane Complex to Plate couple_beads->add_reagents prep_ligands Prepare Ligand Dilutions (³H-Spiperone & Competitor) prep_ligands->add_reagents add_radioligand Add Radiolabeled Ligand (³H-Spiperone) add_reagents->add_radioligand incubate Incubate (2 hours) add_radioligand->incubate read_spa Measure Scintillation incubate->read_spa analyze_data Calculate IC50 and Ki read_spa->analyze_data detection_principle_fp cluster_unbound Unbound Fluorescent Ligand cluster_bound Fluorescent Ligand Bound to Receptor unbound_ligand depolarized_light_out1 Depolarized Emission unbound_ligand->depolarized_light_out1 Rapid Tumbling polarized_light_in1 Polarized Excitation Light polarized_light_in1->unbound_ligand Excites bound_complex polarized_light_out2 Polarized Emission bound_complex->polarized_light_out2 Slow Tumbling polarized_light_in2 Polarized Excitation Light polarized_light_in2->bound_complex Excites detection_principle_spa cluster_unbound Unbound Radioligand cluster_bound Radioligand Bound to Receptor on SPA Bead unbound_radioligand no_signal No Light Emission unbound_radioligand->no_signal Energy Dissipates in Solution bound_spa_complex light_emission Light Emission bound_spa_complex->light_emission Proximity Excites Scintillant

References

Benchmarking trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate (ASPT) Against Other Membrane Potential Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing the performance of the styryl dye trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate (designated here as ASPT) against other commonly used fluorescent membrane potential indicators. Due to the limited availability of published performance data for this compound, this document serves as a template. Researchers can utilize the provided experimental protocols to generate data for this compound and insert it into the comparative tables to complete the benchmark.

Overview of Membrane Potential Dyes

Fluorescent membrane potential dyes are indispensable tools for monitoring cellular electrophysiology in real-time. They offer a non-invasive method to study dynamic changes in membrane potential in various cell types, from neurons to cardiomyocytes. These dyes can be broadly categorized into two main classes: fast-response and slow-response dyes.

  • Fast-Response Dyes: These dyes, typically styryl dyes like the ANEPPS and RH series, exhibit rapid changes in fluorescence intensity in response to fluctuations in membrane potential, often on the order of milliseconds.[1] This makes them ideal for tracking fast events such as action potentials. The mechanism of action is often attributed to an electrochromic effect, where the dye's electronic structure is altered by the electric field across the membrane.[2]

  • Slow-Response Dyes: This category includes dyes like the oxonols (e.g., DiBAC4(3)) and carbocyanines (e.g., DiOC5(3)).[3] Their response relies on the voltage-dependent redistribution of the dye across the cell membrane.[1] While their temporal resolution is lower than that of fast-response dyes, they often exhibit a larger fluorescence change for a given voltage shift.[3]

A third category utilizes the principle of Förster Resonance Energy Transfer (FRET) to report membrane potential changes, such as the DiO/DPA system.[3]

Comparative Performance of Membrane Potential Dyes

The selection of an appropriate membrane potential dye is contingent on the specific experimental requirements. Key performance indicators include voltage sensitivity, response kinetics, photostability, and phototoxicity. The following table summarizes the typical performance of representative dyes from different classes. Data for this compound should be determined experimentally and inserted in the designated placeholders.

Dye Class Voltage Sensitivity (% ΔF/F per 100 mV) Response Time Photostability Phototoxicity
This compound Fast-Response (Styryl)[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
di-4-ANEPPS Fast-Response (Styryl)~2-10%[3]Milliseconds[1]ModerateCan be significant
RH237 Fast-Response (Styryl)~2-10%[3]MillisecondsModerateCan be significant
DiBAC4(3) Slow-Response (Oxonol)Can be significantly larger than fast dyesSeconds to minutes[3]VariesGenerally lower than some fast dyes
DiO/DPA FRET-Based>25% in neurons[3]MillisecondsGoodVaries
FluoVolt™ Fast-Response>25%[1]Milliseconds[1]GoodModerate

Signaling Pathway: Neurotransmitter Release at a Glutamatergic Synapse

Changes in membrane potential are fundamental to neuronal communication. The release of neurotransmitters at a synapse is a classic example of a process triggered by a rapid and significant change in the presynaptic terminal's membrane potential. The following diagram illustrates the key steps in this process at a glutamatergic synapse.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal AP Action Potential Arrives VGCC Voltage-Gated Ca²⁺ Channels Open AP->VGCC Depolarization Ca_influx Ca²⁺ Influx VGCC->Ca_influx Vesicle_fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_fusion NT_release Glutamate Release Vesicle_fusion->NT_release Glutamate Glutamate NT_release->Glutamate Receptor_binding Glutamate Binds to AMPA/NMDA Receptors Glutamate->Receptor_binding Ion_influx Na⁺/Ca²⁺ Influx Receptor_binding->Ion_influx EPSP Excitatory Postsynaptic Potential (EPSP) Ion_influx->EPSP Depolarization G cluster_workflow Cell Staining Workflow start Start cell_prep Prepare Cells in Imaging Chamber start->cell_prep dye_prep Prepare Dye Working Solution cell_prep->dye_prep incubation Incubate Cells with Dye Solution dye_prep->incubation wash Wash Cells with Dye-Free Buffer incubation->wash imaging Proceed to Imaging wash->imaging end End imaging->end G cluster_comparison Dye Selection Logic requirement Experimental Requirement fast_events Fast Events (e.g., Action Potentials) requirement->fast_events slow_changes Slow Potential Changes requirement->slow_changes high_sensitivity High Sensitivity Needed requirement->high_sensitivity fast_dye Choose Fast-Response Dye (e.g., Styryl) fast_events->fast_dye slow_dye Choose Slow-Response Dye (e.g., Oxonol) slow_changes->slow_dye fret_dye Consider FRET-Based Dye high_sensitivity->fret_dye

References

Comparative analysis of the photostability of different fluorescent mitochondrial probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Right Tool for Live-Cell Imaging

The visualization of mitochondria in living cells is crucial for understanding cellular physiology, metabolism, and the progression of numerous diseases. Fluorescent microscopy, coupled with mitochondria-specific probes, is a cornerstone of this research. However, the inherent phototoxicity and photobleaching of these fluorescent dyes can significantly impact the duration and quality of imaging experiments, potentially leading to artifacts and misinterpretation of data. This guide provides a comparative analysis of the photostability of four commonly used fluorescent mitochondrial probes: MitoTracker Green FM, MitoTracker Red CMXRos, Tetramethylrhodamine (TMRM), and JC-1.

Data Presentation: A Quantitative Comparison of Photostability

The following table summarizes the available quantitative data on the photostability of the selected mitochondrial probes. It is important to note that the experimental conditions under which these data were generated can vary between studies, impacting direct comparisons.

ProbeReported Photostability MetricExperimental Context
MitoTracker Green FM (MTG) 1/e lifetime of 214 seconds.[1][2]HeLa cells imaged with a Zeiss Airyscan at 1 frame/second with 488 nm laser illumination (0.5% power).[1]
NAO (10-N-Nonyl Acridine Orange) 1/e lifetime of 14 seconds.[1][2]HeLa cells imaged with a Zeiss Airyscan at 1 frame/second with 488 nm laser illumination (0.5% power).[1]
Tetramethylrhodamine (TMRM) Fluorescence lasts for over 30 seconds before dropping to 50% of the initial intensity.[1]HeLa cells interrogated with 561 nm illumination.[1]
MitoTracker Red CMXRos (MTR) Rapid photobleaching kinetics, with a 20% reduction in mitochondrial fluorescence intensity after approximately 50 frames of continuous acquisition.[3]Imaged under 561 nm excitation.[3]
JC-1 Can withstand more than 100 scans performed during confocal one-photon excitation microscopy. Less sensitive to photobleaching than Rhodamine 123.Qualitative assessment from a study on astrocytic mitochondria.

Key Observations and Considerations

  • MitoTracker Green FM demonstrates superior photostability compared to NAO, making it a more suitable choice for long-term imaging experiments where the 488 nm laser line is used.[1][2]

  • TMRM exhibits moderate photostability, offering a reasonable window for dynamic studies of mitochondrial membrane potential.[1]

  • MitoTracker Red CMXRos appears to be more susceptible to photobleaching under continuous laser scanning confocal microscopy, though its stability may be higher with less harsh imaging modalities like spinning disk confocal microscopy.[3]

  • JC-1 , while its quantitative photobleaching rate is not well-defined in the literature, is qualitatively described as being relatively photostable, particularly when compared to older dyes like Rhodamine 123. Its ratiometric nature (emission shifts from green to red depending on mitochondrial membrane potential) can also help to mitigate some of the issues associated with simple intensity loss due to photobleaching.

Experimental Protocols

Accurate assessment of probe photostability is critical for selecting the appropriate reagent and optimizing imaging parameters. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Assessing Photobleaching in Time-Lapse Imaging

This protocol is adapted from a study comparing the photostability of NAO and MitoTracker Green.[1]

1. Cell Culture and Staining:

  • Plate HeLa cells on imaging dishes.
  • For MitoTracker Green (MTG) staining, incubate cells with 100 nM MTG in the appropriate cell culture medium for 30 minutes at 37°C.
  • For 10-N-Nonyl Acridine Orange (NAO) staining, incubate cells with 100 nM NAO in cell culture medium for 30 minutes at 37°C.
  • After incubation, wash the cells twice with fresh, pre-warmed culture medium.

2. Image Acquisition:

  • Use a laser scanning confocal microscope (e.g., Zeiss Airyscan) equipped with a 63x oil-immersion objective.
  • For both MTG and NAO, use a 488 nm laser for excitation at a low power setting (e.g., 0.5%).
  • Acquire time-lapse images at a rate of 1 frame per second for a total of 300 seconds (300 frames). Set the pixel dwell time to approximately 3.54 μs.

3. Data Analysis:

  • Define regions of interest (ROIs) encompassing the entire mitochondrial network within a cell.
  • Measure the mean fluorescence intensity within the ROIs for each frame of the time-lapse series.
  • Normalize the fluorescence intensity of each frame to the intensity of the first frame.
  • Plot the normalized fluorescence intensity as a function of time (or frame number).
  • To quantify the photobleaching rate, fit the decay curve to an exponential function to determine the time constant (τ) or the 1/e lifetime.

Protocol 2: Monitoring Mitochondrial Membrane Potential with TMRM

This protocol outlines a general procedure for using TMRM in time-lapse fluorescence imaging to assess changes in mitochondrial membrane potential, which can be adapted to evaluate its photostability under specific experimental conditions.[4]

1. Cell Preparation:

  • Culture cells of interest on glass-bottom imaging dishes.
  • Wash the cells twice with a pre-warmed recording medium (e.g., Hanks' Balanced Salt Solution - HBSS).

2. Staining:

  • Incubate the cells with a low concentration of TMRM (e.g., 25 nM) in the recording medium for 30-40 minutes at 37°C to allow the dye to equilibrate and accumulate in active mitochondria.[4][5]

3. Time-Lapse Imaging:

  • Mount the imaging dish on a confocal microscope equipped with an environmental chamber to maintain physiological temperature and CO2 levels.
  • Use a 561 nm or similar laser line for excitation of TMRM.[5]
  • To minimize phototoxicity and photobleaching, use the lowest laser power that provides an adequate signal-to-noise ratio (e.g., 0.1-0.2% of laser output).[5]
  • Acquire a time-series of images at a defined interval (e.g., every 5-30 seconds) for the desired duration of the experiment.[5]

4. Analysis of Photostability:

  • Similar to Protocol 1, select ROIs over mitochondrial regions and measure the change in mean fluorescence intensity over time.
  • Plot the normalized intensity against time to visualize the photobleaching decay.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and concepts discussed in this guide.

Experimental_Workflow_Photostability cluster_prep Cell Preparation cluster_imaging Time-Lapse Imaging cluster_analysis Data Analysis cell_culture Culture Cells on Imaging Dish staining Stain with Mitochondrial Probe cell_culture->staining wash Wash Cells staining->wash microscope Mount on Confocal Microscope wash->microscope acquisition Acquire Image Sequence (Continuous Illumination) microscope->acquisition roi Define Regions of Interest (ROIs) acquisition->roi intensity Measure Mean Fluorescence Intensity roi->intensity normalize Normalize Intensity to Time Zero intensity->normalize plot Plot Intensity vs. Time normalize->plot

Workflow for assessing mitochondrial probe photostability.

Signaling_Pathway_Photobleaching F_ground Fluorophore (Ground State) F_excited Fluorophore (Excited Singlet State) F_ground->F_excited Excitation (Light Absorption) F_excited->F_ground Fluorescence Emission F_triplet Fluorophore (Triplet State) F_excited->F_triplet Intersystem Crossing F_bleached Photobleached Fluorophore F_excited->F_bleached Photochemical Reaction F_triplet->F_bleached Photochemical Reaction

Simplified Jablonski diagram illustrating photobleaching.

References

Safety Operating Guide

trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate, a complex organic dye.

Core Safety & Handling

Always wear appropriate Personal Protective Equipment (PPE) when handling this compound, including:

  • Nitrile gloves

  • Safety glasses or goggles

  • A lab coat

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Hazard Profile Summary

A thorough understanding of the potential hazards is crucial for safe disposal. The table below summarizes the known risks associated with the components of this molecule.

ComponentKnown HazardsCitation
Tetraphenylborate Anion Toxic if swallowed. Should not be released into the environment.[1][2]
Styrylpyridinium Cation As a class, styryl dyes can be persistent in the environment and may be harmful to aquatic life.
N-Ethyl-2-hydroxyethylamino Group Some related N-nitroso compounds have been shown to be carcinogenic.

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate.

cluster_prep Preparation cluster_waste Waste Collection cluster_decontamination Decontamination cluster_disposal Final Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) waste_solid Collect Solid Waste in a Clearly Labeled, Sealed Container prep_ppe->waste_solid prep_hood Work in a Chemical Fume Hood prep_hood->waste_solid waste_label Label container with: 'Hazardous Waste' 'trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate' waste_solid->waste_label waste_solution Collect Contaminated Solutions in a Labeled, Sealed Waste Bottle waste_solution->waste_label disp_storage Store Waste Container in a Designated Hazardous Waste Storage Area waste_label->disp_storage decon_glassware Rinse Contaminated Glassware with an appropriate solvent (e.g., acetone, ethanol) decon_rinsate Collect all rinsate as Hazardous Waste decon_glassware->decon_rinsate decon_surfaces Wipe Down Work Surfaces decon_surfaces->decon_rinsate decon_rinsate->waste_solution disp_company Arrange for Pickup by a Licensed Chemical Waste Disposal Company disp_storage->disp_company

References

Personal protective equipment for handling trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate. The following procedures are based on safety data for structurally related tetraphenylborate compounds and are intended to ensure the safe handling and disposal of this chemical.

Personal Protective Equipment (PPE)

When handling trans-4-(4-(N-Ethyl-2-hydroxyethylamino)styryl)-1-methylpyridinium tetraphenylborate, a comprehensive suite of personal protective equipment is essential to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses & Face ShieldUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Protective GlovesInspect gloves prior to use and use proper glove removal technique. Dispose of contaminated gloves after use.
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[2][3]
Respiratory Protection Dust Respirator / Breathing ApparatusUse in a well-ventilated area.[3] If dust formation is likely or ventilation is inadequate, wear a NIOSH-approved respirator or a self-contained breathing apparatus.[1][4]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of the compound and the safety of the laboratory environment.

Handling:

  • Work in a well-ventilated area to minimize inhalation of dust or aerosols.[3][4]

  • Avoid the formation of dust.[1]

  • Grounding and bonding of containers and receiving equipment may be necessary to prevent static discharge.[4]

  • Avoid all personal contact with the substance. Do not get in eyes, on skin, or on clothing.[3][5][6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2][3]

  • Wash hands thoroughly with soap and water after handling.[2][3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][6]

  • Keep containers tightly closed when not in use.[1][3]

  • Store locked up.[2][5][7][8]

Accidental Release and Disposal Plan

In the event of a spill or the need for disposal, the following procedures should be followed to mitigate environmental contamination and ensure safety.

Spill Response:

  • Evacuate: Remove all non-essential personnel from the affected area.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or waterways.[3][4]

  • Clean-up:

    • For dry spills, carefully sweep or vacuum up the material, avoiding dust generation.[3]

    • Place the collected material into a suitable, labeled container for disposal.[4]

  • Decontamination: Clean the spill area thoroughly.

Disposal:

  • This material should be considered hazardous waste.

  • Dispose of the substance and its container in accordance with all applicable local, regional, national, and international regulations.[2]

  • Do not allow the product to enter drains.[4]

  • Incineration by a licensed professional waste disposal service is a preferred method of disposal.[2][3]

Experimental Workflow

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Disposal A Don Appropriate PPE B Prepare Well-Ventilated Workspace A->B C Weigh/Measure Chemical B->C D Perform Experiment C->D E Decontaminate Work Area D->E G Collect Chemical Waste D->G F Remove and Dispose of PPE E->F F->G H Store in Labeled, Sealed Container G->H I Dispose via Licensed Service H->I

Caption: Workflow for safe handling and disposal of the chemical.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.